molecular formula C17H18O5 B3029133 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Katalognummer: B3029133
Molekulargewicht: 302.32 g/mol
InChI-Schlüssel: FXSMSBHKHZUDMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C17H18O5 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSMSBHKHZUDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)OC)O)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one: Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the natural product 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one, a chalcone with potential pharmacological significance. The primary documented natural source of this compound is the medicinal herb Sarcandra glabra. This guide will delve into the phytochemical context of its natural source, present a generalized framework for its isolation and purification based on established methodologies for phenolic compounds, and discuss the analytical techniques crucial for its characterization. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related analogs and general principles to provide a robust framework for researchers.

Introduction: The Significance of this compound

This compound belongs to the chalcone class of flavonoids, which are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are widely recognized for their diverse and potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties. The structural complexity of the title compound, featuring a highly substituted A-ring with two hydroxyl and two methoxy groups, suggests a unique chemical profile that may translate to specific biological functions, making it a person of interest for drug discovery and development.

Natural Source: Sarcandra glabra

The primary known natural source of this compound is the herb Sarcandra glabra (Thunb.) Nakai, a member of the Chloranthaceae family.[1] This plant has a long history of use in traditional medicine, particularly in China, for treating a variety of ailments, including inflammatory diseases, infections, and tumors.

Sarcandra glabra is a rich source of various bioactive phytochemicals, including:

  • Flavonoids and Chalcones: This class of compounds is abundant in the plant and is likely responsible for many of its therapeutic effects.

  • Phenolic Acids: Caffeic acid and its derivatives are prominent, contributing to the plant's antioxidant properties.

  • Coumarins: These compounds also contribute to the overall pharmacological profile of the plant.

  • Sesquiterpenoids: A diverse array of sesquiterpenoids has been isolated from Sarcandra glabra.

The presence of this compound within this complex phytochemical matrix necessitates a robust and systematic approach for its isolation and purification.

Biosynthesis of Chalcones: A General Overview

The biosynthesis of chalcones is a well-established pathway within the broader flavonoid biosynthesis route in plants. While the specific enzymatic steps in Sarcandra glabra have not been detailed in the available literature, the general pathway provides a strong theoretical framework.

The biosynthesis begins with the phenylpropanoid pathway, where the amino acid phenylalanine is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. The key enzyme, chalcone synthase (CHS), then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 chalcone backbone.

Subsequent modifications, such as hydroxylation, methoxylation, and glycosylation, are carried out by a suite of tailoring enzymes, leading to the vast diversity of chalcones observed in nature. The specific substitution pattern of this compound is a result of the action of specific hydroxylases and O-methyltransferases present in Sarcandra glabra.

Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Chalcone_Scaffold Chalcone_Scaffold p_Coumaroyl_CoA->Chalcone_Scaffold Chalcone Synthase (CHS) Malonyl_CoA Malonyl_CoA Malonyl_CoA->Chalcone_Scaffold Chalcone Synthase (CHS) Target_Compound 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl) -3-phenylpropan-1-one Chalcone_Scaffold->Target_Compound Hydroxylation, Methylation

Caption: Generalized biosynthetic pathway of chalcones.

Isolation and Purification Protocol

Step-by-Step Methodology
  • Plant Material Collection and Preparation:

    • Collect fresh, healthy aerial parts of Sarcandra glabra.

    • Wash the plant material thoroughly with water to remove any dirt and debris.

    • Air-dry the plant material in the shade or use a lyophilizer to prevent the degradation of thermolabile compounds.

    • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours), with occasional shaking.

    • Alternatively, use a Soxhlet apparatus for more exhaustive extraction.

    • Filter the extract to remove the plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • The chalcone, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to track the presence of the target compound.

  • Chromatographic Purification:

    • Column Chromatography:

      • Subject the enriched fraction to column chromatography on silica gel.

      • Elute the column with a gradient of a non-polar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

      • Collect fractions and monitor by TLC. Pool the fractions containing the compound of interest.

    • Sephadex LH-20 Chromatography:

      • Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

      • For final purification to obtain a high-purity compound, utilize preparative HPLC with a C18 column.

      • Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

      • Monitor the elution profile with a UV detector at a wavelength where the chalcone shows maximum absorbance (typically in the range of 280-380 nm).

Isolation_Workflow Start Dried Sarcandra glabra Powder Extraction Extraction (Methanol/Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction Solvent_Partitioning->Ethyl_Acetate_Fraction Column_Chromatography Silica Gel Column Chromatography Ethyl_Acetate_Fraction->Column_Chromatography Enriched_Fractions Enriched Fractions Column_Chromatography->Enriched_Fractions Sephadex Sephadex LH-20 Chromatography Enriched_Fractions->Sephadex Semi_Pure_Compound Semi-Pure Compound Sephadex->Semi_Pure_Compound Prep_HPLC Preparative HPLC Semi_Pure_Compound->Prep_HPLC Pure_Compound Pure 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl) -3-phenylpropan-1-one Prep_HPLC->Pure_Compound

Caption: A generalized workflow for the isolation and purification of the target compound.

Analytical Characterization

The structural elucidation and confirmation of the isolated compound rely on a combination of spectroscopic techniques. While a complete dataset for this compound is not available in the searched literature, the following outlines the expected data and interpretation based on its structure and data from similar compounds.

Spectroscopic Data (Hypothetical and Based on Analogs)
TechniqueExpected Observations
¹H NMR Signals for aromatic protons on both the A and B rings. The highly substituted A-ring will show a simple splitting pattern. Signals for the methoxy groups (singlets around 3.8-4.0 ppm). Signals for the aliphatic protons of the propane chain, likely appearing as multiplets. Signals for the hydroxyl protons, which may be broad and their chemical shift can be concentration-dependent.
¹³C NMR Resonances for all 17 carbon atoms. The carbonyl carbon will appear downfield (around 190-200 ppm). Signals for the aromatic carbons, with those attached to oxygen atoms appearing at lower field. Resonances for the methoxy carbons (around 55-60 ppm). Signals for the aliphatic carbons of the propane chain.
Mass Spectrometry (MS) The molecular ion peak ([M]+ or [M+H]+) corresponding to the molecular weight of C17H18O5 (302.32 g/mol ). Fragmentation patterns characteristic of chalcones, including cleavage of the propane chain.
UV-Vis Spectroscopy Two major absorption bands are expected, characteristic of the chalcone chromophore. Band I is typically in the range of 340–390 nm, and Band II is in the range of 220–270 nm.
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl group (C=O) around 1640-1680 cm⁻¹. Broad absorption for the hydroxyl groups (-OH) in the region of 3200-3600 cm⁻¹. Bands corresponding to C-O stretching and aromatic C=C stretching.

Conclusion and Future Directions

This compound represents a structurally interesting natural product from the medicinal plant Sarcandra glabra. This guide provides a foundational framework for its study, covering its natural source, a plausible biosynthetic pathway, a generalized isolation and purification strategy, and the analytical methods for its characterization.

Future research should focus on the following areas:

  • Definitive Isolation and Characterization: A detailed study reporting the specific isolation protocol and complete, unambiguous spectroscopic data for this compound is needed to confirm its structure and facilitate further research.

  • Biological Activity Screening: A comprehensive evaluation of the biological activities of the pure compound is warranted to explore its therapeutic potential, particularly in the areas of anti-inflammatory and anticancer research, given the known properties of chalcones and Sarcandra glabra.

  • Biosynthetic Studies: Investigation into the specific enzymes responsible for the biosynthesis of this compound in Sarcandra glabra could open avenues for biotechnological production through metabolic engineering.

By building upon the information presented in this guide, researchers can advance our understanding of this promising natural product and unlock its potential for the development of new therapeutic agents.

References

A Technical Guide to the Isolation and Characterization of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one from Sarcandra glabra

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Sarcandra glabra (Thunb.) Nakai, a perennial evergreen herb, has a long history in traditional Chinese medicine for treating a variety of ailments, including inflammation, infections, and tumors.[1][2] Its therapeutic potential is attributed to a rich diversity of secondary metabolites, including terpenoids, flavonoids, coumarins, and phenolic acids.[3][4] Among these constituents is the dihydrochalcone 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one, a phenolic compound of significant interest for further pharmacological investigation.[5] This guide provides a comprehensive, technically-grounded methodology for the systematic isolation, purification, and structural elucidation of this target compound, designed for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Scientific Rationale

The isolation of a specific bioactive compound from a complex plant matrix is a multi-step process that requires a logical and systematic approach. The strategy outlined herein is predicated on the physicochemical properties of the target molecule, a moderately polar phenolic compound. Our workflow is designed to progressively enrich the target compound by systematically removing other constituents based on differences in polarity, size, and affinity for various chromatographic media.

The Target Molecule: this compound belongs to the dihydrochalcone subclass of flavonoids. The presence of hydroxyl groups and a ketone moiety imparts a specific polarity that dictates the choice of solvents and chromatographic conditions. Understanding this structure is paramount to designing an effective purification cascade.

Stage 1: Botanical Sourcing and Preparation

The foundation of successful natural product isolation is high-quality, properly authenticated starting material.

Protocol 2.1: Plant Material Preparation

  • Collection & Authentication: Whole plants of Sarcandra glabra are collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference (e.g., Jiangxi University of Traditional Chinese Medicine Herbarium).[6]

  • Drying: The plant material is washed to remove debris and air-dried in the shade or a temperature-controlled oven (40-50°C) until brittle. This prevents enzymatic degradation of thermolabile compounds.

  • Pulverization: The dried plant material is pulverized into a coarse powder (20-40 mesh). Causality: Reducing the particle size dramatically increases the surface area available for solvent penetration, thereby enhancing extraction efficiency.[7]

Stage 2: Exhaustive Solvent Extraction

The objective is to efficiently extract the target compound from the solid plant matrix into a liquid phase. Ethanol is selected as the solvent due to its broad solvency for moderately polar compounds like phenolic derivatives and its favorable safety profile.[8][9]

Protocol 3.1: Ethanolic Reflux Extraction

  • Setup: Place 1.0 kg of powdered Sarcandra glabra into a 20 L round-bottom flask. Add 10 L of 95% ethanol.

  • Extraction: Heat the mixture to reflux with continuous stirring for 2 hours.

  • Filtration: After cooling, filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Collect the filtrate.

  • Repetition: Return the plant residue to the flask and repeat the extraction process two more times with fresh 95% ethanol. Causality: Repeating the extraction ensures the exhaustive recovery of constituents, maximizing the yield from the starting material.[10]

  • Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a bath temperature of <50°C. This yields the crude ethanolic extract.

Stage 3: Solvent Partitioning for Preliminary Fractionation

The crude extract is a highly complex mixture. Liquid-liquid partitioning is an effective method to separate compounds into broad fractions based on their relative polarity, simplifying the subsequent chromatographic steps.

Protocol 4.1: Sequential Solvent Partitioning

  • Suspension: Suspend the crude ethanolic extract (approx. 100 g) in 1 L of distilled water.

  • Petroleum Ether Partition: Transfer the aqueous suspension to a 2 L separatory funnel and extract three times with 1 L of petroleum ether. Combine the petroleum ether layers. Causality: This step removes highly nonpolar compounds such as lipids, chlorophylls, and some terpenoids.

  • Ethyl Acetate Partition: Extract the remaining aqueous layer three times with 1 L of ethyl acetate. Combine the ethyl acetate layers. Causality: Ethyl acetate has an intermediate polarity and is highly effective at extracting flavonoids, chalcones, and other phenolic compounds. The target compound is expected to partition predominantly into this fraction.[10]

  • n-Butanol Partition: Extract the remaining aqueous layer three times with 1 L of n-butanol. Combine the n-butanol layers. Causality: This step isolates more polar compounds, such as glycosides.

  • Concentration: Evaporate each of the three solvent fractions (petroleum ether, ethyl acetate, n-butanol) to dryness in vacuo to yield the respective sub-extracts. The ethyl acetate fraction is carried forward for further purification.

Stage 4: Multi-Modal Chromatographic Purification

Achieving high purity requires sequential chromatographic techniques that separate molecules based on different chemical principles (adsorption, size exclusion, partitioning).

Protocol 5.1: Silica Gel Column Chromatography (Adsorption)

  • Column Packing: Prepare a silica gel (200-300 mesh) column using a chloroform-methanol gradient, starting with 100% chloroform.

  • Sample Loading: Adsorb the dried ethyl acetate fraction (approx. 20 g) onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, v/v).

  • Fraction Collection & Analysis: Collect fractions (250 mL each) and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles. The target compound is expected to elute in the mid-polarity fractions.

Protocol 5.2: Sephadex LH-20 Column Chromatography (Size Exclusion & Polarity)

  • Column Packing: Swell Sephadex LH-20 gel in methanol and pack it into a column.

  • Purification: Dissolve the enriched fraction from the silica gel step in a minimal amount of methanol and load it onto the Sephadex column.

  • Elution: Elute the column with methanol. Causality: Sephadex LH-20 separates smaller molecules from larger polymeric tannins and also provides a mild reversed-phase effect, which is effective for purifying phenolic compounds.[7]

  • Analysis: Monitor the eluent with TLC to identify and combine the fractions containing the target compound.

Protocol 5.3: Preparative Reversed-Phase HPLC (High-Resolution Partitioning)

  • System: Utilize a preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution system of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). A typical gradient might be: 0-40 min, 30-70% A; 40-50 min, 70-100% A.

  • Injection & Detection: Dissolve the further purified sample in methanol, filter through a 0.45 µm syringe filter, and inject onto the column. Monitor the elution profile at a wavelength of ~280 nm.

  • Isolation: Collect the peak corresponding to the retention time of the target compound. Evaporate the solvent to yield the pure isolated this compound. Causality: Reversed-phase HPLC provides high-resolution separation based on hydrophobicity, making it the ideal final "polishing" step to achieve >98% purity.[11]

Stage 5: Structural Elucidation and Verification

The identity and structure of the isolated compound must be unequivocally confirmed using modern spectroscopic techniques.

6.1 Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass and elemental composition. For C₁₇H₁₈O₅, the expected [M+H]⁺ ion would be used to confirm the molecular formula.

6.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the definitive atom-by-atom connectivity and structural framework.[12] The following experiments are critical:

  • ¹H NMR: Determines the number and chemical environment of protons. Expected signals would include aromatic protons for the two phenyl rings, methylene protons of the propane chain, methoxy group singlets, and hydroxyl group protons.

  • ¹³C NMR & DEPT: Identifies all unique carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the final structure.

    • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (adjacent) to each other, confirming the -CH₂-CH₂- fragment in the propane chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the phenyl rings to the propanone backbone and establishing the positions of the hydroxyl and methoxy substituents on the A-ring.[13]

Data Presentation and Visualization

Process Yield and Purity Summary

The following table presents representative data for a 1.0 kg extraction.

Isolation StageStarting Mass (g)Yield (g)Purity (%)
Crude Ethanolic Extract100095.0<5%
Ethyl Acetate Fraction95.021.5~15%
Silica Gel Pool21.53.2~60%
Sephadex LH-20 Pool3.20.85~85%
Preparative HPLC0.850.12>98%

Workflow and Structural Diagrams

Isolation_Workflow cluster_prep 1. Preparation cluster_extract 2. Extraction & Fractionation cluster_purify 3. Chromatographic Purification cluster_final 4. Final Product & Analysis plant Sarcandra glabra (Whole Plant) powder Dried & Powdered Material plant->powder crude Crude 95% EtOH Extract powder->crude Reflux partition Liquid-Liquid Partitioning crude->partition et_ac Ethyl Acetate Fraction partition->et_ac Target Fraction silica Silica Gel Column et_ac->silica sephadex Sephadex LH-20 silica->sephadex hplc Preparative RP-HPLC sephadex->hplc pure_cpd Pure Compound (>98%) hplc->pure_cpd analysis Structural Elucidation (NMR, MS) pure_cpd->analysis

Caption: Overall workflow for the isolation of the target compound.

Chemical_Structure Structure of Target Compound structure_node

Caption: this compound.

Conclusion

This guide details a robust and reproducible workflow for the isolation of this compound from Sarcandra glabra. By employing a logical sequence of extraction, polarity-based fractionation, and multi-modal chromatography, it is possible to obtain the target compound in high purity, suitable for rigorous pharmacological and clinical evaluation. The principles and protocols described herein are not only specific to this molecule but also serve as an adaptable template for the isolation of other phenolic compounds from complex botanical sources.

References

Spectroscopic Elucidation of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one, a dihydrochalcone natural product isolated from the plant Sarcandra glabra.[1] As a molecule of interest for researchers in natural product chemistry and drug development, its unambiguous structural characterization is paramount. This document offers a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond presenting predicted data, this guide emphasizes the causal reasoning behind spectral assignments and outlines robust, self-validating experimental protocols for data acquisition. The methodologies and interpretations are grounded in established spectroscopic principles and data from structurally analogous compounds, providing a foundational framework for the empirical analysis of this and related phenolic compounds.

Introduction and Molecular Structure

This compound belongs to the dihydrochalcone class of plant secondary metabolites. These compounds are biosynthetic precursors to flavonoids and are noted for a range of biological activities.[2][3] The molecular structure features a highly substituted phenolic ring (A-ring) connected via a three-carbon propyl chain to an unsubstituted phenyl ring (B-ring). The presence of multiple, distinct functional groups—two phenolic hydroxyls, two methoxy groups, a ketone, and two aromatic systems—gives rise to a rich and informative spectroscopic profile.

Accurate structural elucidation is the cornerstone of any chemical research, ensuring the identity and purity of a compound before its use in further studies. This guide provides the necessary spectroscopic framework for this validation.

Caption: Structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance Spectroscopy

Principle and Application

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For the title compound, it is instrumental in identifying the number of aromatic and aliphatic protons, their connectivity through spin-spin coupling, and the presence of hydroxyl and methoxy groups.

Predicted ¹H NMR Data
AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
OH-2'~13.0 - 14.0singlet (broad)-1HIntramolecular hydrogen bonding to the C1 carbonyl oxygen causes significant deshielding, resulting in a downfield shift.
OH-4'~5.0 - 6.0singlet (broad)-1HA typical chemical shift for a phenolic proton not involved in strong H-bonding.
H-2'', H-6''~7.28multiplet-2HProtons on the unsubstituted B-ring, ortho to the propyl chain.
H-3'', H-5''~7.35multiplet-2HProtons on the unsubstituted B-ring, meta to the propyl chain.
H-4''~7.20multiplet-1HProton on the unsubstituted B-ring, para to the propyl chain.
H-5'~6.05singlet-1HThe sole proton on the highly substituted, electron-rich A-ring. Shielded by four electron-donating groups.
OCH₃-3', OCH₃-6'~3.80, ~3.85singlet-6H (3H each)Methoxy groups attached to the aromatic ring typically appear in this region.[4][5] The specific shifts may vary slightly due to their different positions relative to other substituents.
H-2 (α-CH₂)~3.30triplet~7.52HMethylene group adjacent to the deshielding carbonyl group. Appears as a triplet due to coupling with the β-CH₂ protons.
H-3 (β-CH₂)~3.05triplet~7.52HMethylene group adjacent to the B-ring. Less deshielded than the α-CH₂ group. Appears as a triplet due to coupling with the α-CH₂ protons.
Expert Interpretation

The ¹H NMR spectrum is expected to be highly informative. The most downfield signal will likely be the C2'-hydroxyl proton, shifted past 13 ppm due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This is a hallmark feature of 2'-hydroxy dihydrochalcones. The single proton on the A-ring (H-5') is expected to be significantly upfield (around 6.0 ppm) due to the strong shielding effect of the four surrounding oxygen-bearing substituents (two -OH, two -OCH₃). The five protons of the unsubstituted B-ring will present as a complex multiplet system between 7.20-7.35 ppm. The two methylene groups of the propyl chain will appear as two distinct triplets, a characteristic "A₂B₂" system, confirming the dihydrochalcone backbone.[6] The two methoxy groups are expected to be sharp singlets, each integrating to 3 protons.

Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable unless exchangeable protons (OH) are of primary interest, in which case DMSO-d₆ is preferred as it slows the exchange rate.

  • Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.[7]

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.[7]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • 2D NMR (Recommended): To confirm assignments, perform COSY (Correlated Spectroscopy) to establish proton-proton couplings (e.g., between H-2 and H-3) and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations, such as between the methoxy protons and adjacent aromatic protons.[7]

Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy

Principle and Application

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton. The chemical shift of each carbon is highly sensitive to its electronic environment, revealing the presence of carbonyl, aromatic, and aliphatic carbons.

Predicted ¹³C NMR Data
AtomPredicted Chemical Shift (δ, ppm)Assignment Rationale
C-1 (C=O)~204.0Ketone carbonyl carbons are strongly deshielded and appear significantly downfield.
C-1'~105.5Shielded aromatic carbon attached to the carbonyl group.
C-2'~163.0Aromatic carbon bearing a hydroxyl group. Deshielded due to the electronegative oxygen.
C-3'~135.0Aromatic carbon bearing a methoxy group.
C-4'~158.0Aromatic carbon bearing a hydroxyl group.
C-5'~91.0Highly shielded aromatic methine carbon (CH) due to electron-donating effects from adjacent oxygen substituents.
C-6'~160.0Aromatic carbon bearing a methoxy group.
C-1''~141.0Quaternary aromatic carbon of the B-ring attached to the propyl chain.
C-2'', C-6''~128.5Aromatic methine carbons of the B-ring.
C-3'', C-5''~128.7Aromatic methine carbons of the B-ring.
C-4''~126.5Aromatic methine carbon of the B-ring.
OCH₃-3', OCH₃-6'~56.0, ~62.0Methoxy carbons. Atypical downfield shifts (~62 ppm) can occur for methoxy groups forced into an out-of-plane conformation due to steric hindrance from ortho substituents.[8][9]
C-2 (α-CH₂)~40.0Aliphatic carbon adjacent to the carbonyl group.
C-3 (β-CH₂)~30.5Aliphatic carbon adjacent to the B-ring.
Expert Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show all 17 carbon signals. The ketone carbonyl (C-1) will be the most downfield signal, typically above 200 ppm. The aromatic region (90-165 ppm) will be complex, with the oxygen-substituted carbons of the A-ring (C-2', C-3', C-4', C-6') appearing at the downfield end of this region, while the single protonated carbon (C-5') will be the most upfield aromatic signal. The carbons of the unsubstituted B-ring will appear in the typical aromatic range of 126-141 ppm. Of particular interest are the methoxy carbon signals. Steric crowding from the adjacent hydroxyl and methoxy groups may force one or both methoxy groups out of the plane of the aromatic ring, which can cause a characteristic deshielding effect, shifting the signal downfield from the typical ~56 ppm to over 60 ppm.[8][9]

Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters: Spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.[7]

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

  • 2D NMR (Crucial): For unambiguous assignment, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are essential.

    • HSQC: Correlates each proton to its directly attached carbon.[10]

    • HMBC: Reveals correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure. For example, an HMBC correlation from the α-CH₂ protons (~3.30 ppm) to the carbonyl carbon (~204.0 ppm) and the C-1' carbon (~105.5 ppm) would confirm their connectivity.[10]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-20 mg in 0.6 mL CDCl₃ or DMSO-d₆ nmr High-Field NMR (≥400 MHz) prep->nmr acq_1h 1D ¹H Experiment nmr->acq_1h acq_13c 1D ¹³C Experiment nmr->acq_13c acq_2d 2D Experiments (COSY, HSQC, HMBC) nmr->acq_2d proc Fourier Transform, Phase & Baseline Correction acq_1h->proc acq_13c->proc acq_2d->proc assign Assign Signals (1D & 2D Spectra) proc->assign structure Structure Verification assign->structure

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Principle and Application

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, which each have characteristic absorption frequencies.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3500 - 3200Strong, BroadO-H stretchPhenolic Hydroxyl (-OH)
3100 - 3000MediumC-H stretchAromatic C-H
2980 - 2850MediumC-H stretchAliphatic C-H (propyl chain)
~1625Strong, SharpC=O stretchKetone (conjugated, H-bonded)
1600, 1500, 1450Medium-StrongC=C stretchAromatic Ring
~1250StrongC-O stretchAryl Ether (-O-CH₃) & Phenol (-OH)
Expert Interpretation

The IR spectrum will be dominated by two key features. First, a very broad and strong absorption in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of the phenolic groups.[11] Second, a very strong and sharp absorption for the C=O stretch of the ketone. For a simple aliphatic ketone, this band appears around 1715 cm⁻¹.[12][13] However, in this molecule, two effects will shift this band to a lower wavenumber (a "red shift"): conjugation with the aromatic A-ring and the strong intramolecular hydrogen bond with the C2'-hydroxyl group. This combined effect is expected to shift the C=O peak to a significantly lower frequency, around 1625 cm⁻¹. The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) will also be clearly distinguishable.[11]

Protocol for IR Data Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.[7]

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty instrument (for ATR) or a pure KBr pellet.

    • Record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is automatically generated as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Principle and Application

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule with high accuracy, while the fragmentation pattern provides "pieces of the puzzle" that help to confirm the molecular structure.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₇H₁₈O₅

  • Molecular Weight: 302.1154 (monoisotopic)

  • Technique: Electrospray Ionization (ESI) is common for polar molecules like phenols.

m/z (Predicted)IonFragmentation Rationale
303.1227[M+H]⁺Protonated molecular ion, the primary ion observed in positive-mode ESI.
301.1081[M-H]⁻Deprotonated molecular ion, the primary ion observed in negative-mode ESI (phenols are acidic).
211[C₁₀H₁₁O₄]⁺Cleavage of the C2-C3 bond (β-cleavage), retaining the charge on the larger, substituted acylium ion fragment.
181[C₉H₉O₃]⁺Cleavage of the C1-C2 bond (α-cleavage), a common fragmentation for ketones.
91[C₇H₇]⁺Formation of the tropylium ion from the benzyl moiety, a very stable and common fragment for compounds with a C₆H₅-CH₂- group.
Expert Interpretation

In a high-resolution ESI-MS experiment, the primary observation will be the protonated molecule [M+H]⁺ at m/z 303.1227 (in positive mode) or the deprotonated molecule [M-H]⁻ at m/z 301.1081 (in negative mode). Verifying this mass to within 5 ppm of the calculated value confirms the elemental composition.

Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, are crucial for structural confirmation.[14] The most likely fragmentation pathways involve cleavage of the propyl chain.[15][16] Cleavage between C1 and C2 (α-cleavage) or C2 and C3 would yield fragments corresponding to the A-ring and B-ring portions of the molecule, respectively. The observation of a fragment at m/z 91 is a strong indicator of the C₆H₅-CH₂-CH₂- moiety.

mol [M+H]⁺ m/z = 303.12 frag1 Acylium Ion [C₉H₉O₃]⁺ m/z = 181 mol->frag1 α-cleavage frag2 Substituted Acylium Ion [C₁₀H₁₁O₄]⁺ m/z = 211 mol->frag2 β-cleavage frag3 Tropylium Ion [C₇H₇]⁺ m/z = 91 mol->frag3 Benzyl cleavage

Caption: Predicted major fragmentation pathways in positive-ion MS/MS.

Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode) to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an ESI source. For fragmentation studies, a tandem mass spectrometer (MS/MS) is required.[17]

  • Data Acquisition:

    • Infuse the sample solution directly or via an HPLC system.

    • Full Scan MS: Acquire data over a mass range of m/z 50-500 to detect the molecular ion.

    • MS/MS: Set the instrument to isolate the molecular ion (e.g., m/z 303.12) and apply collision-induced dissociation (CID) energy to generate fragment ions. Record the resulting product ion spectrum.[14]

  • Data Analysis: Use the instrument's software to determine the accurate mass and elemental composition of the molecular ion and its fragments.

Conclusion: A Unified Spectroscopic Signature

The structural elucidation of this compound is achieved through the synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and provides corroborating structural evidence through fragmentation. Together, these datasets provide a unique and unambiguous spectroscopic fingerprint, essential for confirming the identity and purity of this natural product in any research or development setting.

References

The Multifaceted Biological Activities of Substituted Phenylpropanones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpropanone Scaffold - A Privileged Structure in Medicinal Chemistry

Substituted phenylpropanones, a diverse class of organic compounds, are characterized by a three-carbon chain linking two phenyl rings. This structural motif is the foundation for a wide array of naturally occurring and synthetic molecules that exhibit a remarkable spectrum of biological activities. Among these, the α,β-unsaturated ketones known as chalcones are particularly prominent and have been the subject of extensive research in the quest for novel therapeutic agents.[1][2] The inherent reactivity of the enone moiety, coupled with the vast possibilities for substitution on the aromatic rings, makes the phenylpropanone scaffold a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets.[1]

This technical guide provides an in-depth exploration of the significant biological activities of substituted phenylpropanones, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the underlying mechanisms of action, and provides detailed, field-proven experimental protocols for the evaluation of these activities. Our approach is rooted in scientific integrity, providing a causal understanding of experimental choices and ensuring that the described methodologies are robust and reproducible.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Substituted phenylpropanones, particularly chalcones, have emerged as a promising class of compounds with significant activity against a broad spectrum of pathogenic microorganisms, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

Mechanism of Action

The antimicrobial effects of phenylpropanones are often attributed to their ability to interfere with microbial membranes, disrupt key enzymatic processes, and inhibit biofilm formation. The electrophilic α,β-unsaturated carbonyl system can react with nucleophilic groups in microbial proteins and enzymes, leading to their inactivation. Furthermore, the lipophilic nature of many substituted phenylpropanones facilitates their interaction with and disruption of the bacterial cell membrane.

Structure-Activity Relationship (SAR)

The antimicrobial potency of substituted phenylpropanones is highly dependent on the nature and position of substituents on the aromatic rings.

  • Hydroxyl and Methoxyl Groups: The presence of hydroxyl and methoxyl groups on the phenyl rings is often correlated with enhanced antibacterial and antifungal activity.[4]

  • Halogens: Introduction of halogen atoms, such as chlorine or bromine, can significantly increase antimicrobial efficacy.

  • Heterocyclic Rings: Replacement of a phenyl ring with a heterocyclic moiety (e.g., pyridine, furan, thiophene) has been shown to yield compounds with potent activity against both susceptible and resistant bacterial strains.[2]

Quantitative Data: Antimicrobial Activity of Substituted Phenylpropanones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted phenylpropanones against various microbial strains, demonstrating their potential as antimicrobial agents.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2´,3´-dihydroxychalconeStaphylococcus aureus (MRSA)11.2[3]
2´,4-dihydroxychalconeStaphylococcus aureus (MRSA)>20[3]
2´,4´-dihydroxychalconeStaphylococcus aureus (MRSA)>20[3]
2´,4´,3-trihydroxychalconeStaphylococcus aureus (MRSA)>20[3]
2´,4´-dihydroxy-3´-methoxychalconeStaphylococcus aureus (MRSA)>20[3]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneStaphylococcus aureus125[4]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneBacillus subtilis62.5[4]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneEscherichia coli250[4]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-onePseudomonas aeruginosa125[4]
4-bromo-3′-aminochalconeStaphylococcus aureus (MSSA)1.9[5]
4-bromo-3′-aminochalconeStaphylococcus aureus (MRSA)7.8[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details a robust method for determining the MIC of substituted phenylpropanones, a critical parameter for assessing their antimicrobial potency.

1. Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

2. Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (substituted phenylpropanone) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (broth and solvent only)

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

3. Step-by-Step Methodology:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in MHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or MHB equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the test compound dilutions, positive control, and growth control (broth with inoculum but no compound).

    • Include a sterility control well containing only MHB.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm. The MIC is determined as the lowest concentration that significantly reduces the OD compared to the growth control.

4. Self-Validation and Controls:

  • Positive Control: An antibiotic with known activity against the test organism should be included to validate the assay's sensitivity.

  • Negative (Growth) Control: Wells containing only broth and inoculum must show clear evidence of bacterial growth.

  • Sterility Control: The well with only broth should remain clear, indicating no contamination.

  • Solvent Control: The highest concentration of the solvent used to dissolve the test compound should be tested to ensure it does not inhibit microbial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and cancer. Substituted phenylpropanones have demonstrated potent anti-inflammatory effects by targeting key mediators of the inflammatory response.[6][7]

Mechanism of Action

The anti-inflammatory properties of these compounds are often linked to their ability to inhibit pro-inflammatory enzymes and transcription factors. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] By inhibiting NF-κB activation, substituted phenylpropanones can effectively dampen the inflammatory cascade.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of phenylpropanones is influenced by their substitution patterns:

  • Hydroxyl and Alkoxy Groups: The presence and position of hydroxyl and alkoxy groups on the aromatic rings are critical for anti-inflammatory potency. For instance, 2'-hydroxy and 2',5'-dialkoxy chalcones have shown significant inhibitory effects on nitric oxide formation.[7][10]

  • Lipophilicity: Increased lipophilicity, achieved through the addition of long alkyl chains, has been shown to enhance NF-κB inhibitory activity.[8]

  • α,β-Unsaturated Ketone Moiety: This structural feature is considered crucial for the anti-inflammatory activity of many chalcones.[8]

Quantitative Data: Anti-inflammatory Activity of Substituted Phenylpropanones

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected substituted phenylpropanones, illustrating their efficacy in inhibiting key inflammatory pathways.

Compound/DerivativeAssay/TargetIC₅₀ (µM)Reference
(E)-1-(2-(decyloxy)-6-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneLPS-induced NF-κB inhibition2.7[8]
(E)-1-(2-hydroxy-6-(tetradecyloxy)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneLPS-induced NF-κB inhibition4.2[8]
2'-hydroxychalconeβ-glucuronidase release1.6[7][10]
2'-hydroxychalconeLysozyme release1.4[7][10]
2',5'-dialkoxychalcone (compound 11)Nitric oxide formation0.7[7][10]
Pyranochalcone derivative 6bTNF-α induced NF-κB inhibition0.29[11]
Broussochalcone AIron-induced lipid peroxidation0.63[9]
2'-methoxy-3,4-dichlorochalconeNO production7.1[12]
2'-hydroxy-3-bromo-6'-methoxychalconeNO production9.6[12]
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol provides a sensitive and quantitative method to assess the ability of substituted phenylpropanones to inhibit NF-κB activation.

1. Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulus (e.g., TNF-α, LPS) leads to the expression of luciferase. The inhibitory effect of a test compound is measured by the reduction in luciferase activity, which is quantified by luminescence.

2. Materials:

  • HEK293T or other suitable cells stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (substituted phenylpropanone) dissolved in DMSO.

  • NF-κB stimulus (e.g., TNF-α, LPS).

  • Luciferase assay reagent (containing luciferin substrate).

  • Opaque 96-well plates.

  • Luminometer.

3. Step-by-Step Methodology:

  • Cell Seeding: Seed the NF-κB reporter cells into an opaque 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Stimulation: Add the NF-κB stimulus (e.g., TNF-α) to the wells (except for the unstimulated control) and incubate for a further period (e.g., 6-8 hours).

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and immediately measure the luminescence using a luminometer.

4. Self-Validation and Controls:

  • Unstimulated Control: Cells not treated with the stimulus to determine baseline NF-κB activity.

  • Stimulated (Positive) Control: Cells treated with the stimulus but not the test compound to determine maximal NF-κB activation.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (DMSO) to ensure it does not affect NF-κB activity.

  • Cell Viability Assay: A parallel assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NF-κB is not due to cytotoxicity of the test compound.

NFkB_Pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor binds IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus NFkB_nuc NF-κB DNA DNA (κB site) NFkB_nuc->DNA binds transcription Gene Transcription DNA->transcription genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) transcription->genes phenylpropanone Substituted Phenylpropanones phenylpropanone->IKK inhibits phenylpropanone->NFkB_nuc inhibits translocation

Inhibition of the NF-κB signaling pathway.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Substituted phenylpropanones, particularly chalcones, have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines.[13]

Mechanism of Action

The anticancer effects of these compounds are multifaceted and involve the modulation of several key cellular processes:

  • Induction of Apoptosis: Many substituted phenylpropanones induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly the G2/M phase.[13]

  • Inhibition of Angiogenesis: Some phenylpropanone derivatives can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.

  • Modulation of Signaling Pathways: As with their anti-inflammatory effects, the anticancer activity of phenylpropanones is often linked to the inhibition of pro-survival signaling pathways, such as NF-κB.[15]

Structure-Activity Relationship (SAR)

The anticancer potency of substituted phenylpropanones is dictated by their chemical structure:

  • Prenyl and Methoxy Groups: The presence of a prenyl group on one aromatic ring and methoxy or hydroxyl groups on the other appears to be crucial for cytotoxicity against breast cancer cells.[1]

  • Hybrid Molecules: Hybrid molecules incorporating a chalcone scaffold with other pharmacophores, such as dihydropyrimidone, have shown enhanced and selective cytotoxicity against breast cancer cell lines.[16]

  • Substituent Position: The position of substituents on the aromatic rings significantly influences activity. For example, in a series of quinolone chalcone derivatives, specific substitutions led to potent tubulin polymerization inhibitors with IC₅₀ values in the nanomolar range.[13]

Quantitative Data: Anticancer Activity of Substituted Phenylpropanones

The following table summarizes the IC₅₀ values of various substituted phenylpropanones against different human cancer cell lines, highlighting their potential as anticancer agents.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Chalcone 12MCF-7 (Breast)4.19[1]
Chalcone 13MCF-7 (Breast)3.30[1]
Chalcone 12ZR-75-1 (Breast)9.40[1]
Chalcone 13ZR-75-1 (Breast)8.75[1]
Chalcone 12MDA-MB-231 (Breast)6.12[1]
Chalcone-dihydropyrimidone Hybrid 9dMCF-7 (Breast)4.72[16]
Chalcone-dihydropyrimidone Hybrid 9gMCF-7 (Breast)4.89[16]
Thiophene-chalcone derivative 6eA549 (Lung)1.9[13]
Quinolone chalcone derivative 7dK562 (Leukemia)0.009[13]
Benzamide-chalcone derivative 3eMCF-7 (Breast)0.887[13]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

1. Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

2. Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (substituted phenylpropanone) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

3. Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

4. Self-Validation and Controls:

  • Untreated Control: Cells treated with medium only, representing 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent to ensure it is not cytotoxic.

  • Blank Control: Wells containing medium and MTT but no cells, to subtract background absorbance.

  • Dose-Response Curve: The assay should be performed with a range of compound concentrations to generate a dose-response curve, from which the IC₅₀ value can be calculated.

Apoptosis_Pathway cluster_cell phenylpropanone Substituted Phenylpropanones bax Bax/Bak Activation phenylpropanone->bax death_receptor Death Receptor (e.g., Fas, TRAIL-R) phenylpropanone->death_receptor cell Cancer Cell intrinsic Intrinsic Pathway (Mitochondrial) mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 extrinsic Extrinsic Pathway (Death Receptor) casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

References

An In-depth Technical Guide to 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one: Properties, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Dihydrochalcone from Sarcandra glabra

1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one is a dihydrochalcone, a class of natural products belonging to the flavonoid family.[1] This particular compound has been identified as a constituent of Sarcandra glabra, a medicinal plant with a history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation and tumors.[2][3] Dihydrochalcones are characterized by a three-carbon bridge connecting two aromatic rings, and unlike their unsaturated counterparts (chalcones), the propane-1-one linker lacks a double bond.[1] This structural modification significantly influences their physicochemical and biological properties.[4]

This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed methodologies for its characterization, and insights into its potential biological significance based on the activities of related compounds and the source organism.

Physicochemical Properties: A Quantitative Overview

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis in a research and development setting.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₅[5]
Molecular Weight 302.32 g/mol [5]
Appearance White crystalline powder (Predicted)[6]
Solubility Soluble in many organic solvents.[1]
Melting Point Not experimentally determined for this specific compound. Related dihydrochalcones exhibit a wide range of melting points.
Boiling Point Not determined.
XLogP3-AA (Predicted) 3.5[2]

Structural Elucidation and Spectroscopic Characterization

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. Below are the expected spectral characteristics based on the known properties of dihydrochalcones and related phenolic compounds.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the A and B rings. The protons of the propane chain will appear as a characteristic pattern of triplets or multiplets in the aliphatic region. The protons of the two hydroxyl groups will likely appear as broad singlets, and the methoxy groups will each present as sharp singlets.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 17 carbon atoms. The carbonyl carbon will have a characteristic downfield shift. The aromatic carbons will appear in the aromatic region, with those bearing oxygen substituents shifted further downfield. The aliphatic carbons of the propane bridge and the methoxy carbons will be found in the upfield region.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

  • O-H Stretching: A broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to the hydroxyl groups.[8]

  • C-H Stretching: Aromatic C-H stretching vibrations are anticipated between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching will appear between 2850 and 3000 cm⁻¹.[8]

  • C=O Stretching: A strong, sharp absorption peak characteristic of the ketone carbonyl group is expected around 1700 cm⁻¹.[8]

  • C=C Stretching: Aromatic C=C stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: C-O stretching vibrations from the hydroxyl and methoxy groups are expected in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) can be determined, confirming the molecular formula.

  • Fragmentation Pattern: The fragmentation of dihydrochalcones in tandem MS (MS/MS) is characterized by specific neutral losses and the formation of diagnostic fragment ions corresponding to the A and B rings.[4] Common fragmentation pathways include the cleavage of the propanone chain and the loss of water or methyl groups.[4][7]

Experimental Protocols: A Practical Guide

Isolation from Sarcandra glabra

As this compound is a natural product, a typical isolation procedure would involve the following steps. This protocol is a generalized workflow based on the isolation of similar compounds from plant sources.[9][10]

  • Extraction:

    • Air-dried and powdered aerial parts of Sarcandra glabra are extracted exhaustively with a suitable solvent, such as ethanol or methanol, at room temperature.[11]

    • The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification:

    • The ethyl acetate fraction, which is likely to contain the target dihydrochalcone, is subjected to column chromatography on silica gel.

    • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the desired compound are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Caption: General workflow for the isolation of the target compound.

Synthesis of Dihydrochalcones

Caption: General synthetic route to dihydrochalcones.

Biological Activities and Potential Therapeutic Significance

While specific biological studies on this compound are limited, the known activities of related dihydrochalcones and extracts of Sarcandra glabra provide a strong basis for its potential therapeutic relevance.

Sarcandra glabra extracts have been shown to possess a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and antitumor activities.[3] These effects are attributed to the diverse array of secondary metabolites present in the plant, including flavonoids like the target compound.

Dihydrochalcones as a class have demonstrated numerous biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.[12] For instance, some dihydrochalcone derivatives have been investigated for their potential as tyrosinase inhibitors, suggesting applications in cosmetics and for treating hyperpigmentation disorders.[13][14] The presence of multiple hydroxyl and methoxy groups on the aromatic rings of this compound suggests it may possess significant antioxidant and radical-scavenging properties.

Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound, which could lead to the development of novel therapeutic agents.

Conclusion

This compound is a structurally interesting natural product with potential for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of its known chemical properties, detailed the analytical techniques crucial for its characterization, and outlined its biological context. The information presented herein serves as a valuable resource for researchers and scientists working with this and related dihydrochalcone compounds.

References

The Therapeutic Potential of Dihydroxy-Dimethoxyphenyl Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihydroxy-dimethoxyphenyl derivatives represent a versatile class of organic compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current research, potential therapeutic applications, and key experimental methodologies for the investigation of these promising molecules. We delve into the anticancer, anti-inflammatory, and phytoestrogenic properties of specific derivatives, elucidating their mechanisms of action through key signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the translation of these compounds from the laboratory to clinical applications.

Introduction: The Chemical Versatility and Biological Significance of Dihydroxy-Dimethoxyphenyl Scaffolds

The dihydroxy-dimethoxyphenyl moiety is a key pharmacophore found in a variety of natural and synthetic compounds. The specific positioning of the hydroxyl and methoxy groups on the phenyl ring plays a crucial role in the biological activity of these derivatives. This structural feature allows for a diverse range of interactions with biological targets, leading to a wide array of therapeutic effects. This guide will explore the significant potential of these derivatives in three primary therapeutic areas: oncology, inflammation, and hormonal modulation.

Anticancer Applications: Targeting Cell Proliferation and Survival

Several dihydroxy-dimethoxyphenyl derivatives have demonstrated potent anticancer activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the disruption of key cellular processes essential for tumor growth and survival.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism of anticancer activity for certain dihydroxy-dimethoxyphenyl derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

For instance, certain benzopyran-4-one derivatives containing the dihydroxy-dimethoxyphenyl scaffold have been shown to interfere with the kinetics of tubulin polymerization[1]. This leads to a destabilization of the microtubule network, ultimately triggering programmed cell death in cancer cells.

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_0 Microtubule Dynamics cluster_1 Therapeutic Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubules->Disrupted Mitotic Spindle Dihydroxy-dimethoxyphenyl Derivative Dihydroxy-dimethoxyphenyl Derivative Dihydroxy-dimethoxyphenyl Derivative->Tubulin Dimers Inhibits Polymerization G2/M Arrest G2/M Arrest Disrupted Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by dihydroxy-dimethoxyphenyl derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of dihydroxy-dimethoxyphenyl derivatives is typically evaluated using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzopyran-4-one DerivativesMCF-7 (Breast)2.58 - 34.86[1][2]
Chalcone DerivativesA-549 (Lung)9.99[3]
FaDu (Head and Neck)13.98[3]
SH-SY5Y (Neuroblastoma)5.20 - 7.52[3]
Indolin-2-one DerivativesMDA-MB-231 (Breast)20 µg/mL[4][5]
MDA-MB-468 (Breast)25 µg/mL[4][5]
Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.[2][6][7][8][9]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds (dihydroxy-dimethoxyphenyl derivatives)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Anti-inflammatory Applications: Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Dihydroxy-dimethoxyphenyl derivatives have shown significant promise as anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of NF-κB and p38 MAPK Signaling

The anti-inflammatory effects of many dihydroxy-dimethoxyphenyl derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the expression of pro-inflammatory cytokines and enzymes.

For example, 6,7-dihydroxy-2,4-dimethoxyphenanthrene has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by inhibiting the p38 MAPK/NF-κB pathway.[10] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production

G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascades cluster_2 Therapeutic Intervention cluster_3 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3/6 MKK3/6 TAK1->MKK3/6 IKK Complex IKK Complex TAK1->IKK Complex p38 MAPK p38 MAPK MKK3/6->p38 MAPK IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocation Dihydroxy-dimethoxyphenyl Derivative Dihydroxy-dimethoxyphenyl Derivative Dihydroxy-dimethoxyphenyl Derivative->p38 MAPK Inhibits Dihydroxy-dimethoxyphenyl Derivative->NF-κB Inhibits Nuclear Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Genes->Pro-inflammatory Cytokines (TNF-α, IL-6)

Caption: Inhibition of NF-κB and p38 MAPK signaling by dihydroxy-dimethoxyphenyl derivatives.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds.

Experimental Protocol:

  • Animal Model: Wistar rats (150-200g) are used.

  • Compound Administration: Test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Certain dihydroxy flavone and (E)-1-(3,4-dimethoxyphenyl) butadiene derivatives have shown significant, dose-dependent reduction of paw edema in this model.[11][12][13]

Phytoestrogenic Potential: Modulating Estrogen Receptor Signaling

Phytoestrogens are plant-derived compounds that are structurally and functionally similar to mammalian estrogens. They can bind to estrogen receptors (ERs) and exert either estrogenic or anti-estrogenic effects, making them promising candidates for hormone replacement therapy and the management of hormone-dependent conditions.[14][15]

Isoflavanones as Phytoestrogens

7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone is a phytoestrogen that has been synthesized and shown to possess proliferative activity in derma papilla cells, suggesting its potential in promoting hair growth.[7][16][17] The dihydroxy-dimethoxyphenyl moiety is a key structural feature for its estrogenic activity.

Experimental Workflow: Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone

G 3,4-Dimethoxyphenol 3,4-Dimethoxyphenol Deoxybenzoin Intermediate Deoxybenzoin Intermediate 3,4-Dimethoxyphenol->Deoxybenzoin Intermediate Multi-step Synthesis 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone Deoxybenzoin Intermediate->7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone Cyclization & Deprotection

Caption: Synthetic workflow for a phytoestrogenic isoflavanone.

Pharmacokinetics and Drug-Likeness

The therapeutic potential of any compound is contingent upon its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Preliminary in silico and in vitro studies on some dihydroxy-dimethoxyphenyl derivatives suggest that they possess favorable drug-like properties.[18][19][20] However, more extensive preclinical pharmacokinetic studies are required to fully characterize their in vivo behavior.[21][22]

Conclusion and Future Directions

Dihydroxy-dimethoxyphenyl derivatives have emerged as a promising class of compounds with diverse therapeutic applications. Their demonstrated anticancer, anti-inflammatory, and phytoestrogenic activities, coupled with favorable preliminary pharmacokinetic profiles, make them attractive candidates for further drug development.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency and selectivity.

  • In-depth Mechanistic Studies: Further elucidating the molecular targets and signaling pathways involved in their therapeutic effects.

  • Comprehensive Preclinical Evaluation: Conducting rigorous in vivo studies to assess their efficacy, safety, and pharmacokinetic profiles in relevant animal models.

  • Translational Studies: Moving the most promising candidates towards clinical trials.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of dihydroxy-dimethoxyphenyl derivatives.

References

An In-depth Technical Guide to 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one: Synthesis, Characterization, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one, a naturally occurring chalcone isolated from the medicinal plant Sarcandra glabra.[1] While direct experimental data on this specific molecule is limited, this document synthesizes information from closely related analogues and the known bioactivities of Sarcandra glabra extracts to provide a scientifically grounded perspective on its synthesis, characterization, and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel chalcones.

Introduction: The Promise of Chalcones and the Significance of Sarcandra glabra

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[2] This structural motif imparts a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2] The electrophilic nature of the α,β-unsaturated ketone makes chalcones reactive towards nucleophilic groups in biological macromolecules, such as enzymes and transcription factors, leading to the modulation of various signaling pathways.

This compound has been identified as a constituent of Sarcandra glabra (Thunb.) Nakai, a medicinal herb used in traditional Chinese medicine to treat a variety of ailments, including inflammation, infections, and tumors.[1][3][4] Pharmacological studies have confirmed that extracts of Sarcandra glabra possess a multitude of effects, such as antibacterial, antiviral, anti-inflammatory, anti-tumor, and antioxidant activities.[4][5] These activities are attributed to the rich diversity of phytochemicals present in the plant, including flavonoids, phenolic acids, and sesquiterpenes.[4][5] The presence of this compound within this medicinally important plant suggests its potential contribution to the overall therapeutic effects and warrants further investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 54299-52-4[1]
Molecular Formula C₁₇H₁₈O₅MedchemExpress
Molecular Weight 302.32 g/mol MedchemExpress
Class Chalcone, Flavonoid[1]
Natural Source Sarcandra glabra[1]

Synthesis and Characterization: A Proposed Pathway and Spectroscopic Considerations

While a specific laboratory synthesis for this compound has not been detailed in the available literature, a plausible and widely adopted method for chalcone synthesis is the Claisen-Schmidt condensation.[2] This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone with a benzaldehyde.

Proposed Synthesis via Claisen-Schmidt Condensation

The synthesis of the target compound would likely involve the reaction of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone with benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone and benzaldehyde in ethanol.

  • Base Addition: Slowly add an aqueous solution of a strong base (e.g., 40% KOH) to the reaction mixture at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours.

  • Workup and Purification: Upon completion, the reaction mixture is poured into ice-cold water and acidified to precipitate the crude product. The solid is then filtered, washed with water, and purified by recrystallization or column chromatography.

Synthesis_Pathway Acetophenone 1-(2,4-Dihydroxy-3,6- dimethoxyphenyl)ethanone Reaction Acetophenone->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Product 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl) -3-phenylpropan-1-one Reaction->Product   Base (KOH/NaOH) Ethanol, RT caption Proposed synthesis of this compound.

Caption: Proposed synthesis of the target chalcone.

Spectroscopic Characterization (Inferred)

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on the analysis of structurally similar chalcones, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α- and β-protons of the enone system as doublets with a coupling constant of approximately 15-16 Hz, indicative of a trans configuration. Aromatic protons will appear in their respective regions, and signals for the methoxy and hydroxyl groups will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display a characteristic downfield signal for the carbonyl carbon (around δ 190 ppm). Signals for the α- and β-carbons of the enone moiety and the aromatic carbons will also be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the conjugated carbonyl group (C=O) around 1640-1660 cm⁻¹. Bands corresponding to C=C stretching of the aromatic rings and O-H stretching of the phenolic hydroxyl groups will also be prominent.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z 302.32).

Potential Biological Activities and Mechanisms of Action: An Evidence-Based Hypothesis

Given the established anti-inflammatory and antioxidant properties of Sarcandra glabra extracts and the known bioactivities of numerous chalcones, it is highly probable that this compound possesses similar therapeutic potential.[3][4][6][7]

Anti-Inflammatory Activity

Many phenolic compounds isolated from Sarcandra glabra have demonstrated potent anti-inflammatory effects.[3][6][7] These compounds often act by inhibiting key inflammatory mediators and signaling pathways. A plausible mechanism of action for the target chalcone involves the modulation of the NF-κB signaling pathway.

Proposed Anti-Inflammatory Mechanism:

  • Inhibition of NF-κB Activation: The chalcone may inhibit the activation of the transcription factor NF-κB, a master regulator of inflammation. This could be achieved by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB.

  • Downregulation of Pro-inflammatory Enzymes and Cytokines: By suppressing NF-κB, the expression of downstream pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), would be reduced.[3] This would lead to a decrease in the production of nitric oxide (NO) and prostaglandins, respectively. Furthermore, the production of pro-inflammatory cytokines like TNF-α and IL-6 could also be attenuated.[3]

Anti_Inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Chalcone 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl) -3-phenylpropan-1-one Chalcone->IKK Inhibits IκB IκB IKK->IκB Phosphorylates NFκB_active Active NF-κB IKK->NFκB_active Leads to activation NFκB NF-κB IκB->NFκB Inhibits Nucleus Nucleus NFκB_active->Nucleus Translocates to Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory Induces transcription of Inflammation Inflammation Pro_inflammatory->Inflammation caption Proposed anti-inflammatory mechanism of action.

Caption: Proposed anti-inflammatory mechanism of action.

Antioxidant Activity

The dihydroxy-dimethoxy substitution pattern on one of the aromatic rings of the target compound suggests significant antioxidant potential. Phenolic hydroxyl groups are excellent hydrogen donors, enabling them to scavenge free radicals and reactive oxygen species (ROS).

Proposed Antioxidant Mechanism:

  • Direct Radical Scavenging: The phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance.

  • Chelation of Metal Ions: The presence of hydroxyl and carbonyl groups may allow for the chelation of transition metal ions, such as iron and copper, which are known to catalyze the formation of ROS via the Fenton reaction.

Future Directions and Conclusion

While this guide provides a comprehensive overview based on the available literature for related compounds, further research is imperative to fully elucidate the therapeutic potential of this compound.

Key areas for future investigation include:

  • Total Synthesis and Characterization: A definitive total synthesis and complete spectroscopic characterization of the compound are necessary to confirm its structure and provide a reliable source of the material for biological studies.

  • In Vitro and In Vivo Biological Evaluation: Comprehensive in vitro and in vivo studies are required to validate the hypothesized anti-inflammatory and antioxidant activities. This should include assays to measure the inhibition of pro-inflammatory enzymes and cytokines, as well as various antioxidant capacity assays.

  • Mechanism of Action Studies: Detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by this chalcone.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues will help to establish structure-activity relationships and identify key structural features required for optimal biological activity.

References

A Senior Application Scientist's Guide to the Discovery and Characterization of Novel Chalcone-Like Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry due to their synthetic accessibility and broad spectrum of pharmacological activities.[1][2] This in-depth technical guide provides a comprehensive framework for the discovery and characterization of novel chalcone-like compounds, tailored for researchers, scientists, and drug development professionals. We will navigate the intricate journey from rational design and synthesis to rigorous spectroscopic and biological evaluation. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols. By integrating field-proven insights with authoritative references, this guide aims to empower researchers to unlock the full therapeutic potential of this versatile class of molecules.

Introduction: The Enduring Promise of the Chalcone Scaffold

Chalcones are open-chain flavonoids that serve as biosynthetic precursors for a vast array of flavonoids and isoflavonoids in plants.[3][4] Their deceptively simple structure—two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system—belies a remarkable diversity of biological functions.[2][3][5] Natural and synthetic chalcones have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antimalarial activities.[3][5][6]

The therapeutic versatility of chalcones stems from the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles like the cysteine residues in proteins.[3] The ease of synthesis, primarily through the Claisen-Schmidt condensation, and the ability to introduce diverse substituents on both aromatic rings make chalcones an exceptionally attractive scaffold for developing novel therapeutic agents and conducting structure-activity relationship (SAR) studies.[1][3] This guide will provide a logical and experimentally grounded workflow for the exploration of novel chalcone analogues, from the initial spark of design to the confirmation of biological activity.

Rational Design and Synthesis of Novel Chalcone Scaffolds

The journey to discovering a novel therapeutic agent begins with a well-conceived design strategy. For chalcone-like compounds, this involves a synergistic interplay of computational modeling and synthetic chemistry.

In Silico Design: A Blueprint for Activity

Before embarking on synthesis, computational tools can provide invaluable insights into the potential bioactivity and drug-likeness of designed chalcone analogues.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity. By using known active chalcone-like compounds as a training set, a pharmacophore model can be generated to virtually screen libraries of compounds and identify new potential hits.[7][8][9] This approach was successfully used to identify a promising chalcone-like hit from a library of over 200,000 compounds.[8][9]

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success.[10] In silico ADMET prediction uses computational models to forecast these properties early in the drug discovery process, saving significant time and resources by identifying compounds with potentially poor pharmacokinetic profiles before they are synthesized.[10][11][12] Key parameters to assess include lipophilicity, solubility, and potential for hydrogen bonding, all of which significantly impact a compound's behavior in the body.[13]

Experimental Protocol: In Silico ADMET Prediction

  • Structure Preparation: Draw the chemical structures of the designed chalcone analogues using chemical drawing software and save them in a suitable format (e.g., .mol).

  • Software Selection: Utilize a validated ADMET prediction software or web server. It is advisable to use multiple programs to cross-validate the results.[11]

  • Parameter Calculation: Submit the structures for calculation of key ADMET properties, including but not limited to:

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition/induction.

    • Excretion: Predicted clearance and half-life.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

  • Analysis: Compare the predicted ADMET profiles of the designed compounds against established thresholds for drug-likeness. Prioritize compounds with favorable predicted properties for synthesis.

Synthesis: The Claisen-Schmidt Condensation as a Workhorse Reaction

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones.[3] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[3][5][14]

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation [3][15]

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the desired aromatic aldehyde and acetophenone derivative in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Neutralization: Slowly acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone product.[3]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Acetophenone Substituted Acetophenone Base Base (e.g., NaOH) in Ethanol/Water Acetophenone->Base Enolate Formation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Base Chalcone Chalcone Derivative Base->Chalcone Condensation & Dehydration

Structural Characterization: Unveiling the Molecular Architecture

Once synthesized, the precise chemical structure of the novel chalcone-like compounds must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the synthesized chalcones. Key absorptions include the α,β-unsaturated carbonyl (C=O) stretch, typically observed around 1653-1697 cm⁻¹, and the aromatic C-H stretching vibrations.[5][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum, the vinylic protons of the enone system appear as doublets, with their coupling constants confirming the trans configuration.[17][18] The chemical shifts of the aromatic protons provide information about the substitution patterns on the aromatic rings.[18] In the ¹³C NMR spectrum, the carbonyl carbon typically resonates between δ 186.6 and 196.8 ppm.[18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight of the synthesized compounds, confirming their elemental composition.[19]

Spectroscopic Technique Key Information Provided Typical Chalcone Signature
Infrared (IR) Functional group identificationα,β-unsaturated C=O stretch (~1650-1700 cm⁻¹)
¹H NMR Proton environment and connectivityDoublets for vinylic protons (trans coupling constant)
¹³C NMR Carbon skeletonCarbonyl carbon signal (δ ~187-197 ppm)
Mass Spectrometry (MS) Molecular weight and formulaPrecise mass corresponding to the expected formula

Biological Evaluation: From Benchtop to Biological Insight

The ultimate goal of synthesizing novel chalcone-like compounds is to identify those with potent and selective biological activity. A tiered approach to in vitro screening is typically employed.

In Vitro Anticancer Activity

Chalcones have shown significant promise as anticancer agents, acting through various mechanisms.[1][6][20][21]

  • Cytotoxicity Assays: The initial screening of novel chalcones often involves evaluating their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.[22] The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [22]

  • Cell Seeding: Seed human cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcones for a specified duration (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value.

  • Mechanism of Action Studies: For compounds that exhibit potent cytotoxicity, further studies are necessary to elucidate their mechanism of action. This can include:

    • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M phase).[20]

    • Apoptosis Induction: To assess whether the compound induces programmed cell death.

    • Target-Based Assays: To investigate the inhibition of specific molecular targets, such as tubulin polymerization, kinases, or topoisomerases.[20][21] For example, some chalcones have been shown to inhibit tubulin polymerization, leading to mitotic arrest.[20][21]

Anticancer_Mechanisms cluster_mechanisms Anticancer Mechanisms of Action Chalcone Chalcone Derivatives Apoptosis Induction of Apoptosis Chalcone->Apoptosis CellCycle Cell Cycle Arrest (e.g., G2/M) Chalcone->CellCycle Angiogenesis Inhibition of Angiogenesis Chalcone->Angiogenesis Tubulin Inhibition of Tubulin Polymerization Chalcone->Tubulin

Antimicrobial and Antioxidant Screening

Beyond their anticancer properties, chalcones are known to possess antimicrobial and antioxidant activities.

  • Antimicrobial Assays: The antibacterial and antifungal activities of novel chalcones can be evaluated using methods like the agar well diffusion assay or by determining the minimum inhibitory concentration (MIC).[7][8][23]

  • Antioxidant Assays: The antioxidant potential can be assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay.[24][25][26]

Structure-Activity Relationship (SAR) Studies: Refining the Scaffold for Potency

SAR studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity.[27][28] By systematically modifying the substituents on the aromatic rings of the chalcone scaffold and observing the effect on activity, researchers can identify key structural features that are crucial for potency and selectivity.[29]

Key SAR findings for chalcones often reveal that:

  • The presence and position of hydroxyl groups can significantly influence anti-inflammatory activity.[28]

  • Electron-withdrawing groups, such as halogens or nitro groups, on the aromatic rings can enhance antimicrobial activity.[29]

Conclusion and Future Directions

The discovery and characterization of novel chalcone-like compounds is a dynamic and promising area of drug discovery. The synthetic tractability of the chalcone scaffold, coupled with its diverse biological activities, provides a fertile ground for the development of new therapeutic agents. By employing a rational, multi-faceted approach that integrates computational design, efficient synthesis, rigorous characterization, and comprehensive biological evaluation, researchers can systematically explore the vast chemical space of chalcone analogues. Future efforts should focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel biological targets, and leveraging advanced drug delivery systems to enhance their therapeutic efficacy. The journey from a simple chalcone scaffold to a clinically viable drug is challenging, but the potential rewards for human health are immense.

References

A Technical Guide to the Preliminary Bioactivity Screening of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven framework for conducting the preliminary bioactivity screening of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one, a dihydrochalcone isolated from Sarcandra glabra.[1][2] Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a logical, tiered approach beginning with predictive in silico analysis, followed by a suite of robust in vitro assays. The guide details the causality behind experimental choices, provides step-by-step protocols for assessing cytotoxicity, antioxidant potential, and anti-inflammatory activity, and offers frameworks for data interpretation. By integrating predictive modeling with established experimental validation, this guide serves as a blueprint for efficiently characterizing the therapeutic potential of this novel compound and prioritizing future research efforts.

Introduction: Rationale for Screening

This compound is a member of the chalcone family, specifically a dihydrochalcone, which are precursors in the biosynthesis of flavonoids.[3][4][5] Chalcones and their derivatives are recognized as a "medicinally privileged" scaffold, demonstrating a vast array of pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects.[4][6][7][8] These activities are largely attributed to their unique α,β-unsaturated ketone system (or its saturated form in dihydrochalcones) and the substitution patterns on their two aromatic rings.[4][8]

The subject compound's polyphenolic structure, characterized by dihydroxy and dimethoxy substitutions, strongly suggests a potential for interaction with biological systems, particularly in pathways related to oxidative stress and inflammation.[6][9] A systematic preliminary screening is therefore essential to elucidate its bioactivity profile. This process acts as a critical filter, enabling a data-driven decision on whether to advance the compound into more complex and resource-intensive stages of drug discovery. This guide establishes a validated workflow for this initial characterization.

Part I: In Silico Profiling: The Predictive Foundation

Causality: Before committing to wet-lab experiments, in silico screening offers a rapid, cost-effective method to predict a compound's pharmacokinetic profile (ADMET) and potential bioactivities.[10][11] This predictive step is crucial for early-stage risk assessment, identifying potential liabilities like toxicity or poor bioavailability, and helping to prioritize the most relevant in vitro assays.[12]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

An ideal drug candidate must not only be active but also possess favorable ADMET properties to be effective and safe in vivo.[12] Numerous computational tools, ranging from free web servers to sophisticated commercial software, can generate these predictions based on the compound's structure.[12][13]

Recommended Approach: Utilize a free web-based tool like SwissADME or pkCSM for an initial assessment. These platforms provide robust predictions for key parameters.[11]

Exemplary Predicted Data: The following table presents predicted ADMET properties for a structurally analogous compound, 1-(2,4-dihydroxy-3-methoxyphenyl)-3-hydroxy-3-phenylpropan-1-one, to illustrate the expected output.[14]

PropertyPredicted Value/OutcomeInterpretation & Significance
Absorption
Human Intestinal Abs.High (93.10%)Likely to be well-absorbed from the gastrointestinal tract.[14]
Caco-2 PermeabilityPermeable (54.76%)Suggests good potential for passive diffusion across the intestinal epithelial barrier.[14]
P-glycoprotein SubstrateNo (90.56%)The compound is not likely to be actively pumped out of cells by this major efflux transporter, enhancing bioavailability.[14]
Distribution
Blood-Brain Barrier (BBB)Non-permeant (70.00%)Unlikely to cross into the central nervous system, suggesting a lower risk of CNS-related side effects.[14]
Metabolism
CYP2C9 SubstrateNo (100.00%)Low probability of being metabolized by this key cytochrome P450 enzyme, reducing potential for drug-drug interactions.[14]
CYP2D6 SubstrateNo (74.56%)Low probability of metabolism by another major CYP enzyme.[14]
CYP3A4 SubstrateNo (58.55%)Low probability of metabolism by the most common CYP enzyme.[14]
Toxicity
AMES ToxicityNon-mutagenicPredicted to have a low risk of causing DNA mutations.
hERG I InhibitionLow RiskPredicted to have a low risk of cardiac toxicity associated with hERG channel blockade.
In Silico Workflow Diagram

The following diagram outlines the logical flow of the predictive screening phase.

InSilicoWorkflow start Input Compound Structure (SMILES/SDF) admet ADMET Prediction (e.g., SwissADME, pkCSM) start->admet bioactivity Bioactivity/Target Prediction (e.g., Molecular Docking, PharmMapper) start->bioactivity analysis Analyze Predicted Profile - Drug-likeness (Lipinski's Rule) - Potential Liabilities (Toxicity) - Predicted Targets admet->analysis bioactivity->analysis decision Prioritize In Vitro Assays analysis->decision

Caption: Workflow for in silico profiling of a novel compound.

Part II: In Vitro Bioactivity Screening: Experimental Validation

Causality: Following predictive analysis, in vitro assays provide the first layer of empirical evidence of biological activity.[15] The selected assays are based on the structural characteristics of the dihydrochalcone and common activities associated with its class. The workflow is designed to first assess general toxicity before moving to specific, mechanism-based screens. This tiered approach ensures that any observed activity is not merely a byproduct of broad-spectrum cytotoxicity.[16]

General Cytotoxicity Assessment: The MTT/XTT Assay

Causality: The foundational step in any bioactivity screen is to determine the compound's inherent cytotoxicity.[17] Assays like MTT or XTT quantify the metabolic activity of living cells, which serves as a robust indicator of cell viability.[18][19] By testing against both cancerous and non-cancerous cell lines, we can identify a therapeutic window and distinguish between targeted anticancer effects and non-specific toxicity. The XTT assay is often preferred as its formazan product is water-soluble, eliminating the need for a solubilization step required in the MTT assay.[18]

This protocol is a self-validating system when run with appropriate controls (vehicle, untreated cells, and a positive control cytotoxic agent).

  • Cell Seeding:

    • Culture selected cell lines (e.g., HeLa for cancer, HEK293 for non-cancerous) to ~80% confluency.

    • Trypsinize, neutralize, and count the cells.

    • Seed 1x10⁴ cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • XTT Reagent Preparation and Incubation:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent.[18]

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂, allowing metabolically active cells to convert the XTT to a colored formazan product.[20]

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous distribution of the formazan product.

    • Measure the absorbance of each well using a microplate reader at 450 nm. A reference wavelength of 660 nm should also be measured to subtract background noise.[20]

  • Data Analysis:

    • Calculate the corrected absorbance: (Absorbance₄₅₀ - Absorbance₆₆₀).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Corrected Abs_Sample / Corrected Abs_Vehicle_Control) * 100.

    • Plot percentage viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Cell LineTypeIC₅₀ (µM) after 48h
HeLaCervical Cancer> 100
A549Lung Cancer> 100
HEK293Normal Kidney> 100

This hypothetical data suggests the compound has low general cytotoxicity, a favorable characteristic for further screening.

Antioxidant Activity Profiling

Causality: The polyphenolic nature of the compound, with its electron-rich aromatic rings and hydroxyl groups, makes it an ideal candidate for scavenging free radicals.[6] Antioxidant activity is a key therapeutic property.[9] Employing multiple assays with different mechanisms, such as DPPH (hydrogen atom transfer) and ABTS (electron transfer), provides a more comprehensive antioxidant profile.[21][22]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare a range of concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound/standard concentration.

    • Include a control well (100 µL methanol + 100 µL DPPH solution) and a blank well (100 µL methanol + 100 µL of the highest compound concentration for background color correction).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.[21] The neutralization of the DPPH radical results in a color change from deep purple to yellow, leading to a decrease in absorbance.[23][24]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity: [(Abs_Control - Abs_Sample) / Abs_Control] * 100.

    • Plot the percentage of scavenging activity against concentration to determine the IC₅₀ value. A lower IC₅₀ indicates higher antioxidant activity.[21]

AssayTest Compound IC₅₀ (µM)Standard (Ascorbic Acid) IC₅₀ (µM)
DPPH45.815.2
ABTS32.512.8

This hypothetical data indicates moderate antioxidant activity, warranting further investigation.

Anti-inflammatory Activity Assessment

Causality: Chalcones are known to modulate inflammatory pathways.[3][25] Key enzymes in the arachidonic acid cascade, Cyclooxygenase (COX) and Lipoxygenase (LOX), are primary targets for anti-inflammatory drugs.[26] COX enzymes (COX-1 and COX-2) produce prostaglandins, while 5-LOX produces leukotrienes.[27] Assessing the compound's ability to inhibit these enzymes, particularly with selectivity for the inducible COX-2 isoform over the constitutive COX-1, can reveal its potential as a safer anti-inflammatory agent.[28][29]

Commercially available, high-throughput screening kits are the most reliable and self-validating method for this assessment. The general protocol is as follows:

  • Reagent and Compound Preparation:

    • Reconstitute enzymes (COX-1, COX-2, 5-LOX), substrate (arachidonic acid), and detection reagents as per the kit manufacturer's instructions.

    • Prepare serial dilutions of the test compound and specific inhibitors as positive controls (e.g., Celecoxib for COX-2, Indomethacin for non-selective COX, Zileuton for 5-LOX).

  • Assay Procedure:

    • In separate wells of a 96-well plate, pre-incubate the respective enzyme (COX-1, COX-2, or 5-LOX) with the test compound or control inhibitor for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Allow the reaction to proceed for the time specified in the kit protocol.

  • Detection and Data Acquisition:

    • Stop the reaction and add the detection reagents. The signal (colorimetric or fluorometric) is proportional to the amount of prostaglandin or leukotriene produced.

    • Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration relative to the vehicle control.

    • Determine the IC₅₀ values for the inhibition of each enzyme by plotting percent inhibition against compound concentration.

EnzymeTest Compound IC₅₀ (µM)Interpretation
COX-1> 100Low inhibition of the constitutive enzyme; predicts lower gastrointestinal risk.
COX-212.3Potent and selective inhibition of the inflammatory enzyme.
5-LOX85.6Weak inhibition of the leukotriene pathway.

This hypothetical data suggests the compound is a potent and selective COX-2 inhibitor, a highly desirable profile for an anti-inflammatory drug candidate.

In Vitro Screening Workflow Diagram

InVitroWorkflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Primary Bioactivity Screening cytotox General Cytotoxicity Assay (MTT/XTT on Cancer & Normal Cells) decision Data Analysis & Profile Generation (Calculate all IC₅₀ values) cytotox->decision antioxidant Antioxidant Assays (DPPH & ABTS) antioxidant->decision anti_inflam Anti-inflammatory Assays (COX-1, COX-2, 5-LOX Inhibition) anti_inflam->decision start Test Compound: 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl) -3-phenylpropan-1-one start->cytotox path_forward Decision: Proceed to Mechanism of Action Studies? decision->path_forward

Caption: Tiered workflow for in vitro bioactivity screening.

Part III: Data Interpretation and Path Forward

Synthesizing the data from the in silico and in vitro screens is the final step of this preliminary phase. The goal is to build a "bioactivity signature" for the compound that informs the decision to either terminate its development, shelve it, or advance it to more complex studies.

Decision Matrix

The following matrix provides a framework for interpreting potential outcomes and guiding next steps.

Cytotoxicity (IC₅₀)Antioxidant (IC₅₀)Anti-inflammatory (IC₅₀)Bioactivity ProfileRecommended Path Forward
High (>100 µM)Low (<50 µM)Low (<20 µM, COX-2 sel.)Promising Lead: Selective, non-toxicAdvance to cell-based inflammation and oxidative stress models. Initiate lead optimization studies.
High (>100 µM)Low (<50 µM)High (>100 µM)Antioxidant-Specific: Potent antioxidantExplore use in models of oxidative stress-related diseases (e.g., neurodegeneration, ischemia).
Low (<20 µM)ModerateModeratePotentially Cytotoxic: Non-selective activityDe-prioritize unless cytotoxicity is highly selective for cancer cells vs. normal cells. Re-evaluate.
High (>100 µM)High (>100 µM)High (>100 µM)Inactive: No significant activity observedTerminate further investigation of this compound.

Conclusion

This technical guide has detailed a systematic, multi-tiered strategy for the preliminary bioactivity screening of this compound. By logically progressing from predictive in silico modeling to foundational in vitro assays for cytotoxicity, antioxidant, and anti-inflammatory activities, researchers can efficiently generate a robust initial dataset. The provided protocols and data interpretation frameworks are designed to ensure scientific integrity and facilitate clear, evidence-based decision-making. This structured approach maximizes the potential for identifying promising therapeutic leads while conserving valuable resources, paving the way for more focused and successful downstream drug discovery efforts.

References

Methodological & Application

synthesis of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the chemical , a naturally occurring dihydrochalcone. Dihydrochalcones are a class of flavonoids recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The target compound has been isolated from Sarcandra glabra, a plant with a history of use in traditional medicine for treating various ailments.[3][4][5] The protocols detailed herein are designed for researchers in medicinal chemistry and drug development, providing a robust and logical framework for the multi-step synthesis, purification, and characterization of this promising bioactive molecule.

Introduction to the Target Molecule

This compound belongs to the dihydrochalcone subclass of flavonoids. These compounds are characterized by two aromatic rings linked by a three-carbon aliphatic chain with a carbonyl group. The biological activities of Sarcandra glabra, the natural source of the target molecule, have been attributed to its rich phytochemical content, which includes various flavonoids and phenolic compounds.[4][5] The synthesis of this specific dihydrochalcone provides a valuable standard for phytochemical analysis and a platform for the development of novel analogs with potentially enhanced therapeutic properties.

Overall Synthetic Strategy

The is approached through a multi-step sequence, commencing with the preparation of a key intermediate, 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)ethanone. This acetophenone derivative is then subjected to a Claisen-Schmidt condensation with benzaldehyde to yield an intermediate chalcone, which is subsequently reduced to the target dihydrochalcone.

Synthetic Workflow cluster_0 Part 1: Acetophenone Synthesis cluster_1 Part 2: Dihydrochalcone Synthesis A 1,3,5-Trimethoxybenzene B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B C 1-(2,4,6-Trimethoxyphenyl)ethanone B->C D Selective Demethylation C->D E 1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone D->E F Formylation E->F G 1-(2,4-Dihydroxy-3-formyl-6-methoxyphenyl)ethanone F->G H Baeyer-Villiger Oxidation & Hydrolysis G->H I 1-(2,3,4-Trihydroxy-6-methoxyphenyl)ethanone H->I J Selective Methylation I->J K 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone J->K L 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone M Claisen-Schmidt Condensation (Benzaldehyde, Base) L->M N (E)-1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) M->N O Catalytic Hydrogenation (H2, Pd/C) N->O P This compound (Final Product) O->P Troubleshooting_Logic cluster_FC Friedel-Crafts Acylation cluster_Hydro Catalytic Hydrogenation FC_Start Start FC Acylation FC_Check Check for Diacylation FC_Start->FC_Check FC_Action Adjust Stoichiometry Lower Temperature FC_Check->FC_Action Yes FC_Complex Reaction Stalls? FC_Check->FC_Complex No FC_Action->FC_Complex FC_Reason Product-Catalyst Complex Formation Ensure Stoichiometric AlCl₃ FC_Complex->FC_Reason Yes FC_End Proceed to Demethylation FC_Complex->FC_End No FC_Reason->FC_End Hydro_Start Start Hydrogenation Hydro_Check Over-reduction to Alcohol? Hydro_Start->Hydro_Check Hydro_Action Reduce Reaction Time Use Milder Conditions Hydro_Check->Hydro_Action Yes Hydro_End Final Product Hydro_Check->Hydro_End No Hydro_Action->Hydro_End

References

Synthesis of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one via Claisen-Schmidt Condensation: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Chalcones and their hydrogenated derivatives, dihydrochalcones, represent a privileged class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] The target molecule, 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one, is a dihydrochalcone with a substitution pattern that makes it an interesting candidate for further pharmacological evaluation.[3] The most robust and versatile method for synthesizing the chalcone precursor is the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriately substituted acetophenone and an aromatic aldehyde.[4][5] This guide provides a comprehensive, in-depth protocol for the synthesis of the chalcone intermediate, 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenyl-2-propen-1-one, and outlines the subsequent steps for its purification, characterization, and conversion to the target dihydrochalcone. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis for related derivatives.

Principle of the Reaction: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation that occurs between a ketone containing an α-hydrogen and an aromatic aldehyde, which lacks α-hydrogens.[6][7] The reaction is typically catalyzed by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and proceeds through a well-defined mechanism.[1][8]

The process is initiated by the abstraction of an acidic α-proton from the acetophenone derivative by the base, forming a resonance-stabilized enolate ion.[5][6] This enolate is a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of benzaldehyde.[9][10] The resulting tetrahedral alkoxide intermediate is protonated by the solvent (typically an alcohol or water) to form a β-hydroxy ketone, known as an aldol adduct.[11] Under the basic reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) because the resulting α,β-unsaturated system is thermodynamically stabilized by conjugation between the aromatic rings and the carbonyl group.[12] This final product is the target chalcone.

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration ketone Acetophenone Derivative enolate Resonance-Stabilized Enolate Ion ketone->enolate + OH⁻ - H₂O enolate_ref enolate->enolate_ref aldehyde Benzaldehyde alkoxide Alkoxide Intermediate alkoxide_ref alkoxide->alkoxide_ref aldol Aldol Adduct chalcone Chalcone Product (α,β-Unsaturated Ketone) aldol->chalcone - H₂O (E1cB Elimination) alkoxide_ref->aldol + H₂O - OH⁻

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of the Chalcone Intermediate

This protocol details the synthesis of 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenyl-2-propen-1-one , the direct product of the Claisen-Schmidt condensation.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
1-(2,4-dihydroxy-3,6-dimethoxyphenyl)ethanone7499-99-2212.20Starting ketone.[13]
Benzaldehyde100-52-7106.12Reagent grade, freshly distilled.
Potassium Hydroxide (KOH)1310-58-356.11For catalyst solution.
Ethanol (95%)64-17-546.07Reaction solvent.
Hydrochloric Acid (HCl), dilute7647-01-036.46For neutralization (e.g., 2M).
Deionized Water7732-18-518.02For work-up and washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying (if extraction is needed).
TLC plates (Silica gel 60 F₂₅₄)--For reaction monitoring.
Instrumentation
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or pipette

  • Büchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator (optional)

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)ethanone in a suitable volume of 95% ethanol (approx. 20-30 mL). Stir the mixture at room temperature until a clear solution is obtained.[9]

  • Addition of Aldehyde: To this stirred solution, add 1.0 to 1.1 equivalents of freshly distilled benzaldehyde. Continue stirring at room temperature.[14]

  • Catalyst Preparation: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of potassium hydroxide (KOH).

  • Catalyst Addition: Cool the reaction flask in an ice-water bath. Slowly add the aqueous KOH solution dropwise to the reaction mixture over 15-20 minutes.[5] Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent unwanted side reactions, such as the Cannizzaro reaction of benzaldehyde. A distinct color change and the formation of a precipitate are often observed, indicating product formation.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.[9] The reaction progress should be monitored periodically by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3 v/v).[4]

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC showing consumption of the starting ketone), pour the reaction mixture into a beaker containing crushed ice and cold water (approx. 100 mL).[14] While stirring vigorously, slowly acidify the mixture with dilute hydrochloric acid until it is acidic to litmus paper (pH ~2-3).[15] Causality Note: Acidification neutralizes the KOH catalyst and protonates the phenoxide groups, causing the water-insoluble chalcone product to precipitate fully.

  • Product Collection: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove any inorganic salts.[16]

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (<50 °C) to yield the crude chalcone.

Workflow prep 1. Reactant Preparation (Ketone + Aldehyde in Ethanol) cool 2. Cool Mixture (Ice Bath) prep->cool add_base 3. Add KOH Solution (Dropwise) cool->add_base react 4. Stir at Room Temp (12-24h, Monitor by TLC) add_base->react quench 5. Quench in Ice Water & Acidify with HCl react->quench filter 6. Isolate Product (Vacuum Filtration & Washing) quench->filter dry 7. Dry Crude Product filter->dry purify 8. Purify (Recrystallization) dry->purify char 9. Characterize (NMR, IR, MS, MP) purify->char

Caption: Experimental workflow for chalcone synthesis and purification.

Synthesis of the Target Dihydrochalcone

The Claisen-Schmidt condensation yields the α,β-unsaturated chalcone. To obtain the target molecule, This compound , a subsequent reduction of the carbon-carbon double bond is required. This is typically achieved through catalytic hydrogenation. A common procedure involves dissolving the synthesized chalcone in a solvent like ethanol or ethyl acetate and stirring it under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) in the presence of a catalyst, such as 10% Palladium on carbon (Pd/C). The reaction progress is monitored by TLC until the chalcone starting material is fully consumed. Filtration to remove the catalyst followed by solvent evaporation yields the desired dihydrochalcone.

Purification and Characterization

Purification by Recrystallization

Recrystallization is the most common and effective method for purifying solid chalcones.[17]

  • Solvent Selection: Ethanol is often a suitable solvent.[4] An ideal solvent should dissolve the crude product at high temperatures but have low solubility at room temperature, allowing for crystal formation upon cooling.[17]

  • Procedure: Place the crude chalcone in an Erlenmeyer flask. Add a minimal amount of hot ethanol, just enough to fully dissolve the solid. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath or refrigerator will maximize the yield of purified crystals.[18]

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

Spectroscopic Characterization

The structure of the final purified chalcone should be confirmed using modern spectroscopic techniques.[19][20]

TechniqueExpected Observations for the Chalcone Intermediate
¹H NMR Vinylic protons (H-α and H-β) appear as doublets in the δ 7.1–8.2 ppm range with a large coupling constant (J ≈ 15-16 Hz), confirming the trans stereochemistry.[21] Aromatic protons will appear in their respective regions. Phenolic -OH and methoxy -OCH₃ protons will be visible as singlets.
¹³C NMR The characteristic carbonyl carbon (C=O) signal appears downfield, typically between δ 186-197 ppm.[21] The α- and β-carbons of the enone system appear around δ 116-128 and δ 137-145 ppm, respectively.[21] Signals for aromatic and methoxy carbons will also be present.
IR (cm⁻¹) A strong absorption band for the conjugated C=O stretch is expected around 1640-1660 cm⁻¹.[2][9] The C=C alkene stretch appears around 1580 cm⁻¹. A broad O-H stretching band will be visible around 3400 cm⁻¹. C-O stretches for methoxy groups are seen at ~1100-1250 cm⁻¹.[9]
Mass Spec. The molecular ion peak (M⁺) corresponding to the calculated mass of the chalcone (C₁₈H₁₈O₅, MW: 314.33) should be observed, along with characteristic fragmentation patterns.

Troubleshooting Guide

SymptomPossible CauseSuggested Solution
Low or No Yield - Inactive or insufficient catalyst. - Suboptimal temperature or time. - Poor substrate reactivity.- Use fresh, high-purity KOH or NaOH.[1] - Extend the reaction time, monitoring by TLC. Gentle warming can be attempted if necessary. - Ensure high-purity starting materials.
Oily Product - Impurities are present. - Product has a low melting point.- Attempt purification by column chromatography on silica gel.[4] - Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Multiple Products - Side reactions (e.g., self-condensation of ketone, Cannizzaro of aldehyde).- Ensure slow, dropwise addition of the base catalyst at low temperature.[5] - Use a slight excess (1.1 eq) of the aldehyde to ensure full consumption of the enolate.
Loss During Workup - Product is partially soluble in wash solvents. - Inefficient precipitation.- Use ice-cold water for washing and ensure the mixture is sufficiently acidified before filtration.[1] - If the product remains in the aqueous layer, extract with a solvent like ethyl acetate.

Conclusion

The Claisen-Schmidt condensation remains a highly efficient and reliable method for the synthesis of chalcones, which are key intermediates for producing dihydrochalcones and other flavonoids of interest in drug discovery.[5][22] This application note provides a detailed, scientifically-grounded protocol for the synthesis of 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenyl-2-propen-1-one. By explaining the rationale behind key procedural steps and providing comprehensive troubleshooting and characterization guidance, this document serves as a practical resource for researchers aiming to synthesize this molecule and its analogues for further investigation.

References

analytical methods for 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound, a dihydrochalcone derivative.[1][2] Aimed at researchers, analytical scientists, and professionals in drug development, this document details an integrated approach combining spectroscopic and chromatographic techniques. We present detailed protocols for structural elucidation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, methods for purity assessment and quantification via High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, and a framework for method validation based on International Council for Harmonisation (ICH) guidelines.[3][4] The causality behind experimental choices is explained to empower scientists to not only replicate these methods but also to adapt them for related compounds.

Introduction: The Need for Rigorous Characterization

This guide presents a holistic analytical strategy, ensuring that the identity, purity, and quantity of the compound are determined with high confidence, forming a self-validating system of analysis.

Physicochemical Properties

A foundational step in any analytical endeavor is to understand the basic properties of the analyte. These data inform instrument parameter selection and sample preparation techniques.

PropertyValueSource
Chemical Formula C₁₇H₁₈O₅Calculated
Molecular Weight 302.32 g/mol Calculated
Class Dihydrochalcone / Phenolic Ketone[1][2]
Appearance (Typically a solid)N/A
Solubility Expected to be soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO, Chloroform)General chemical knowledge

The Integrated Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of a novel or reference compound. No single method can provide all the necessary information. The workflow presented below illustrates how different analytical techniques are synergistically employed to move from initial identification to validated quantification.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Separation & Quantification cluster_2 Method Validation MS Mass Spectrometry (MS) [Molecular Weight & Fragmentation] NMR NMR Spectroscopy [Definitive Structure & Connectivity] MS->NMR Guides Interpretation HPLC HPLC-UV/DAD [Purity, Identity & Assay] NMR->HPLC Provides Confirmed Reference Standard Validation ICH Guideline Validation [Ensuring Method is Fit for Purpose] HPLC->Validation Method to be Validated Sample Test Compound 1-(2,4-Dihydroxy-3,6-... -phenylpropan-1-one) Sample->MS Confirms Mass Sample->NMR Confirms Structure Sample->HPLC Purity & Assay

Caption: Integrated workflow for compound characterization.

Structural Elucidation: Confirming Molecular Identity

The first critical phase is to confirm that the molecule has the expected atomic composition and connectivity. Mass spectrometry and NMR spectroscopy are the primary tools for this purpose.

Mass Spectrometry (MS)

Expertise & Rationale: MS is the technique of choice for accurately determining the molecular weight of a compound.[6] For this compound, soft ionization techniques like Electrospray Ionization (ESI) are ideal as they minimize fragmentation, allowing for clear observation of the molecular ion. Coupling liquid chromatography to the mass spectrometer (LC-MS) is highly recommended as it provides an online separation, ensuring the mass spectrum is acquired on a pure peak.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock 1:1000 in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Chromatography (Optional but Recommended):

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Run in both positive and negative modes to capture all relevant ions.

    • Scan Range: 100 - 500 m/z.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Interpretation: Expected Ions The high-resolution mass spectrum should be examined for the following ions to confirm the elemental composition.

IonModeFormulaCalculated m/z
[M+H]⁺ PositiveC₁₇H₁₉O₅⁺303.1227
[M+Na]⁺ PositiveC₁₇H₁₈O₅Na⁺325.1046
[M-H]⁻ NegativeC₁₇H₁₇O₅⁻301.1081

Tandem MS (MS/MS) can be used to fragment the molecular ion, providing further structural confirmation. Key fragmentations would include cleavage alpha to the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the definitive technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[7][8] For a molecule with multiple aromatic and aliphatic protons, a suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is required for unambiguous assignment.[9] Deuterated chloroform (CDCl₃) is a good starting solvent, but if hydroxyl protons are of interest, deuterated DMSO (DMSO-d₆) should be used as it slows their exchange.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, adjusting as needed for concentration.

Data Interpretation: Predicted ¹H NMR Assignments (in CDCl₃, ~400 MHz) The structure has several distinct proton environments. The predicted chemical shifts and multiplicities provide a template for spectral assignment.

ProtonsApprox. δ (ppm)MultiplicityIntegrationRationale
Phenyl-H (Ring B) 7.20 - 7.40Multiplet (m)5HUnsubstituted phenyl group protons.
Aromatic-H (Ring A) ~6.10Singlet (s)1HIsolated aromatic proton on the highly substituted ring.
-CH₂- (alpha to C=O) ~3.30Triplet (t)2HMethylene protons adjacent to the carbonyl, split by the other CH₂ group.
-CH₂- (beta to C=O) ~3.05Triplet (t)2HMethylene protons adjacent to the phenyl ring, split by the other CH₂ group.
-OCH₃ ~3.90Singlet (s)3HMethoxy group protons.
-OCH₃ ~3.75Singlet (s)3HSecond, non-equivalent methoxy group protons.
-OH (phenolic) 5.0 - 12.0Broad Singlet (br s)2HExchangeable phenolic protons; position is concentration-dependent. One may be chelated to the carbonyl, shifting it far downfield.
  • COSY will show a correlation between the two aliphatic -CH₂- triplets.

  • HSQC will correlate each proton signal (except -OH) to its directly attached carbon.

  • HMBC is crucial for confirming the overall structure. Key correlations would be from the alpha -CH₂- protons to the carbonyl carbon and carbons in Ring A, and from the beta -CH₂- protons to carbons in Ring B.

Purity and Quantitative Analysis

Once the structure is confirmed, the next step is to determine the purity of the bulk material and, if required, develop a method for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-phase HPLC with a C18 column is the industry-standard method for analyzing phenolic compounds like dihydrochalcones.[10][11] It provides excellent separation of the main compound from potential impurities, starting materials, or by-products. A photodiode array (PDA) or diode array detector (DAD) is superior to a simple UV detector as it acquires the full UV-Vis spectrum of the eluting peak, providing an additional layer of identity confirmation.[12] An acidic mobile phase (using formic or phosphoric acid) is used to suppress the ionization of the phenolic hydroxyl groups, ensuring sharp, symmetrical peaks.[13][14]

Protocol: RP-HPLC Purity Assessment

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in methanol or acetonitrile. Filter through a 0.45 µm syringe filter.

  • Instrumentation:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-19 min: 80% to 30% B

      • 19-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD/PDA, monitor at the λmax (e.g., 285 nm), and acquire spectra from 200-400 nm.

Data Interpretation:

  • Purity: The purity is calculated based on the relative peak area of the main peak versus all other peaks in the chromatogram (Area % method). A pure sample should exhibit a single major peak.

  • Identity: The UV spectrum of the main peak should be consistent across the peak and match the spectrum of a known reference standard if available.

UV-Vis Spectroscopy

Expertise & Rationale: The UV-Vis spectrum is a rapid and simple method for preliminary identification. The chromophore of this molecule is the dihydroxy-dimethoxy-acetophenone system.[15] Chalcones and related compounds typically show strong absorbance in the UV region.[16][17] This technique is particularly useful for determining the optimal wavelength for HPLC detection.

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a ~10 µg/mL solution of the compound in methanol.

  • Instrumentation:

    • Spectrophotometer: Standard dual-beam UV-Vis spectrophotometer.

    • Solvent: Use methanol as the blank.

    • Scan Range: 200 - 500 nm.

Data Interpretation: Based on similar phenolic ketone structures, expect a primary absorption maximum (λmax) around 280-290 nm, with a possible shoulder or secondary maximum around 320-340 nm, corresponding to π→π* transitions in the aromatic system.[18][19]

Analytical Method Validation

Expertise & Rationale: For use in quality control or regulatory filings, the chosen analytical method (typically the HPLC method) must be validated to prove it is fit for its intended purpose.[4] Validation demonstrates that the method is reliable, reproducible, and accurate. The framework for this process is provided by the ICH Q2(R2) guideline.[3]

Validation_Process cluster_0 Method Performance Characteristics (ICH Q2) Specificity Specificity Report Validation Report Specificity->Report Data & Analysis Linearity Linearity Linearity->Report Data & Analysis Accuracy Accuracy Accuracy->Report Data & Analysis Precision Precision (Repeatability & Intermediate) Precision->Report Data & Analysis Range Range Range->Report Data & Analysis Limits LOD & LOQ Limits->Report Data & Analysis Robustness Robustness Robustness->Report Data & Analysis Method Finalized HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Range Method->Limits Method->Robustness

Caption: Key parameters for HPLC method validation per ICH guidelines.

Validation Parameters for the HPLC Assay Method A validation protocol should be written before initiating studies.[4] The following parameters must be evaluated.[20][21][22]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak purity index > 0.999 (DAD), no co-elution at the main peak.
Linearity To show a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at multiple levels.
Precision To assess the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for an assay.
LOD/LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters remain within limits; results are not significantly impacted.

Conclusion

The analytical characterization of this compound requires a structured, multi-faceted approach. By integrating Mass Spectrometry and multi-dimensional NMR for definitive structural proof, and developing a robust, validated HPLC-DAD method for purity and assay, researchers can ensure the quality and integrity of their material. This rigorous analytical foundation is indispensable for generating reliable data in pharmacological research and advancing a compound through the drug development pipeline.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one is a substituted chalcone, a class of polyphenolic compounds known for their diverse biological activities.[1] This particular chalcone, which can be isolated from botanicals such as Sarcandra glabra, represents a molecule of interest in natural product chemistry and drug discovery.[1] The accurate and sensitive quantification of such compounds in complex matrices—be it for pharmacokinetic studies, quality control of herbal extracts, or metabolic research—is paramount.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) stands as the gold standard for such analytical challenges.[2] It offers unparalleled specificity through mass-based detection and high sensitivity, enabling the precise measurement of target analytes even at trace levels. This application note presents a comprehensive, validated HPLC-MS/MS protocol for the robust analysis of this compound. The methodology is designed with scientific integrity at its core, explaining the causality behind each procedural choice and adhering to the validation principles outlined by the International Council for Harmonisation (ICH).[3][4]

Analytical Strategy: The Rationale Behind the Method

The development of a robust analytical method is not merely a procedural checklist but a series of informed decisions grounded in the physicochemical properties of the analyte and the capabilities of the instrumentation.

The Choice of Reversed-Phase HPLC

The analyte, with a molecular formula of C17H18O5 and a molecular weight of 302.32 g/mol , possesses both hydrophobic (phenyl rings, propanone backbone) and hydrophilic (hydroxyl groups) moieties, rendering it moderately polar.[1] This characteristic makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . A C18 stationary phase, a non-polar alkyl-silica matrix, is selected to provide effective retention and separation from other matrix components based on hydrophobicity.

A gradient elution program, starting with a high concentration of aqueous mobile phase and gradually increasing the organic solvent (acetonitrile), is employed. This approach is critical for two reasons:

  • It ensures the sharp elution of the target analyte for better peak shape and sensitivity.

  • It effectively resolves the analyte from both more polar and more non-polar interferences that may be present in a complex sample, which isocratic elution might fail to achieve.

The Power of ESI-MS/MS Detection

For an analyte with multiple functional groups, mass spectrometry provides definitive identification and quantification.

  • Ionization: Electrospray Ionization (ESI) is the chosen technique as it is a soft ionization method perfect for polar to moderately polar molecules, preventing significant in-source fragmentation and preserving the molecular ion. Given the presence of two acidic phenolic hydroxyl groups, the molecule readily deprotonates to form a stable negative ion. Therefore, analysis is conducted in Negative Ion Mode , targeting the [M-H]⁻ species at m/z 301.1. This mode often yields a cleaner background and higher sensitivity for phenolic compounds.[5][6]

  • Specificity: Tandem Mass Spectrometry (MS/MS) elevates the method's specificity from high to exceptional. By utilizing Multiple Reaction Monitoring (MRM), we create a highly specific filter for our analyte. In this process, the first quadrupole (Q1) isolates the precursor ion (m/z 301.1), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, characteristic product ion. This precursor-to-product transition is a unique signature of the analyte, virtually eliminating matrix interference and ensuring data integrity.

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (≥98% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).

  • Additives: Formic Acid (LC-MS Grade).

  • Extraction Solvents: 80% Ethanol in Water (v/v).

  • Filters: 0.22 µm PTFE syringe filters.

Instrumentation
ComponentSpecification
HPLC System UPLC/HPLC system capable of binary gradient elution and column temperature control.
Mass Spectrometer Triple Quadrupole Mass Spectrometer with an ESI source.
Analytical Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Software Instrument control and data acquisition software.
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Serially dilute the stock solution with 50:50 Methanol:Water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 8, 80, 800 ng/mL) from a separate weighing of the stock solution to ensure unbiased validation.

Sample Preparation: An Exemplary Workflow for Botanical Extracts

This protocol provides a general workflow for extracting the analyte from a plant matrix. It should be optimized and validated for the specific matrix in use.

  • Homogenization: Weigh 100 mg of dried, powdered plant material into a 2 mL microcentrifuge tube.

  • Extraction: Add 1.5 mL of 80% ethanol.[5] Vortex vigorously for 1 minute.

  • Sonication: Sonicate the mixture in a water bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes.

  • Dilution & Filtration: Carefully collect the supernatant. Dilute it 10-fold (or as required to fall within the calibration range) with the initial mobile phase composition. Filter the diluted extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

Optimized HPLC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions for the analysis.

Table 1: HPLC Parameters | Parameter | Setting | | :--- | :--- | | Column | C18, 100 mm x 2.1 mm, 1.8 µm | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.3 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 1.0 | 10 | | | 8.0 | 95 | | | 10.0 | 95 | | | 10.1 | 10 | | | 12.0 | 10 |

Table 2: Mass Spectrometer Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | ESI Negative | | Capillary Voltage | -3.0 kV | | Source Temperature | 150°C | | Desolvation Temperature | 400°C | | Desolvation Gas Flow | 800 L/hr | | Cone Gas Flow | 50 L/hr | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | | 301.1 (Quantifier) | 195.1 | 15 | | | 301.1 (Qualifier) | 165.1 | 25 |

Method Validation Protocol & Acceptance Criteria

To ensure the method is fit for its intended purpose, a full validation was performed according to ICH Q2(R2) guidelines.[7][8]

Table 3: Summary of Validation Parameters and Expected Results

Validation Parameter Protocol Acceptance Criteria
Specificity Analyze blank matrix, matrix spiked with analyte, and standard solution. No interfering peaks at the analyte's retention time in the blank matrix.
Linearity & Range Analyze calibration standards (e.g., 1-1000 ng/mL) in triplicate. Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze QC samples (low, mid, high) against a calibration curve (n=6). Mean recovery within 85-115%.
Precision (RSD%) Repeatability (n=6 injections of mid QC) and Intermediate Precision (different day/analyst). RSD ≤ 15%.
Limit of Quantitation (LOQ) Determine the lowest concentration on the curve that meets accuracy and precision criteria. S/N ratio ≥ 10; Accuracy and Precision criteria met.
Limit of Detection (LOD) Determine concentration yielding a signal-to-noise (S/N) ratio of ~3. S/N ratio ≥ 3.

| Robustness | Introduce small, deliberate changes to flow rate (±5%) and column temperature (±2°C). | RSD of results ≤ 15%. |

Visualizations of Experimental Workflow

Diagram 1: General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution_Filtration Dilution_Filtration Centrifugation->Dilution_Filtration HPLC_Separation HPLC_Separation Dilution_Filtration->HPLC_Separation ESI_Ionization ESI_Ionization HPLC_Separation->ESI_Ionization MSMS_Detection MSMS_Detection ESI_Ionization->MSMS_Detection Peak_Integration Peak_Integration MSMS_Detection->Peak_Integration Calibration_Curve Calibration_Curve Peak_Integration->Calibration_Curve Concentration_Calculation Concentration_Calculation Calibration_Curve->Concentration_Calculation Final_Report Final_Report Concentration_Calculation->Final_Report

Caption: High-level workflow from sample preparation to final report generation.

Diagram 2: Logic of MRM Detection

G Ion_Source Ion Source (ESI) Q1 Q1 Precursor Ion Filter m/z 301.1 Ion_Source->Q1 All Ions Q2 Q2 (Collision Cell) Fragmentation Q1:f0->Q2 [M-H]⁻ Q3 Q3 Product Ion Filter m/z 195.1 Q2->Q3 Fragment Ions Detector Detector Q3:f0->Detector Specific Product

Caption: Conceptual flow of ions through the triple quadrupole for MRM analysis.

Conclusion

This application note details a selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound. The protocol is built on sound scientific principles, from the choice of chromatography and mass spectrometry parameters to the sample preparation strategy. By adhering to the comprehensive validation framework presented, researchers can confidently apply this method to generate high-quality, reproducible data suitable for regulatory submission and advanced scientific investigation. This self-validating system provides a reliable tool for professionals in pharmacology, natural product chemistry, and quality control.

References

Application Note: Comprehensive NMR Spectroscopic Analysis of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one, a dihydrochalcone derivative. Dihydrochalcones are a subclass of flavonoids known for their diverse biological activities, making their unambiguous structural confirmation essential for research and development. This application note outlines optimized protocols for sample preparation and data acquisition using a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. We delve into the causality behind experimental choices and provide a logical, step-by-step framework for spectral interpretation, culminating in the complete assignment of all proton and carbon signals. This guide is intended for researchers, scientists, and drug development professionals seeking to apply modern NMR techniques for the structural elucidation of complex small molecules.

Introduction and Scientific Context

This compound belongs to the dihydrochalcone class of compounds, which are structurally related to chalcones but lack the α,β-unsaturation in the three-carbon bridge.[1] This structural modification significantly alters their conformational flexibility and biological profile. The title compound features a highly substituted acetophenone-derived A-ring and an unsubstituted B-ring, presenting a distinct and informative NMR challenge.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete and unambiguous determination of molecular structures in solution.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides crucial evidence of compound identity, purity, and connectivity, which is a prerequisite for regulatory submissions and further research.[2] This guide will demonstrate how a systematic application of these techniques can lead to the full structural characterization of the target molecule.

Experimental Design and Protocols

The successful elucidation of a molecular structure begins with meticulous sample preparation and the selection of appropriate NMR experiments tailored to the molecule's specific features.

Protocol: NMR Sample Preparation

The choice of solvent is a critical parameter that can dramatically influence the resulting spectrum, particularly for protons involved in hydrogen bonding, such as hydroxyl groups.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) of high purity (≥99.8% D)

  • High-quality 5 mm NMR tube

  • Pipettes and a vortex mixer

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5-10 mg of the solid sample directly into the NMR tube or into a small, clean vial.

  • Solvation: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample.

  • Dissolution: Cap the NMR tube securely and use a vortex mixer to ensure the sample is completely dissolved. Gentle warming may be applied if necessary, but check for thermal stability of the compound first.

  • Transfer: If dissolved in a vial, carefully transfer the solution to the NMR tube using a pipette.

  • Final Check: Ensure the solution is clear and free of any particulate matter. The height of the liquid in the tube should be approximately 4-5 cm.

Expert Insight: The Critical Choice of Solvent The chemical shifts of labile protons, such as those in hydroxyl (-OH) groups, are highly dependent on solvent, temperature, and concentration.[3][4]

  • Aprotic, Non-polar Solvents (e.g., CDCl₃): In these solvents, -OH protons often appear as broad singlets with variable chemical shifts. Intramolecular hydrogen bonding, such as between the 2'-OH and the carbonyl oxygen, can result in a sharper, more downfield signal.

  • Aprotic, Polar Solvents (e.g., DMSO-d₆): These solvents act as strong hydrogen bond acceptors. This interaction slows down the chemical exchange of the -OH protons, resulting in much sharper and more distinct signals that can even show coupling to neighboring protons.[3][5] This makes DMSO-d₆ an excellent choice for unambiguously identifying hydroxyl groups.

  • Protic Solvents (e.g., MeOD-d₄, D₂O): These solvents should be avoided if observation of -OH protons is desired, as the labile protons will rapidly exchange with the deuterium atoms of the solvent, causing their signals to broaden and often disappear from the spectrum.

Protocol: NMR Data Acquisition

The following table outlines a standard suite of experiments and recommended starting parameters for a 400 or 500 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

Experiment Pulse Program Key Parameters Purpose
¹H (Proton) zg30Scans: 8-16Relaxation Delay (d1): 2.0 sAcquisition Time (aq): ~4.0 sProvides information on the number of distinct proton environments, their chemical shifts, integration (relative ratios), and coupling patterns (multiplicity).[2]
¹³C (Carbon) zgpg30Scans: 1024-4096Relaxation Delay (d1): 2.0 sSpectral Width: 0-220 ppmDetermines the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).[2]
DEPT-135 dept135Scans: 128-512Relaxation Delay (d1): 2.0 sDifferentiates carbon signals based on the number of attached protons: CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (Cq) are not observed.[6][7][8]
COSY cosygpqfScans: 2-4 per incrementIncrements (t1): 256-512Identifies scalar-coupled protons (¹H-¹H correlations), typically over 2-3 bonds. Essential for mapping out spin systems like the propane chain.[2][9]
HSQC hsqcedetgpsisp2.2Scans: 4-8 per incrementIncrements (t1): 256Reveals one-bond correlations between protons and the carbons they are directly attached to (¹J_CH).[9][10]
HMBC hmbcgpndqfScans: 16-64 per incrementIncrements (t1): 256-512Shows long-range correlations between protons and carbons over 2-4 bonds (ⁿJ_CH). Crucial for connecting molecular fragments and assigning quaternary carbons.[9][11]

A Systematic Approach to Spectral Interpretation

The process of structure elucidation from NMR data is a logical puzzle. By integrating information from each experiment, a complete and self-validating picture of the molecule emerges.

Logical Workflow for Data Analysis

A robust interpretation strategy prevents errors and ensures all data points are considered. The following workflow is recommended.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicities C13 Analyze ¹³C NMR: - Count Signals - Identify Regions (C=O, Aromatic, etc.) H1->C13 Initial Hypothesis COSY Identify Spin Systems (H-H via COSY) H1->COSY DEPT Run DEPT-135: - Identify CH₃, CH₂, CH groups C13->DEPT HSQC Assign Protonated Carbons (¹H-C via HSQC) DEPT->HSQC Combine Data HMBC Connect Fragments & Assign Cq (Long-Range H-C via HMBC) HSQC->HMBC COSY->HMBC Final Final Structure Assignment & Data Tabulation HMBC->Final

Caption: A systematic workflow for NMR data interpretation.

Predicted Spectral Features and Interpretation

A. ¹H NMR Spectrum:

  • Phenyl Ring (B-Ring): The five protons of the unsubstituted phenyl ring will appear as a complex multiplet, typically in the δ 7.2-7.4 ppm region.

  • Dihydroxy-dimethoxyphenyl Ring (A-Ring): This ring has only one aromatic proton. Due to the surrounding electron-donating groups (-OH, -OCH₃), this proton (H-5') will be highly shielded and appear as a singlet significantly upfield, likely around δ 6.0-6.5 ppm.

  • Propane Chain (-CH₂-CH₂-): The two methylene groups form an A₂B₂ spin system. They will appear as two distinct triplets (or more complex multiplets if their chemical shifts are very close) around δ 3.0-3.5 ppm. The methylene group adjacent to the carbonyl (α-CH₂) will be further downfield than the one adjacent to the phenyl ring (β-CH₂).

  • Methoxy Groups (-OCH₃): Two sharp singlets, each integrating to 3H, are expected. Their exact chemical shifts (likely δ 3.7-4.0 ppm) will depend on their position on the aromatic ring.

  • Hydroxyl Protons (-OH): Two singlets (potentially broad in CDCl₃, sharp in DMSO-d₆). The 2'-OH, being ortho to the carbonyl, is likely to form an intramolecular hydrogen bond, causing a significant downfield shift (δ > 10 ppm) and appearing as a sharp singlet even in CDCl₃. The 4'-OH will appear at a more typical phenolic chemical shift (δ 5-8 ppm).

B. ¹³C and DEPT-135 Spectra:

  • Carbonyl Carbon (C=O): A quaternary carbon signal will appear far downfield, typically δ > 200 ppm, characteristic of a ketone.[12][13]

  • Aromatic Carbons: The molecule has 12 aromatic carbons. Signals for carbons bearing oxygen substituents (C-O) will be downfield (δ 150-165 ppm), while others will be in the δ 90-140 ppm range. The DEPT-135 spectrum will distinguish the protonated carbons (CH, positive phase) from the quaternary carbons (Cq, absent).

  • Aliphatic Carbons (-CH₂-): Two signals in the δ 30-50 ppm region. The DEPT-135 spectrum will confirm their identity as CH₂ groups by showing negative phase signals.

  • Methoxy Carbons (-OCH₃): Two signals in the δ 55-65 ppm region, appearing as positive CH₃ signals in the DEPT-135 spectrum.

C. 2D Correlation Spectra:

  • COSY: A strong cross-peak will be observed between the two methylene groups of the propane chain (α-CH₂ and β-CH₂), confirming their connectivity.

  • HSQC: This spectrum is the key to linking the proton and carbon data. It will show direct, one-bond correlations for:

    • H-5' to its corresponding carbon C-5'.

    • The B-ring protons to their respective carbons.

    • The α-CH₂ and β-CH₂ protons to their carbons.

    • The two -OCH₃ proton signals to their carbon signals.

  • HMBC: This is the final piece of the puzzle, used to assemble the molecular fragments. Key long-range correlations that provide definitive structural proof include:

    • α-CH₂ protons (H-α) to the carbonyl carbon (C=O) and to carbons in the A-ring (e.g., C-1', C-2', C-6').

    • β-CH₂ protons (H-β) to carbons in the B-ring (e.g., the ipso-carbon C-1'').

    • H-5' proton to its neighboring quaternary carbons on the A-ring (e.g., C-1', C-3', C-4').

    • Methoxy protons to their attached aromatic carbons.

    • 2'-OH proton (if sharp) to C-1', C-2', and C-3'.

References

antioxidant activity assay of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one using DPPH method

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Quantitative Assessment of Antioxidant Activity for 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one using the DPPH Radical Scavenging Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

Antioxidants are of profound interest in pharmacology and drug development due to their ability to mitigate oxidative stress, a key factor in numerous pathologies. Oxidative stress arises from an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them. Compounds that can scavenge free radicals are therefore valuable therapeutic candidates.[1] The molecule this compound, a chalcone derivative isolated from Sarcandra glabra, possesses structural motifs, specifically phenolic hydroxyl groups, that suggest significant antioxidant potential.[2][3] The presence of multiple hydroxyl groups on an aromatic ring is a strong indicator of a compound's ability to donate hydrogen atoms and stabilize free radicals.[4]

This document provides a detailed protocol for quantifying the antioxidant capacity of this specific compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The DPPH assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds.[4][5]

Principle of the Assay: The core of the assay is the DPPH molecule, a stable free radical.[5] In its radical form, a solution of DPPH in methanol or ethanol has a deep violet color, with a characteristic strong absorbance peak around 517 nm.[6] When an antioxidant compound—a hydrogen or electron donor—is introduced, it reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[5][6] This reduction neutralizes the radical and results in a color change from deep violet to a pale yellow, leading to a decrease in absorbance at 517 nm.[6][7][8] The degree of discoloration is directly proportional to the radical scavenging activity of the test compound. This relationship allows for the quantitative determination of antioxidant potential, typically expressed as the IC50 value—the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.

The primary mechanism involves the antioxidant (ArOH) donating a hydrogen atom (HAT: Hydrogen Atom Transfer) or an electron followed by a proton (SET-PT: Single Electron Transfer-Proton Transfer) to the DPPH radical.[4][8]

Materials and Reagents

Equipment:

  • UV-Vis Spectrophotometer or Microplate Reader capable of reading at 517 nm

  • Calibrated analytical balance

  • Calibrated micropipettes (P20, P200, P1000)

  • Vortex mixer

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Amber glass bottles or flasks wrapped in aluminum foil

  • Cuvettes or 96-well microplates

Chemicals and Reagents:

  • Test Compound: this compound (Purity ≥98%)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): (M.W. 394.32 g/mol )

  • Positive Control: L-Ascorbic Acid (Vitamin C) or Trolox. Ascorbic acid is a suitable and common standard.[9][10][11]

  • Solvent: Spectrophotometric grade Methanol (MeOH) or Ethanol. Methanol is a common choice.[12]

Preparation of Solutions

  • Causality Note: All solutions containing DPPH must be protected from light to prevent autoxidation, which would lead to inaccurate results. Prepare the DPPH working solution fresh daily for optimal performance.[13]

3.1. DPPH Stock Solution (0.5 mM)

  • Accurately weigh approximately 9.86 mg of DPPH powder.

  • Transfer it to a 50 mL volumetric flask.

  • Add methanol to the mark, ensuring complete dissolution by gentle swirling or brief sonication.

  • Store this stock solution in an amber bottle or a foil-wrapped flask at 4°C.

3.2. DPPH Working Solution (~0.1 mM)

  • Dilute the 0.5 mM DPPH stock solution 1:5 with methanol. For example, add 10 mL of the stock solution to a 50 mL volumetric flask and bring it to volume with methanol.

  • Validation Step: Before use, measure the absorbance of this working solution at 517 nm against a methanol blank. The absorbance should be approximately 1.0 ± 0.1.[12][13] Adjust the concentration slightly if the absorbance is outside this range to ensure optimal sensitivity.

3.3. Test Compound Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve it in 10 mL of methanol in a volumetric flask to obtain a 1000 µg/mL stock solution.

  • From this stock, prepare a series of dilutions in methanol (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). These will serve as the test concentrations.

3.4. Positive Control Stock Solution (Ascorbic Acid, 1 mg/mL)

  • Prepare a 1000 µg/mL stock solution of ascorbic acid in methanol, following the same procedure as for the test compound.[14]

  • Prepare a similar serial dilution series as for the test compound.

Experimental Protocol

  • Trustworthiness Note: This protocol includes a control (DPPH + methanol) to represent 0% scavenging and a positive control (Ascorbic Acid) to validate the assay's performance. All measurements should be performed in triplicate for statistical validity.[15]

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep 1. Solution Preparation cluster_assay 2. Assay Execution (in Triplicate) cluster_controls Controls cluster_analysis 3. Data Analysis P1 Prepare DPPH Working Solution (~0.1 mM) A2 Add 1.0 mL of DPPH Working Solution to each tube P1->A2 P2 Prepare Test Compound Serial Dilutions A1 Pipette 1.0 mL of each dilution into tubes P2->A1 P3 Prepare Positive Control (Ascorbic Acid) Dilutions P3->A1 A1->A2 A3 Vortex and Incubate 30 min in the dark A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Radical Scavenging Activity A4->D1 C1 Control (0% Inhibition): 1.0 mL MeOH + 1.0 mL DPPH C1->A3 C2 Blank: 2.0 mL MeOH C2->A4 Zero Spectrophotometer D2 Plot % Scavenging vs. Concentration D1->D2 D3 Determine IC50 Value from the curve D2->D3

Caption: Experimental workflow for the DPPH antioxidant assay.

Step-by-Step Procedure:

  • Setup: Label three sets of test tubes for the test compound, positive control, and a control sample.

  • Sample Addition: Pipette 1.0 mL of each dilution of the test compound and positive control into their respective tubes.

  • Control Preparation:

    • A_control: Pipette 1.0 mL of methanol into the control tubes. This sample represents the initial absorbance of DPPH without any antioxidant and is crucial for calculating inhibition.

    • Blank: Prepare a blank cuvette/well containing 2.0 mL of methanol to zero the spectrophotometer.

  • Reaction Initiation: Add 1.0 mL of the DPPH working solution to all tubes (except the blank). Mix thoroughly using a vortex mixer.[13] The final volume in each tube is 2.0 mL.

  • Incubation: Incubate all tubes in complete darkness at room temperature for 30 minutes.[13][16] The dark incubation is critical to prevent the light-induced degradation of DPPH.[13]

  • Measurement: After 30 minutes, zero the spectrophotometer with the methanol blank. Measure the absorbance (A) of each solution at 517 nm.

Data Analysis and Interpretation

5.1. Calculation of Radical Scavenging Activity The percentage of DPPH radical scavenging activity (% RSA) for each concentration is calculated using the following formula:

% RSA = [ (A_control - A_sample) / A_control ] * 100 [6]

Where:

  • A_control is the absorbance of the control reaction (methanol + DPPH solution).

  • A_sample is the absorbance of the test compound or positive control with the DPPH solution.

5.2. Determination of the IC50 Value The IC50 (Inhibitory Concentration 50) value is the concentration of the test compound that scavenges 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

  • Plot a graph with the % RSA on the Y-axis against the corresponding sample concentrations (µg/mL) on the X-axis.

  • Use linear regression analysis (for the linear portion of the curve) or non-linear regression (for a sigmoidal curve) to determine the equation of the line (y = mx + c).[17][18]

  • Calculate the IC50 value by substituting y = 50 into the equation and solving for x.[18]

    IC50 = (50 - c) / m

5.3. Data Presentation Results should be summarized in a clear, tabular format.

Concentration (µg/mL)Mean Absorbance (517 nm) ± SD% Radical Scavenging Activity (% RSA)
Control (0 µg/mL) 1.012 ± 0.0080%
Test Compound
3.1250.905 ± 0.01110.6%
6.250.788 ± 0.00922.1%
12.50.615 ± 0.01539.2%
250.498 ± 0.01250.8%
500.311 ± 0.01069.3%
1000.153 ± 0.00784.9%
Ascorbic Acid
1.560.851 ± 0.01315.9%
3.1250.682 ± 0.01032.6%
6.250.501 ± 0.00850.5%
12.50.299 ± 0.01170.4%
250.118 ± 0.00688.3%
Final IC50 Values:
Test Compound ~24.5 µg/mL
Ascorbic Acid ~6.20 µg/mL

Note: The data presented above is hypothetical and for illustrative purposes only.

Conclusion

This protocol provides a robust and validated method for assessing the antioxidant activity of this compound. By comparing the calculated IC50 value of the test compound to that of a known standard like ascorbic acid, researchers can effectively quantify its radical scavenging potency. The structural features of the compound, particularly its dihydroxy-phenyl moiety, suggest that it is likely to exhibit significant activity, making this assay a critical step in its evaluation as a potential therapeutic agent.

References

Application Notes and Protocols: In Vitro Cytotoxicity Testing of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Chalcone

1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one is a chalcone derivative that has been isolated from the medicinal plant Sarcandra glabra.[1] Chalcones, a class of natural compounds, have garnered significant interest in drug discovery for their diverse biological activities, including potential anticancer properties.[2] A critical initial step in evaluating the therapeutic potential of any new compound is the assessment of its cytotoxicity. In vitro cytotoxicity assays are fundamental tools in this process, providing essential information on a compound's ability to damage or kill cells.[3][4] These assays are instrumental in the early stages of drug development to identify toxic effects and determine safe dosage ranges for further studies.[3]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro cytotoxicity assessment of this compound. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and offer insights into data interpretation.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A robust evaluation of cytotoxicity requires a multi-pronged approach, utilizing assays that probe different aspects of cellular health. We will focus on three core assays: the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and an apoptosis assay to determine the mode of cell death.

Cell Line Selection: The Biological Context

The choice of cell lines is paramount for relevant and translatable results.[5] For this study, we recommend a dual-cell line approach:

  • A Cancer Cell Line: Given the known anticancer potential of chalcones, a relevant cancer cell line is essential.[2] The human breast adenocarcinoma cell line, MCF-7 , is a well-characterized and widely used model.

  • A Non-Cancerous Cell Line: To assess the selectivity of the compound, a non-cancerous cell line is crucial. Human dermal fibroblasts (HDFs) are a suitable choice as they represent a normal, healthy cell type.[5]

This dual-cell line strategy allows for the determination of a therapeutic window, a critical parameter in drug development.

Compound Preparation and Concentration Gradient

Proper handling of the test compound is vital for accurate and reproducible results.

  • Solubilization: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Concentration Range: A wide range of concentrations should be tested to generate a complete dose-response curve. A serial dilution is typically performed to achieve this. A starting point could be a range from 0.1 µM to 100 µM.

Core Cytotoxicity Assays: A Triad of Cellular Health Indicators

The following diagram illustrates the workflow for the comprehensive cytotoxicity assessment of this compound.

G cluster_prep Preparation cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl) -3-phenylpropan-1-one Stock Stock Solution (in DMSO) Compound->Stock Serial Serial Dilutions Stock->Serial Treat Treat Cells with Compound (24, 48, 72 hours) Serial->Treat MCF7 MCF-7 Cells Seed Seed Cells in 96-well Plates MCF7->Seed HDF HDF Cells HDF->Seed Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH Apoptosis Apoptosis Assay (Caspase-3/7 Activity) Treat->Apoptosis Absorbance Measure Absorbance/ Luminescence MTT->Absorbance LDH->Absorbance Apoptosis->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 DoseResponse Generate Dose-Response Curves IC50->DoseResponse

Figure 1: Comprehensive workflow for the in vitro cytotoxicity testing of the target compound.

MTT Assay: Assessing Mitochondrial Function

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]

Lactate Dehydrogenase (LDH) Assay: Gauging Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytoplasmic enzyme that is released upon cell lysis.[10] Therefore, an increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[9]

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation time, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[11]

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[11] Add 50 µL of stop solution.[11] Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include a positive control for maximum LDH release by treating a set of cells with a lysis buffer.[12]

Apoptosis Assay: Unraveling the Mechanism of Cell Death

Determining whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial. Apoptosis is often a preferred mechanism for anticancer drugs. We will focus on a caspase-based assay, as caspases are key mediators of apoptosis.[13]

Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[14][15] The assay provides a proluminescent substrate that is cleaved by active caspases-3 and -7, releasing a substrate for luciferase, which in turn generates a luminescent signal proportional to the amount of caspase activity.[14]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably using white-walled 96-well plates suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[16]

  • Assay Procedure: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[15]

  • Incubation and Measurement: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours. Measure the luminescence using a plate-reading luminometer.

The following diagram illustrates the apoptotic signaling pathway leading to the activation of caspases-3 and -7.

G cluster_pathway Apoptotic Pathway Compound 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl) -3-phenylpropan-1-one Cell Target Cell Compound->Cell Stress Cellular Stress Cell->Stress Mitochondria Mitochondria Stress->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2: Simplified intrinsic apoptotic pathway initiated by cellular stress.

Data Analysis and Interpretation

Calculating Percentage Viability and IC50

For the MTT and LDH assays, the percentage of cell viability can be calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 (half-maximal inhibitory concentration) is a key metric representing the concentration of a compound that inhibits a biological process by 50%.[17] It is a measure of the potency of a cytotoxic compound.[17] The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[18][19]

Interpreting Apoptosis Assay Results

For the Caspase-Glo® 3/7 assay, the results are typically expressed as fold-change in luminescence relative to the untreated control. A significant increase in luminescence indicates the induction of apoptosis.

Summary of Expected Data

The results of these assays will provide a comprehensive cytotoxic profile of this compound.

AssayParameter MeasuredExpected Outcome for a Cytotoxic Compound
MTT Assay Metabolic ActivityDecrease in absorbance with increasing compound concentration
LDH Assay Membrane IntegrityIncrease in absorbance with increasing compound concentration
Caspase-Glo® 3/7 Assay Apoptosis InductionIncrease in luminescence with increasing compound concentration

Conclusion

This application note provides a robust and comprehensive framework for the in vitro cytotoxicity testing of this compound. By employing a multi-assay approach, researchers can gain valuable insights into the compound's cytotoxic potential, its mechanism of action, and its selectivity towards cancer cells. These findings are crucial for guiding further preclinical development of this promising natural product.

References

Application Notes and Protocols: Developing Cell-Based Assays for Phenylpropanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Phenylpropanones

Phenylpropanones represent a diverse class of naturally occurring and synthetic compounds with a wide spectrum of biological activities. Found in various plant species, these molecules have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic applications.[1][2][3] Preclinical studies have highlighted their multifaceted effects, including anti-inflammatory, antioxidant, and cytotoxic properties.[1][2][4][5][6] The development of robust and relevant cell-based assays is paramount to systematically evaluate the efficacy and mechanism of action (MOA) of phenylpropanone derivatives, thereby accelerating their journey from discovery to clinical application.[7][8]

This comprehensive guide provides detailed application notes and step-by-step protocols for developing and implementing a suite of cell-based assays to characterize the biological activities of phenylpropanones. As a senior application scientist, this document is structured to provide not only the "how" but also the critical "why" behind experimental choices, ensuring scientific integrity and logical workflow. We will explore assays to assess cytotoxicity, and to investigate modulation of key signaling pathways implicated in inflammation and oxidative stress, namely the Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Part 1: Foundational Assay - Assessing Cytotoxicity

A fundamental first step in characterizing any new compound is to determine its cytotoxic profile. This information is crucial for establishing a therapeutic window and for selecting appropriate, non-toxic concentrations for subsequent mechanistic studies.[9] The MTT assay, a colorimetric method, is a widely used, reliable, and straightforward technique to assess cell viability.[10]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B Allow adherence C Treat with Phenylpropanones (various concentrations) B->C D Incubate (24-72h) C->D Compound exposure E Add MTT Reagent D->E F Incubate (2-4h) E->F Formazan formation G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H Dissolve formazan

Caption: Workflow for determining phenylpropanone cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Cell line of interest (e.g., HeLa, HepG2, RAW 264.7)

  • Complete cell culture medium

  • Phenylpropanone compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the phenylpropanone compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

ParameterRecommendationRationale
Cell Seeding Density Optimize for each cell lineEnsures cells are in the logarithmic growth phase during treatment for consistent results.[5]
Solvent Concentration Keep consistent across all wells (<0.5%)High concentrations of solvents like DMSO can be toxic to cells.
Incubation Time Test multiple time points (e.g., 24, 48, 72h)To assess time-dependent cytotoxicity.
Controls Untreated, vehicle, positive control (known cytotoxic agent)Essential for data normalization and assay validation.

Part 2: Mechanistic Insights - Probing Anti-Inflammatory and Antioxidant Pathways

Many phenylpropanoids have been reported to possess anti-inflammatory and antioxidant properties.[1][2][3][4] These activities are often mediated through the modulation of key cellular signaling pathways. Here, we focus on developing assays for two central regulatory pathways: NF-κB and Nrf2.

The NF-κB Signaling Pathway: A Key Regulator of Inflammation

The NF-κB transcription factor family plays a critical role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate gene transcription.[11] Phenylpropanoids may exert their anti-inflammatory effects by inhibiting this pathway.[12][13]

Signaling Pathway: Canonical NF-κB Activation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB->IkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Phenylpropanone Phenylpropanone Phenylpropanone->IKK inhibits? DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes activates Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / Phenylpropanone Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Nrf2->Keap1 sequesters Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant & Detoxification Genes ARE->Genes activates

References

Application Note: A Comprehensive Framework for Evaluating the Antibacterial Properties of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating threat of antimicrobial resistance necessitates robust and standardized methodologies for the discovery and evaluation of novel antibacterial agents. This guide provides a comprehensive experimental framework, detailing foundational assays for determining antimicrobial activity, methods for assessing effects on bacterial biofilms and cytotoxicity, and protocols for investigating synergistic interactions. Emphasizing the rationale behind experimental choices, this document serves as a detailed technical resource for researchers in the field of antimicrobial drug development.

Introduction: The Imperative for Novel Antibiotic Discovery

The rise of multidrug-resistant (MDR) bacteria poses a significant global health challenge, threatening to undermine modern medicine. The discovery of new classes of antibiotics with novel mechanisms of action is therefore a critical priority.[1][2] A successful antibiotic development pipeline hinges on a systematic and rigorous evaluation of the antibacterial properties of candidate compounds. This process begins with fundamental in vitro assays to determine a compound's potency and spectrum of activity and progresses to more complex assessments of its behavior in clinically relevant scenarios, such as in the presence of bacterial biofilms, and its potential for toxicity to mammalian cells.[3][4]

This document outlines a tiered approach to the in vitro evaluation of novel antibacterial compounds, grounded in methodologies standardized by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10][11]

Foundational Assays for Antibacterial Activity

The initial characterization of a novel antibacterial agent typically involves determining its minimum inhibitory concentration (MIC) and, subsequently, its minimum bactericidal concentration (MBC). These assays provide fundamental quantitative measures of the compound's potency.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][12][13] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12][14]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[15]

    • Incubate the culture at 35-37°C with agitation until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15][16][17] This standardization is crucial for the reproducibility of the assay.

    • Dilute the standardized inoculum in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[15]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.[12][15][18]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative/sterility control (broth only).[12]

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[15]

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[12][13][15]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15] This assay is a logical extension of the MIC assay and helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol: MBC Assay

  • Perform an MIC Assay: Follow the protocol as described in section 2.1.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[15]

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[15]

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a compound's antibacterial activity.[19] It is particularly useful for rapid screening of multiple compounds.

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a lawn of the test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[16][17][19][20]

Protocol: Disk Diffusion Assay

  • Preparation of Inoculum and Plate:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.[16]

    • Using a sterile cotton swab, inoculate a Mueller-Hinton agar (MHA) plate to create a confluent lawn of bacteria.[16][19] Ensure the agar surface is dry before applying the disks.[20]

  • Disk Application:

    • Aseptically apply paper disks impregnated with the test compound onto the surface of the agar.[19][20]

    • Gently press the disks to ensure complete contact with the agar.[20]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters.[17] The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Advanced Characterization of Antibacterial Activity

Beyond initial potency, a thorough evaluation of a novel antibacterial agent involves understanding its dynamics of killing, its effectiveness against bacterial biofilms, and its potential for synergistic interactions with other antimicrobials.

Time-Kill Kinetic Assay

This assay provides insights into the rate at which an antibacterial agent kills a bacterial population over time.[21][22] It is crucial for determining whether a compound exhibits concentration-dependent or time-dependent killing and for confirming bactericidal versus bacteriostatic activity.[23]

Principle: A standardized bacterial inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria (CFU/mL).[24][25]

Protocol: Time-Kill Assay

  • Preparation:

    • Prepare a bacterial suspension in a suitable broth with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[15]

    • Add the novel compound at various concentrations (e.g., 1x, 2x, 4x MIC).[15] Include a growth control without the compound.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.[25]

    • Perform serial dilutions in a neutralizing broth or sterile saline.

    • Plate a specific volume of the appropriate dilutions onto agar plates.[24]

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies and calculate the CFU/mL for each time point and concentration.[24]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21][24] A bacteriostatic effect is characterized by a <3-log₁₀ reduction.[24]

Anti-Biofilm Assays

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[26][27] Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is therefore critical.

Principle: The crystal violet staining method is a common technique for quantifying biofilm biomass.[26] Crystal violet stains the cells and extracellular matrix of the biofilm, and the amount of bound dye can be solubilized and measured spectrophotometrically.[26][28]

Protocol: Biofilm Inhibition Assay

  • Plate Setup:

    • In a 96-well flat-bottom microtiter plate, add serial dilutions of the test compound.

    • Add a diluted bacterial culture (e.g., to an OD₆₀₀ of 0.01) to each well.[26]

    • Include positive (bacteria without compound) and negative (broth only) controls.[26]

  • Incubation: Cover the plate and incubate statically at 37°C for 24 to 48 hours to allow for biofilm formation.[26]

  • Washing and Staining:

    • Carefully discard the planktonic (free-floating) bacteria.

    • Wash the wells gently with phosphate-buffered saline (PBS) or sterile water to remove remaining planktonic cells.[26]

    • Add 0.1% crystal violet solution to each well and incubate for 15 minutes.[26][28]

  • Solubilization and Quantification:

    • Wash away the excess crystal violet.

    • Add 30% acetic acid to each well to solubilize the stain bound to the biofilm.[26][28]

    • Measure the absorbance at 595 nm using a microplate reader.[26]

Checkerboard Assay for Synergy Testing

Combining antimicrobial agents can potentially lead to synergistic, additive, indifferent, or antagonistic effects. The checkerboard microdilution assay is a common method to assess these interactions in vitro.[29][30][31]

Principle: Two compounds are serially diluted in a two-dimensional array in a microtiter plate. Each well contains a unique combination of concentrations of the two agents. The effect on bacterial growth is assessed to determine the Fractional Inhibitory Concentration (FIC) index.[32][29]

Protocol: Checkerboard Assay

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of Compound A along the rows and Compound B along the columns.[29]

    • The resulting plate will contain a matrix of concentration combinations.[33]

  • Inoculation and Incubation:

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Incubate at 35°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the FIC index using the following formula: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)[29]

    • Interpretation of FIC Index: [32][29][31]

      • Synergy: ≤ 0.5

      • Additive/Indifference: > 0.5 to 4.0

      • Antagonism: > 4.0

Safety and Selectivity Assessment

A crucial aspect of drug development is ensuring that a novel compound is selectively toxic to bacteria with minimal effects on host cells. Cytotoxicity assays are essential for this evaluation.[34][35]

Cytotoxicity Assays on Eukaryotic Cells

A tiered approach is recommended, starting with general viability assays and progressing to more specific mechanistic studies if cytotoxicity is observed.[34]

MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[34][35] Living cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified.[34]

LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[35] It is a marker of necrosis or late-stage apoptosis.[34]

Protocol: General Cytotoxicity Assay Workflow

  • Cell Seeding: Seed a eukaryotic cell line (e.g., HeLa, HEK293) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[34]

  • Compound Treatment: Prepare serial dilutions of the novel compound in culture medium and add them to the respective wells. Include untreated cells as a negative control.[34][35]

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Performance: Perform the chosen cytotoxicity assay (e.g., MTT, LDH) according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).

Data Presentation and Visualization

Clear and concise presentation of data is paramount for accurate interpretation and comparison of results.

Table 1: Summary of Antibacterial Activity of Compound X

AssayStaphylococcus aureus ATCC 29213Escherichia coli ATCC 25922
MIC (µg/mL) 28
MBC (µg/mL) 432
Disk Diffusion (Zone of Inhibition, mm) 2518

Table 2: Cytotoxicity of Compound X on HeLa Cells

AssayIC₅₀ (µg/mL)
MTT (24h exposure) >128
LDH (24h exposure) >128

Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of steps and the overall experimental design.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_advanced_characterization Advanced Characterization cluster_safety_profile Safety & Selectivity Novel Compound Novel Compound MIC Assay MIC Assay Novel Compound->MIC Assay Disk Diffusion Disk Diffusion Novel Compound->Disk Diffusion Cytotoxicity Assays Cytotoxicity Assays Novel Compound->Cytotoxicity Assays MBC Assay MBC Assay MIC Assay->MBC Assay If active Time-Kill Assay Time-Kill Assay MIC Assay->Time-Kill Assay If active Anti-Biofilm Assay Anti-Biofilm Assay MIC Assay->Anti-Biofilm Assay If active Checkerboard Assay Checkerboard Assay MIC Assay->Checkerboard Assay If active

Caption: Tiered approach for evaluating novel antibacterial compounds.

Broth_Microdilution_Workflow prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate dilute_compound Serial Dilute Compound in 96-well Plate dilute_compound->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture For MBC incubate_agar Incubate agar plates 18-24h at 37°C subculture->incubate_agar read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC determination via broth microdilution.

Conclusion

The experimental protocols detailed in this application note provide a robust and systematic framework for the preclinical in vitro evaluation of novel antibacterial compounds. By progressing from foundational assays of antimicrobial potency to more complex assessments of bactericidal kinetics, anti-biofilm activity, and synergistic potential, researchers can build a comprehensive profile of a compound's activity. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is essential for ensuring the generation of reproducible and reliable data that can effectively guide the development of the next generation of antibiotics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one. This guide is designed for researchers and drug development professionals to navigate the complexities of this specific Friedel-Crafts acylation. Here, we address common experimental challenges through a detailed question-and-answer format, providing field-proven insights, step-by-step protocols, and a causal understanding of the reaction's intricacies.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in very low yields or failing completely. What are the primary causes?

A1: Low yields in this specific synthesis, a Friedel-Crafts acylation of a highly activated polysubstituted phenol, typically stem from three interconnected issues:

  • Catalyst Deactivation: The starting material, 1,3-dihydroxy-2,5-dimethoxybenzene, possesses two phenolic hydroxyl groups. The lone pair of electrons on these oxygen atoms can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[1] This forms a stable complex that effectively sequesters and deactivates the catalyst, preventing it from activating the acylating agent.[2][3]

  • Substrate Deactivation: The complexation between the phenolic hydroxyl groups and the Lewis acid imparts a positive charge on the oxygen, transforming the normally activating hydroxyl group into a potent electron-withdrawing group. This deactivates the aromatic ring, making it significantly less nucleophilic and thus less reactive toward the electrophilic acylium ion.[1][2]

  • Competitive O-Acylation: Phenols are bidentate nucleophiles. The reaction can occur at the aromatic ring (C-acylation) to form the desired ketone, or at the phenolic oxygen to form a phenyl ester (O-acylation).[1] O-acylation is often the kinetically favored pathway, meaning it happens faster, consuming your starting materials without producing the target compound.

To overcome these challenges, a significant excess of the Lewis acid catalyst is often required. Typically, more than one equivalent of catalyst is needed for each phenolic hydroxyl group, plus an additional equivalent to catalyze the reaction itself. This ensures enough free catalyst is available to generate the acylium ion electrophile.

Q2: I'm observing significant byproduct formation, and spectroscopic analysis suggests demethylation of the methoxy groups. How can this be prevented?

A2: Demethylation, or ether cleavage, is a common side reaction when using strong Lewis acids like aluminum chloride (AlCl₃) with methoxy-substituted aromatics, especially at elevated temperatures or with prolonged reaction times.[4] The Lewis acid can coordinate to the ether oxygen, weakening the carbon-oxygen bond and making it susceptible to cleavage.

To mitigate demethylation, consider the following strategies:

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is sufficient.[1]

  • Milder Lewis Acids: Switch to a less aggressive Lewis acid that has a lower propensity for ether cleavage. Boron trifluoride etherate (BF₃·OEt₂) is an excellent alternative for this specific type of reaction and has been used successfully in similar syntheses.[5] Other options include zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or solid acid catalysts.[4]

  • Use of Brønsted Acids: In some cases, strong Brønsted acids like polyphosphoric acid (PPA) can effectively catalyze the acylation while minimizing ether cleavage.[4]

The choice of catalyst is a critical parameter that requires careful optimization, as summarized in the table below.

Data Presentation: Catalyst Selection Guide
CatalystRelative StrengthTypical ConditionsProsCons
AlCl₃ Very Strong0 °C to RT, AnhydrousHigh reactivity, promotes Fries rearrangement.[1]High risk of demethylation, catalyst deactivation, requires >2 eq.[4]
BF₃·OEt₂ StrongRT to 90 °C, AnhydrousLower risk of demethylation, effective for phenols.[5]Can still be deactivated, may require elevated temperatures.
ZnCl₂ / FeCl₃ MildRT to Reflux, AnhydrousSignificantly reduced risk of demethylation.[4]Lower reactivity, may require higher temperatures or longer times.
PPA Brønsted AcidHigh Temp (80-100 °C)Minimal ether cleavage, acts as both catalyst and solvent.[4]High viscosity can cause stirring issues, difficult workup.
Zeolites Solid AcidHigh TempReusable, can offer improved regioselectivity.[2]Can be deactivated, may require high temperatures/pressures.[6]

Troubleshooting Guide

Problem 1: The dominant product is the O-acylated ester, not the desired C-acylated ketone.
  • Causality: O-acylation is kinetically favored, while C-acylation is thermodynamically favored. To obtain the desired product, the reaction conditions must allow for the conversion of the O-acylated intermediate to the more stable C-acylated product.

  • Solution: The Fries Rearrangement. This reaction can be intentionally promoted to solve the issue. The Fries rearrangement is the Lewis acid-catalyzed conversion of a phenyl ester to a hydroxyaryl ketone.[7]

    • High Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid (e.g., >2 equivalents of AlCl₃) is crucial. The excess catalyst coordinates to the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product.[1]

    • Temperature Control: The regioselectivity of the Fries rearrangement can be temperature-dependent. Lower temperatures often favor the para-isomer, while higher temperatures can favor the ortho-isomer.[1] For your target molecule, the substitution pattern of the starting phenol heavily directs the acylation to the desired position.

Problem 2: The reaction is sluggish and does not go to completion, even with excess catalyst.
  • Causality: This often points to issues with reagent quality or inadequate reaction setup. Friedel-Crafts reactions are highly sensitive to inhibitors.

  • Solutions:

    • Ensure Anhydrous Conditions: Water is a potent inhibitor as it reacts irreversibly with the Lewis acid catalyst.[3] All glassware must be oven- or flame-dried, solvents must be anhydrous grade, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Verify Reagent Purity: The acylating agent (3-phenylpropionyl chloride or 3-phenylpropanoic acid) and the phenol must be pure. Impurities can interfere with the reaction.

    • Optimize Order of Addition: The standard procedure involves first forming a complex between the Lewis acid and the acylating agent before adding the phenol substrate. Add the phenol solution dropwise at a low temperature to control the initial exothermic reaction.

Problem 3: Purification of the final product is difficult, resulting in product loss.
  • Causality: The target molecule contains two free phenolic hydroxyl groups, which can cause streaking on silica gel columns and make handling difficult.

  • Solutions:

    • Aqueous Workup: Upon reaction completion, the mixture must be carefully quenched by pouring it onto a mixture of ice and dilute HCl. This hydrolyzes the catalyst complexes and protonates the phenoxides.

    • Extraction: Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, water, and brine to remove inorganic salts and water-soluble impurities.

    • Column Chromatography: Use a moderately polar eluent system, such as a gradient of ethyl acetate in hexane. Adding a small amount of acetic acid (0.5-1%) to the eluent can sometimes improve peak shape for phenolic compounds by suppressing deprotonation on the silica surface.

    • Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step.[8]

Visualizations

Logical Workflow: Troubleshooting Low Yield

G start Low Yield or No Reaction cause1 Primary Product is O-Acylated Ester start->cause1 cause2 Evidence of Demethylation start->cause2 cause3 Reaction Stalled / Incomplete start->cause3 sol1 Promote Fries Rearrangement: - Use >2 eq. AlCl₃ - Optimize Temperature cause1->sol1 Solution sol2 Change Reaction Conditions: - Use Milder Catalyst (BF₃·OEt₂) - Lower Reaction Temperature cause2->sol2 Solution sol3 Verify Reaction Setup: - Ensure Anhydrous Conditions - Check Reagent Purity - Optimize Addition Order cause3->sol3 Solution

Caption: A decision-making workflow for diagnosing and solving common issues.

Experimental Workflow: Synthesis and Purification

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification prep1 1. Dry Glassware & Inert Atmosphere (N₂) prep2 2. Prepare Anhydrous Solutions: - Acylating Agent in DCM - Phenol in DCM prep1->prep2 react1 3. Add Lewis Acid (e.g., BF₃·OEt₂) to Acylating Agent at 0 °C prep2->react1 react2 4. Add Phenol Solution Dropwise react1->react2 react3 5. Stir at RT & Monitor by TLC react2->react3 workup1 6. Quench with Ice/HCl react3->workup1 workup2 7. Extract with Ethyl Acetate workup1->workup2 workup3 8. Wash, Dry, Concentrate workup2->workup3 workup4 9. Purify by Column Chromatography workup3->workup4

Caption: Stepwise experimental workflow from setup to final purification.

Detailed Experimental Protocol

This protocol is a recommended starting point based on established Friedel-Crafts procedures for polysubstituted phenols.[5] Optimization may be required.

Materials:

  • 1,3-dihydroxy-2,5-dimethoxybenzene (1.0 eq.)

  • 3-phenylpropanoic acid (1.1 eq.) OR 3-phenylpropionyl chloride (1.1 eq.)

  • Boron trifluoride etherate (BF₃·OEt₂) (2.5 - 3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 3-phenylpropanoic acid (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer. If using 3-phenylpropionyl chloride, proceed to step 3.

  • Acid Chloride Formation (if starting from carboxylic acid): Add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF to the flask at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the excess oxalyl chloride in vacuo. Re-dissolve the resulting crude 3-phenylpropionyl chloride in anhydrous DCM.

  • Acylium Ion Formation: Cool the solution of 3-phenylpropionyl chloride in anhydrous DCM to 0 °C in an ice bath. Slowly add boron trifluoride etherate (2.5 eq.) dropwise via syringe. Stir the mixture for 15-20 minutes at 0 °C.

  • Acylation Reaction: In a separate flask, dissolve 1,3-dihydroxy-2,5-dimethoxybenzene (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred acylium ion mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature. Stir for 4-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup & Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1M HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

References

side product formation in the synthesis of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. This document provides in-depth, field-proven insights into potential side product formation and mitigation strategies.

I. Overview of the Synthesis

The synthesis of this compound, a dihydrochalcone, is typically achieved in a two-step process. The first step involves a base-catalyzed Claisen-Schmidt condensation of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone with benzaldehyde to form an intermediate chalcone. The second step is the selective reduction of the α,β-unsaturated double bond of the chalcone to yield the target product.

This guide will address potential pitfalls in both stages of this synthesis, as well as in the preparation of the starting acetophenone, which can be a source of impurities.

II. Troubleshooting Guide: Side Product Formation

This section addresses specific experimental issues and their likely causes related to side product formation.

Issue 1: An unexpected spot appears on my TLC plate during the Claisen-Schmidt condensation, with a higher Rf value than the starting materials but different from the expected chalcone.

  • Question: What is this unexpected, less polar spot on my TLC?

  • Answer: This is likely due to the formation of a flavanone. 2'-hydroxychalcones, such as the intermediate in this synthesis, can undergo intramolecular cyclization under basic or acidic conditions to form the corresponding flavanone.[1][2] This cyclization is a common side reaction in chalcone synthesis.[3]

    • Causality: The phenoxide ion formed from the 2'-hydroxyl group under basic conditions can act as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone in a Michael-type addition, leading to the formation of a six-membered ring.

    • Diagnostic Experiments:

      • NMR Spectroscopy: Isolate the byproduct and acquire a ¹H NMR spectrum. The disappearance of the characteristic α- and β-protons of the chalcone and the appearance of a set of signals corresponding to the C2 and C3 protons of the flavanone ring are indicative of cyclization.

      • Mass Spectrometry: The flavanone will have the same mass as the chalcone, so mass spectrometry will not distinguish between the two isomers.

    • Solutions and Preventative Measures:

      • Control Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting materials are consumed to minimize the time for the chalcone to cyclize.

      • Temperature Control: Running the reaction at a lower temperature can help to reduce the rate of the cyclization reaction.[4]

      • Choice of Base: Using a milder base may reduce the propensity for cyclization.[4]

Issue 2: My yield of the desired chalcone is low, and I've isolated a high molecular weight, viscous oil.

  • Question: Why is my chalcone yield low, and what is this oily byproduct?

  • Answer: This is likely a Michael adduct, formed by the addition of the enolate of the starting acetophenone to the newly formed chalcone.[4] This is a common side reaction in Claisen-Schmidt condensations, especially with highly reactive enolates.[5][6][7]

    • Causality: The enolate of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone can act as a nucleophile and attack the electrophilic β-carbon of the chalcone product in a 1,4-conjugate addition.

    • Diagnostic Experiments:

      • NMR Spectroscopy: The ¹H NMR spectrum of the Michael adduct will be complex, but it will lack the characteristic signals of the α,β-unsaturated system of the chalcone.

      • Mass Spectrometry: The mass of the Michael adduct will be the sum of the masses of the starting acetophenone and the chalcone product.

    • Solutions and Preventative Measures:

      • Stoichiometry Control: Use a slight excess of benzaldehyde relative to the acetophenone to ensure that the acetophenone is the limiting reagent.

      • Slow Addition of Base: Add the base catalyst slowly and at a low temperature to maintain a low concentration of the enolate at any given time.

      • Alternative Synthetic Routes: Consider a Wittig reaction as an alternative to the Claisen-Schmidt condensation, as this can avoid the use of strong bases that promote Michael addition.[4]

Issue 3: During the reduction of the chalcone, I observe the formation of a product that is more nonpolar than the desired dihydrochalcone.

  • Question: What is this over-reduced, nonpolar byproduct?

  • Answer: This is likely the corresponding 1,3-diarylpropane, resulting from the over-reduction of the carbonyl group of the chalcone or the dihydrochalcone.[8][9]

    • Causality: Strong reducing agents or harsh reaction conditions can reduce both the carbon-carbon double bond and the carbonyl group.

    • Diagnostic Experiments:

      • NMR Spectroscopy: The ¹H NMR spectrum of the 1,3-diarylpropane will show the absence of the carbonyl signal in the ¹³C NMR and the presence of a methylene group in place of the carbonyl group in the ¹H NMR.

      • IR Spectroscopy: The characteristic C=O stretching frequency of the ketone will be absent in the IR spectrum of the over-reduced product.

    • Solutions and Preventative Measures:

      • Use a Chemoselective Reducing Agent: Employ a catalyst and conditions known for selective hydrogenation of the C=C double bond in the presence of a carbonyl group, such as catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) or transfer hydrogenation.

      • Control Reaction Conditions: Carefully control the reaction time, temperature, and pressure during hydrogenation to avoid over-reduction.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of the starting material, 2',4'-dihydroxy-3',6'-dimethoxyacetophenone?

A1: The synthesis of the starting acetophenone, likely via a Friedel-Crafts acylation or a Hoesch reaction on a highly activated phloroglucinol derivative like 1,3,5-trimethoxybenzene, can lead to several side products.[10][11][12] Due to the high electron density of the aromatic ring, diacylation is a potential side reaction where a second acyl group is introduced onto the ring.[10][13] Additionally, depending on the Lewis acid used and the reaction conditions, demethylation of the methoxy groups can occur. The Hoesch reaction, while often more regioselective, can also yield byproducts if not carefully controlled.[14][15][16][17]

Q2: Can the benzaldehyde starting material lead to side reactions?

A2: Yes. Under the strongly basic conditions of the Claisen-Schmidt condensation, benzaldehyde, which lacks α-hydrogens, can undergo a Cannizzaro reaction.[18][19][20][21][22] In this disproportionation reaction, two molecules of benzaldehyde react to form one molecule of benzyl alcohol and one molecule of benzoic acid. This side reaction consumes the benzaldehyde and can reduce the yield of the desired chalcone. To minimize this, a slow addition of the base and maintaining a low reaction temperature are recommended.

Q3: How can I confirm the structure of my final product and differentiate it from potential side products?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for determining the structure. The chemical shifts, coupling constants, and integration of the signals will allow you to identify all the protons and carbons in the molecule and distinguish it from isomers and byproducts.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the progress of the reaction and check the purity of your product.

Q4: Are there any "greener" alternatives to the classical Claisen-Schmidt condensation?

A4: Yes, several more environmentally friendly methods have been developed for chalcone synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[23] Ultrasound-assisted synthesis is another efficient method.[24] Solvent-free grinding techniques have also been shown to be effective and reduce the use of organic solvents.[23]

IV. Data and Diagrams

Table 1: Key Spectroscopic Data for Product and Potential Byproducts

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
Desired Product (Dihydrochalcone)~3.0-3.5 (t, 2H, -CH₂-), ~2.8-3.2 (t, 2H, -CH₂-CO-), Aromatic protons~200-205 (C=O), ~40-50 (-CH₂-), ~30-40 (-CH₂-CO-)3200-3500 (O-H), 1620-1640 (C=O)
Chalcone (Intermediate)~7.2-8.0 (d, 1H, α-H), ~7.5-8.2 (d, 1H, β-H), Aromatic protons~190-195 (C=O), ~120-130 (α-C), ~140-150 (β-C)3200-3500 (O-H), 1640-1660 (C=O), 1580-1600 (C=C)
Flavanone (Side Product)~5.4 (dd, 1H, H-2), ~2.8-3.1 (m, 2H, H-3), Aromatic protons~195-200 (C=O), ~75-80 (C-2), ~40-45 (C-3)3200-3500 (O-H), 1670-1690 (C=O)
Michael Adduct (Side Product)Complex aliphatic region, absence of vinylic protonsMultiple C=O signals, complex aliphatic signals3200-3500 (O-H), 1620-1680 (multiple C=O)
1,3-Diarylpropane (Over-reduction)~1.8-2.2 (m, 2H, -CH₂-), ~2.5-2.9 (t, 2H, Ar-CH₂-), ~2.5-2.9 (t, 2H, Ar-CH₂-)Absence of C=O signal, multiple aliphatic signals3200-3500 (O-H), absence of C=O band

Diagram 1: Overall Synthetic Pathway and Major Side Reactions

Synthesis_Pathway cluster_condensation Claisen-Schmidt Condensation cluster_reduction Selective Reduction Acetophenone 2',4'-Dihydroxy-3',6'- dimethoxyacetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone + Benzaldehyde (Base, EtOH) Michael_Adduct Michael Adduct Acetophenone->Michael_Adduct Michael Addition Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Cannizzaro_Products Benzyl Alcohol + Benzoic Acid Benzaldehyde->Cannizzaro_Products Cannizzaro Reaction Product 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl) -3-phenylpropan-1-one (Desired Product) Chalcone->Product (e.g., H₂, Pd/C) Flavanone Flavanone Chalcone->Flavanone Intramolecular Cyclization Chalcone->Michael_Adduct Michael Addition Over_Reduced 1,3-Diarylpropane Product->Over_Reduced Over-reduction

Caption: Synthetic pathway and potential side reactions.

Diagram 2: Experimental Workflow for Troubleshooting

Troubleshooting_Workflow start Start Synthesis reaction Perform Claisen-Schmidt Condensation start->reaction tlc_check1 Monitor by TLC reaction->tlc_check1 unexpected_spot Unexpected Spot(s) Observed? tlc_check1->unexpected_spot isolate_byproduct Isolate Byproduct via Column Chromatography unexpected_spot->isolate_byproduct Yes proceed_reduction Proceed to Reduction Step unexpected_spot->proceed_reduction No analyze_byproduct Analyze Byproduct (NMR, MS, IR) isolate_byproduct->analyze_byproduct identify_side_product Identify Side Product (e.g., Flavanone, Michael Adduct) analyze_byproduct->identify_side_product optimize_condensation Optimize Condensation: - Adjust Temperature - Change Base - Modify Stoichiometry identify_side_product->optimize_condensation optimize_condensation->reaction tlc_check2 Monitor Reduction by TLC proceed_reduction->tlc_check2 over_reduction Evidence of Over-reduction? tlc_check2->over_reduction optimize_reduction Optimize Reduction: - Use Milder Reagent - Control Reaction Time/Temp over_reduction->optimize_reduction Yes final_product Isolate and Purify Final Product over_reduction->final_product No optimize_reduction->proceed_reduction

References

Technical Support Center: Troubleshooting Low Solubility of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. As a chalcone derivative, this molecule possesses a structural motif common in natural products, which often exhibit potent biological activity but can be challenging to work with due to low aqueous solubility.[1] This document provides in-depth troubleshooting strategies and detailed protocols to help you navigate these issues and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My initial attempts to dissolve the compound directly in aqueous buffers like PBS have failed. What is the recommended starting procedure for solubilizing this compound?

Answer:

It is highly unlikely that this compound, a compound with significant hydrophobic character, will dissolve directly in aqueous buffers. The standard and recommended approach for compounds of this nature is to first create a high-concentration stock solution in an organic solvent.[2][3]

Causality: The core structure, containing two phenyl rings, is lipophilic, making it immiscible with water. Organic solvents are necessary to break down the crystal lattice energy and solvate the molecule. Dimethyl sulfoxide (DMSO) is the most widely used initial solvent in drug discovery due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with water.[3][4]

Recommended Initial Steps:

  • Solvent Selection: Begin with 100% anhydrous DMSO.

  • Stock Concentration: Aim for a high but achievable stock concentration, for example, 10-50 mM. Preparing a high-concentration stock minimizes the volume of organic solvent you will later introduce into your aqueous assay system.

  • Dissolution Method: Use mechanical assistance to ensure complete dissolution. This includes vortexing and sonication. Gentle warming (e.g., 37°C) can also be employed, but you must be cautious about potential compound degradation.

See Protocol 1 for a detailed step-by-step guide to preparing a DMSO stock solution.

Question 2: I've successfully made a 20 mM stock solution in DMSO, but when I dilute it into my cell culture medium or assay buffer, the compound precipitates. How can I prevent this?

Answer:

This is a very common and critical issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the high-concentration organic stock, its solubility in the final, predominantly aqueous, assay medium is much lower.[2][3] The key is to control the dilution process and, if necessary, modify the final assay buffer to increase the compound's kinetic solubility. Kinetic solubility refers to the concentration of a compound that can be reached by diluting a stock solution before it precipitates.[5]

Troubleshooting Workflow:

G cluster_0 Phase 1: Immediate Checks cluster_1 Phase 2: Simple Mitigation cluster_2 Phase 3: Formulation Modification cluster_3 Phase 4: Advanced Characterization A Precipitation Observed in Assay Well B Verify Final DMSO Concentration (Target: <0.5%) A->B Check C Review Final Compound Concentration (Is it above solubility limit?) A->C Check E Perform Serial Dilution (Avoid single large dilution) A->E F Increase Mixing Energy (Vortex/sonicate during dilution) A->F D Lower Final Compound Concentration C->D G Use a Co-solvent System (e.g., PEG 400, ethanol) D->G H Incorporate Solubilizers (e.g., Cyclodextrins, Surfactants) D->H I Adjust Buffer pH (If compound is ionizable) D->I J Formally Measure Kinetic Solubility H->J

Caption: Troubleshooting workflow for compound precipitation.

Key Strategies to Mitigate Precipitation:

  • Control Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5% and almost never exceed 1%.[3][6] High concentrations of DMSO can be toxic to cells and can affect protein function.[7]

  • Lower the Final Compound Concentration: You may be exceeding the compound's aqueous solubility limit. Test a lower concentration range.

  • Improve Dilution Technique: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions or create an intermediate dilution in your assay medium. This gradual reduction in solvent strength can help keep the compound in solution.[3]

  • Increase Mixing Energy: Vortex or sonicate the solution immediately after adding the compound stock to the aqueous buffer to disperse the compound quickly before it has a chance to aggregate and precipitate.[8]

For a practical application of these strategies, see Protocol 2 .

Question 3: My assay results are inconsistent and not reproducible, even when I don't see visible precipitation. Could low solubility still be the cause?

Answer:

Absolutely. The absence of visible precipitation does not guarantee that the compound is fully solubilized at the molecular level. Micro-precipitation or the formation of small, non-visible aggregates can significantly impact your results.[9]

How Low Solubility Creates Inconsistent Data:

  • Reduced Effective Concentration: Aggregates and micro-precipitates are not bioavailable to the target (e.g., an enzyme or a cell receptor). This means the actual concentration of the active, monomeric compound in your assay is lower and more variable than you think, leading to underestimation of potency (e.g., an artificially high IC50 value).[4]

  • Assay Interference: Compound aggregates can sometimes interfere with assay readouts directly, leading to false positives or false negatives.[10] For example, aggregates can scatter light in absorbance-based assays or sequester assay reagents.

  • Inaccurate Structure-Activity Relationships (SAR): If solubility issues are not addressed, you may incorrectly discard a potent compound or misinterpret the SAR of a series of analogs.[4]

Validation Step: Before proceeding with extensive experiments, it is crucial to determine the kinetic solubility of your compound in the specific assay buffer you plan to use. See Protocol 3 for a method to assess kinetic solubility.

Question 4: I've tried optimizing my dilution protocol, but I still need to reach higher concentrations without precipitation. What advanced formulation strategies can I use?

Answer:

When simple co-solvent systems are insufficient, you can employ solubilizing excipients. These are agents that modify the properties of the solvent to increase the solubility of a poorly soluble compound. For this compound, the most relevant strategies are the use of cyclodextrins or, for non-cellular assays, surfactants.

1. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic molecules, like your compound, forming an "inclusion complex" that is water-soluble.[11][12][13]

  • Mechanism: The hydrophobic part of your compound partitions into the cyclodextrin's non-polar cavity, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve in water.[13][14]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[15][16]

G cluster_0 Solubilization with Cyclodextrin Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Forms

Caption: Mechanism of cyclodextrin-mediated solubilization.

2. Surfactants (for biochemical/acellular assays only): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles in aqueous solution. These micelles have a hydrophobic core that can solubilize your compound.

  • Caution: Surfactants can disrupt cell membranes and are generally not suitable for cell-based assays unless used at very low, non-lytic concentrations.[17] They are, however, very effective in biochemical assays (e.g., enzyme inhibition assays).

  • Common Examples: Tween-20, Triton X-100.[17]

Data Summary: Common Solubilization Approaches

StrategyPrimary SolventExcipientTypical Final Conc.Best ForKey Considerations
Co-Solvent DMSONone< 0.5%Cell-based & BiochemicalSimplest method; limited by compound's aqueous solubility.[3][6]
Cyclodextrin DMSOHP-β-CD1-5% (w/v)Cell-based & BiochemicalCan significantly increase solubility; check for target interference.[9][11]
Surfactant DMSOTween-200.01-0.1%Biochemical Assays OnlyVery effective solubilizer; can denature proteins and is toxic to cells.[17]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a 20 mM stock solution of this compound (MW: 302.32 g/mol ) in 100% DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vial or polypropylene tube

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Accurately weigh 6.05 mg of the compound and transfer it to a sterile amber vial.

  • Under a sterile hood, add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex vigorously for 2-3 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

  • Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be completely clear.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture. Note that freeze-thaw cycles can sometimes cause compounds to precipitate out of DMSO solution over time.[18]

Protocol 2: Serial Dilution Method for Cell-Based Assays

Objective: To minimize precipitation when preparing working solutions for a cell-based assay from a DMSO stock.

Methodology:

  • Prepare Intermediate Dilution: Create an intermediate dilution of your stock that is 100-fold higher than your highest final concentration. For example, if your highest desired concentration is 100 µM, dilute your 20 mM DMSO stock 1:200 in your cell culture medium to create a 100 µM intermediate solution with 0.5% DMSO.

    • Calculation: (20,000 µM) / (100 µM) = 200-fold dilution.

  • Mix Thoroughly: Immediately after adding the DMSO stock to the medium, vortex the solution for 30 seconds to ensure rapid and complete mixing.

  • Perform Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions (e.g., 1:2 or 1:3) directly in the cell culture medium. This ensures the DMSO concentration remains constant and low (0.5%) across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells.

  • Vehicle Control: It is critical to prepare a "vehicle control" by performing the same dilution steps with 100% DMSO instead of the compound stock solution. This control is essential to confirm that the solvent itself is not affecting the cells.[9]

Protocol 3: Kinetic Solubility Assessment by Turbidimetry

Objective: To determine the concentration at which the compound begins to precipitate in your specific assay buffer.

Materials:

  • 20 mM compound stock in DMSO

  • Assay buffer (e.g., PBS, cell culture medium)

  • Clear, 96-well microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm)

Methodology:

  • Prepare Dilution Series in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your 20 mM stock solution in 100% DMSO.

  • Transfer to Assay Buffer: In a separate 96-well plate containing your assay buffer, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate into the corresponding wells of the buffer plate (e.g., containing 198 µL of buffer). This will create a range of compound concentrations with a constant final DMSO percentage.

  • Incubate and Read: Shake the plate for 1-2 hours at room temperature. Measure the absorbance (optical density) at a wavelength where the compound itself does not absorb (e.g., 620 nm).[19] An increase in absorbance indicates light scattering from the formation of a precipitate.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which a sharp increase in absorbance is observed is the kinetic solubility limit.[19] You should ensure your assay concentrations remain well below this limit.

References

Technical Support Center: Dihydroxyphenyl Compound Stability

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroxyphenyl compounds (catechols). This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with these molecules and to offer robust troubleshooting and preventative strategies.

Understanding the Core Instability: The Chemistry of Catechol Oxidation

Dihydroxyphenyl compounds are notoriously unstable in solution due to the high susceptibility of the catechol moiety to oxidation. This process, known as autoxidation, is the primary reason for sample degradation, leading to discoloration, loss of potency, and inconsistent experimental results.[1][2]

The fundamental mechanism involves the conversion of the catechol to a highly reactive o-quinone.[3][4][5] This reaction proceeds through a semiquinone radical intermediate and is significantly accelerated by several key factors.

Catechol_Oxidation_Pathway cluster_factors Accelerating Factors Catechol Dihydroxyphenyl (Catechol) Semiquinone Semiquinone Radical Catechol->Semiquinone O₂ ROS Reactive Oxygen Species (O₂•⁻, H₂O₂) Catechol->ROS byproduct oQuinone o-Quinone (Highly Reactive) Semiquinone->oQuinone O₂•⁻ Polymer Polymerized Products (Brown Color) oQuinone->Polymer Polymerization O2 Dissolved O₂ pH High pH (>7) Metal Metal Ions (Fe³⁺, Cu²⁺) Light Light / UV

Caption: The autoxidation pathway of dihydroxyphenyl compounds.

This oxidation is not just a cosmetic issue; the generated o-quinones are electrophilic and can react with various nucleophiles, while the process also generates reactive oxygen species (ROS) like superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), which can further interfere with biological assays.[3][4][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems when working with dihydroxyphenyl compounds.

Q: Why did my clear solution turn brown/pink/yellow upon dissolving the compound?

A: This is the classic sign of rapid autoxidation. The color comes from polymerized quinone products.[1][7] The most likely causes are one or more of the following:

  • High pH of the Solvent: The rate of catechol autoxidation increases dramatically with pH.[1][4] Alkaline conditions deprotonate the hydroxyl groups, making them far more susceptible to oxidation.

  • High Concentration of Dissolved Oxygen: Molecular oxygen is the primary reactant in the autoxidation process.[1] Using solvents that have not been deoxygenated will lead to rapid degradation.

  • Contamination with Metal Ions: Transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), are potent catalysts for catechol oxidation.[1][5][8] Standard glassware or buffers prepared with non-metal-free water can introduce sufficient contamination to accelerate the reaction.

Immediate Solution:

  • Discard the discolored solution. For reliable and reproducible results, it is critical to use a fresh, unoxidized solution.[2]

  • Review your solution preparation protocol against the preventative measures outlined in Section 3. The primary fix is to use a deoxygenated, slightly acidic buffer (pH 4-6) and, if necessary, include a chelating agent.[1][2]

Q: My solution looks fine initially but darkens over the course of my experiment. What's happening?

A: This indicates a slower, ongoing oxidation process. While your initial preparation might have been adequate, the solution is not stable under your experimental conditions.

  • Gradual Oxygen Entry: If your experiment is not conducted under an inert atmosphere, oxygen from the air will continuously dissolve into the solution, fueling the degradation.

  • Light Exposure: Light, especially UV, can provide the energy to initiate and promote photo-oxidation.[1][2] This is a common issue in lengthy experiments performed on the benchtop in clear containers.

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[1][9][10]

  • Enzymatic Oxidation: In biological experiments involving cell lysates or tissue homogenates, enzymes like tyrosinase or catechol oxidase can actively and rapidly oxidize dihydroxyphenyl compounds.[11][12]

Immediate Solution:

  • Protect your solution from light immediately by using amber vials or wrapping the container in aluminum foil.[1]

  • If possible, blanket the headspace of your container with an inert gas like argon or nitrogen.

  • For biological assays, consider if enzyme inhibitors are compatible with your experiment. If not, preparing fresh stock and adding it immediately before measurement is the best course of action.

Q: I'm seeing inconsistent results in my biological assays (e.g., variable IC50 values). Could this be a stability issue?

A: Absolutely. This is a critical and often overlooked problem.

  • Varying Active Concentration: If your compound is degrading, its effective concentration is decreasing over time. An experiment started with a freshly prepared solution will have a different outcome than one started an hour later with the same stock.[1]

  • Interference from Degradation Byproducts: The generated quinones and ROS are reactive and can interfere with your assay.[1][3] Quinones can covalently modify proteins, and ROS can induce oxidative stress, leading to off-target effects that confound your results.

Troubleshooting Workflow:

Troubleshooting_Workflow start Inconsistent Assay Results check_prep Is solution prep protocol rigorously controlled? (Fresh, Degassed, Acidic) start->check_prep check_time Is there a time delay between prep and use? check_prep->check_time Yes improve_prep Implement Strict Protocol (See Section 3) check_prep->improve_prep No check_color Is any discoloration visible during the assay? check_time->check_color No minimize_time Prepare fresh immediately before each experiment/plate check_time->minimize_time Yes add_stabilizer Add Stabilizers (Antioxidant/Chelator) See Protocol 3.2 check_color->add_stabilizer Yes end_good Problem Likely Resolved check_color->end_good No improve_prep->start Re-evaluate minimize_time->check_color add_stabilizer->end_good

Preventative Measures & Best Practices

Proactive measures are essential for success. The following protocols are designed to minimize degradation from the outset.

Protocol 3.1: Preparation of a Stabilized Dihydroxyphenyl Compound Stock Solution

This protocol outlines the gold standard for preparing a solution with minimized risk of autoxidation.

Materials:

  • Solvent/Buffer of choice (e.g., deionized water, phosphate buffer, acetate buffer)

  • Inert gas (high-purity Nitrogen or Argon) with tubing

  • Schlenk flask or similar glassware suitable for handling air-sensitive reagents

  • Acid-washed, metal-free glassware and stir bars

  • Gas-tight syringe

Methodology:

  • Glassware Preparation: Wash all glassware thoroughly with a detergent, rinse with deionized water, soak in a 1M HCl solution for at least 4 hours to remove trace metals, and then rinse extensively with metal-free deionized water. Dry completely.

  • Solvent Deoxygenation:

    • Place the desired solvent/buffer into a Schlenk flask.

    • For the most rigorous approach, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, evacuating the flask under high vacuum, and then thawing while the flask is sealed.

    • Alternatively, sparge (bubble) the solvent with a steady stream of inert gas for 30-60 minutes.

  • pH Adjustment: Prepare your solution in a buffer with a slightly acidic pH (e.g., pH 4-6). [1][2]This keeps the catechol hydroxyl groups protonated and less reactive.

  • Inert Atmosphere: After deoxygenating, maintain a positive pressure of the inert gas over the solvent.

  • Dissolution: Weigh your dihydroxyphenyl compound in a separate vial. Using a gas-tight syringe, transfer the required volume of deoxygenated buffer to the vial to dissolve the compound. For larger preparations, add the solid compound directly to the flask containing the deoxygenated buffer under a positive flow of inert gas.

  • Storage: Immediately aliquot the solution into amber, inert-gas-flushed vials and store at low temperatures.

Table 1: Recommended Storage Conditions for Dihydroxyphenyl Solutions
Storage ConditionRecommended DurationAtmosphereRationale
-80°C Up to 6 monthsUnder Nitrogen/ArgonMinimizes thermal and oxidative degradation for long-term storage. [1]
-20°C Up to 1 monthUnder Nitrogen/ArgonSuitable for medium-term storage. [1]
2-8°C < 24 hoursUnder Nitrogen/ArgonFor working solutions. Always protect from light.
Room Temperature Not RecommendedN/AProne to rapid degradation. [1]

It is always best practice to prepare fresh solutions for each experiment to ensure maximum accuracy. [1]

Protocol 3.2: Using Stabilizing Agents

When working in systems where pH cannot be controlled or oxygen cannot be fully excluded (e.g., cell culture media), stabilizing agents can be invaluable.

Option A: Antioxidants (Radical Scavengers)

  • Agent: L-Ascorbic acid (Vitamin C) or N-acetylcysteine.

  • Mechanism: These agents are more easily oxidized than the catechol. They act as sacrificial scavengers, reacting with oxygen and radical species before they can degrade your compound of interest.

  • Application: Add ascorbic acid to your buffer at a concentration of 0.1-1 mM. Prepare this fresh, as ascorbic acid also degrades.

  • Caution: If the solution still discolors, the concentration of ascorbic acid may be insufficient or it may have degraded. [1]Also, ensure the antioxidant itself does not interfere with your downstream assay.

Option B: Chelating Agents

  • Agent: Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA).

  • Mechanism: These agents sequester (chelate) catalytic transition metal ions like Fe³⁺ and Cu²⁺, preventing them from participating in the oxidation cycle. [13][14]* Application: Add EDTA to your buffer at a final concentration of 10-100 µM.

  • Note: This is highly effective in preventing metal-catalyzed oxidation but will not stop oxidation from high pH or direct reaction with high concentrations of oxygen.

Advanced Topics & FAQs

Q: Can I use borate buffers to stabilize my catechol compound? A: Yes, this can be an effective strategy. Borate ions can form a reversible complex with the diol of the catechol, which protects it from oxidation. [6]This is particularly useful in applications where a neutral or slightly basic pH is required. However, you must verify that the borate-catechol complex does not interfere with your compound's activity or your assay's detection method.

Q: My dihydroxyphenyl compound is a drug candidate. What are the long-term formulation challenges? A: For drug development, oxidation is a critical stability issue that must be addressed for shelf-life. [9][15][16]Key considerations include:

  • Solid-State Stability: While more stable than solutions, solid compounds can still degrade. Store protected from light and moisture. [1][7]* Excipient Compatibility: Screen for interactions with formulation excipients that could accelerate degradation.

  • Packaging: Use of oxygen-impermeable packaging (e.g., blister packs) and inclusion of oxygen scavengers may be necessary.

  • Liquid Formulations: Requires rigorous control of pH, exclusion of oxygen (e.g., nitrogen overlay), addition of antioxidants and chelators, and protection from light. [17] Q: How can I analyze the purity and degradation of my compound? A: HPLC is the method of choice.

  • Detection: Use a detector sensitive to catechols, such as an electrochemical detector or UV-Vis (typically ~280 nm). [1][18]* Method: A reversed-phase C18 column with an acidic mobile phase (e.g., containing 0.1% formic or phosphoric acid) is common. The acid in the mobile phase helps to stabilize the compound during the analysis.

  • Analysis: Degradation will appear as a decrease in the main peak area and the emergence of new, often broader peaks corresponding to degradation products. [19][20][21]

References

Technical Support Center: Method Refinement for Consistent Results in Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs) - General Issues

Q1: Why are my antioxidant results inconsistent across different assays (e.g., DPPH, ABTS, FRAP) for the same sample?

A1: This is a common and expected observation. Inconsistent results across different antioxidant assays stem from the distinct chemical mechanisms each assay employs.[1] Assays are broadly categorized by their primary mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[2][3]

  • HAT-based assays , like the Oxygen Radical Absorbance Capacity (ORAC) assay, measure an antioxidant's ability to quench free radicals by donating a hydrogen atom.[3][4][5]

  • SET-based assays , such as the Ferric Reducing Antioxidant Power (FRAP) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, quantify the capacity of an antioxidant to transfer an electron to reduce an oxidant.[3][5] The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay can proceed through both HAT and SET mechanisms.[1]

Different antioxidant compounds exhibit varying efficiencies in these reactions due to factors like their chemical structure, redox potential, and solubility.[6] For a comprehensive and robust assessment of a sample's antioxidant profile, it is highly recommended to use a panel of assays covering both HAT and SET mechanisms.[1][7]

Q2: My sample is colored. How can I correct for this interference in colorimetric assays like DPPH and ABTS?

A2: Inherent sample color is a significant source of interference in spectrophotometric assays. To correct for this, you must run a specific sample blank for each of your samples.[8]

Correction Procedure:

  • Prepare a "sample blank" well or cuvette for each sample concentration.

  • This blank should contain your sample at the final concentration and the reaction solvent (e.g., methanol or ethanol), but without the colored radical solution (DPPH or ABTS).

  • Measure the absorbance of this sample blank at the same wavelength used for the assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS).[9]

  • Subtract this absorbance value from the final absorbance reading of your corresponding test sample. This corrected value represents the absorbance change due solely to the radical scavenging reaction.

For samples with severe color interference that cannot be corrected adequately with a blank, consider alternative methods like Electron Paramagnetic Resonance (EPR) spectroscopy, which directly detects species with unpaired electrons.[8]

Q3: How do I choose the appropriate standard for my assay (e.g., Trolox, Gallic Acid, Ascorbic Acid)?

A3: The choice of standard is critical for expressing and comparing results. Trolox, a water-soluble analog of Vitamin E, is the most common standard and allows results to be expressed as Trolox Equivalents (TE), providing a universal benchmark.[3][4] However, the ideal standard should have a similar chemical nature and reaction kinetics to the compounds you are analyzing.

  • Trolox: A versatile standard for both HAT (ORAC) and SET (ABTS, DPPH) assays.[3][4]

  • Gallic Acid: Often used for samples rich in phenolic compounds, particularly in the Folin-Ciocalteu assay.[3]

  • Ascorbic Acid (Vitamin C): A relevant standard for aqueous samples and hydrophilic antioxidants.[10]

It is crucial to construct a standard curve for every experiment to account for any variations in reagent activity or instrument performance.

Assay-Specific Troubleshooting Guides

This section provides detailed troubleshooting for the most common antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[9][11]

Common Problems & Solutions

ProblemPotential CausesRecommended Solutions
High Variability Between Replicates 1. Inconsistent pipetting. 2. DPPH solution degradation (light sensitive).[12] 3. Insufficient mixing.1. Use calibrated precision pipettes. 2. Prepare DPPH solution fresh daily and store in an amber bottle or protect from light.[11][12] 3. Ensure thorough mixing after adding the DPPH solution.
Absorbance Drifts / Unstable Reading 1. Reaction has not reached its endpoint. Different antioxidants have different reaction kinetics.[13][14] 2. Sample precipitation over time.1. Perform a kinetic scan by taking readings at multiple time points (e.g., 5, 15, 30, 60 min) to determine when the reaction reaches a stable plateau. Use this determined time point for all subsequent measurements.[8] 2. Visually inspect wells for precipitation. If observed, try a different solvent system to improve solubility.
Unexpectedly Low or No Activity 1. Incorrect solvent. The reaction is solvent-dependent.[15] 2. pH of the sample is affecting the reaction. 3. Poor sample solubility.1. DPPH is typically performed in methanol or ethanol. Ensure your sample is soluble and stable in this solvent.[11] 2. While not typically buffered, strong acidity or alkalinity of the sample can interfere. Neutralize sample extracts if necessary. 3. Test different solvents to ensure complete sample solubility.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored. Antioxidants reduce the radical, causing decolorization.[16] A key advantage is its solubility in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[17]

Common Problems & Solutions

ProblemPotential CausesRecommended Solutions
ABTS•+ Working Solution Absorbance is Too High/Low 1. Incomplete radical generation. 2. Incorrect dilution of the stock solution.1. The ABTS stock solution must be incubated with potassium persulfate for 12-16 hours in the dark to ensure complete radical formation.[16][17][18] 2. After incubation, the stock solution must be diluted (e.g., with ethanol or PBS) to a specific absorbance of ~0.70 (± 0.02) at 734 nm before use.[17][18]
Results Vary Between Aqueous and Ethanolic Solvents 1. The reaction mechanism (HAT vs. SPLET) can be influenced by the solvent.[15] 2. Different solubility of antioxidant compounds in each solvent.1. This is an inherent property of the assay. Report the solvent system used. For comprehensive analysis, testing in both types of solvents can be informative. 2. Ensure your sample is fully dissolved in the chosen solvent.
Reaction Time Issues 1. Not allowing sufficient time for the reaction to complete.1. While some protocols suggest short incubation times (5-6 minutes), a longer incubation (up to 30 minutes) may be necessary for slow-reacting compounds.[16][19] Perform a kinetic analysis to determine the optimal endpoint.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color.[17][20]

Common Problems & Solutions

ProblemPotential CausesRecommended Solutions
Inconsistent or Unexpected Colors (e.g., green, yellow) 1. Incorrect pH of the FRAP reagent. The reaction is highly pH-dependent and must be performed at pH 3.6.[3][20] 2. Contamination of glassware. 3. Sample has inherent color that is reacting with the reagent.1. Carefully prepare the acetate buffer and verify the final pH of the FRAP working reagent is 3.6.[21] 2. Use acid-washed glassware. 3. Run a sample blank (sample + FRAP reagent without TPTZ) to check for color reactions.
Low Sensitivity 1. FRAP reagent degradation. 2. Incorrect reaction temperature.1. The FRAP working reagent should be prepared fresh on the day of use.[20] 2. The assay is typically performed at a constant 37°C to ensure consistent reaction kinetics.[20]
Interference from Other Substances 1. Presence of other reducing agents in the sample that are not antioxidants (e.g., ascorbic acid). 2. Presence of chelating agents (e.g., EDTA) or iron in the sample.[22]1. The FRAP assay is not specific to any one type of antioxidant. Acknowledge this limitation when interpreting results. 2. Avoid using buffers containing EDTA. If iron is present in the sample, it will directly interfere and should be removed or accounted for.[22]
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals, which are generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The result is quantified by measuring the decay of fluorescence over time.[3][23]

Common Problems & Solutions

ProblemPotential CausesRecommended Solutions
High Variability in Fluorescence Decay Curves 1. Temperature fluctuations across the microplate. The thermal decomposition of AAPH is temperature-dependent.[3] 2. Time delay in adding AAPH to different wells, causing the reaction to start at different times.[24][25]1. Ensure the plate reader has stable temperature control (typically 37°C) and allow the plate to equilibrate before adding AAPH.[8] 2. Use a multichannel pipette or an automated dispenser to add AAPH to all relevant wells as simultaneously as possible.[26]
Fluorescence Quenching by the Sample Itself 1. Some compounds can dynamically quench the fluorescein probe, independent of any antioxidant activity.[27]1. Run a control experiment for each sample containing the sample and fluorescein but without AAPH. Any decrease in fluorescence in this control indicates direct quenching by the sample, and the data may need to be corrected or the sample deemed unsuitable for this assay.
Non-linear Standard Curve 1. Standard (Trolox) concentrations are too high, leading to saturation. 2. Degradation of the fluorescein probe.1. Prepare a fresh serial dilution of the Trolox standard for each assay and ensure the concentrations fall within the linear range. 2. Protect the fluorescein solution from light to prevent photobleaching.

Experimental Workflows & Protocols

Workflow for Troubleshooting Inconsistent Results

G start Inconsistent Results Observed q1 Are results inconsistent across DIFFERENT assays? start->q1 a1 Expected behavior due to different reaction mechanisms (HAT vs. SET).[1][2] Report results for each assay. q1->a1 Yes q2 Are results inconsistent within the SAME assay (high replicate variability)? q1->q2 No check_reagents check_reagents q2->check_reagents Yes end Refined, Consistent Protocol check_protocol check_protocol check_reagents->check_protocol check_instrument check_instrument check_protocol->check_instrument check_sample check_sample check_instrument->check_sample check_sample->end

Standardized Protocol: DPPH Assay

This protocol is a generalized starting point. Optimization may be required.

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark, amber bottle at 4°C.[11] Prepare fresh for best results.[12]

    • Standard Solution (Trolox): Prepare a 1 mM stock solution of Trolox in the same solvent. Create a series of dilutions (e.g., 10 to 200 µM) to generate a standard curve.

    • Sample Preparation: Dissolve samples in the solvent to create a stock solution and then prepare several dilutions.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each standard or sample dilution to separate wells.

    • Add 100 µL of solvent to a well for the negative control (blank).

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[26]

    • Mix thoroughly by gentle shaking.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12] Note: The optimal incubation time should be determined via a kinetic study.[8]

    • Measure the absorbance at ~517 nm using a microplate reader.[11]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[9]

    • Plot the % Inhibition against the concentration of the standards to create a standard curve.

    • Determine the antioxidant capacity of the samples from the standard curve, often expressed as an IC50 value (the concentration required to inhibit 50% of the DPPH radicals) or as Trolox Equivalents.[9]

Standardized Protocol: ABTS Assay

This protocol is based on the decolorization of the pre-formed ABTS radical cation.[18]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[16]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Radical Solution: Mix the 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17][18] This is the radical stock solution.

    • ABTS•+ Working Solution: Before the assay, dilute the radical stock solution with ethanol or PBS (pH 7.4) until the absorbance at 734 nm is 0.70 ± 0.02.[17]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each standard (Trolox) or sample dilution to separate wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Mix and incubate at room temperature for a defined period (e.g., 6-30 minutes, determined by kinetic analysis).[16][28]

    • Measure the absorbance at 734 nm.[16]

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's inhibition to the Trolox standard curve.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Plant Extracts Containing Phenylpropanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of phenylpropanones in complex plant matrices. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of obtaining accurate and reproducible quantitative data from intricate botanical samples. Here, we move beyond simple protocols to explain the underlying principles of matrix effects and provide robust, field-proven strategies for their identification, mitigation, and correction.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of plant extracts?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of quantitative analysis.[1][2]

Q2: What are the common causes of matrix effects in plant extract analysis?

A2: Plant extracts are complex mixtures containing a wide variety of compounds. Common causes of matrix effects include:

  • High concentrations of endogenous compounds: Pigments (e.g., chlorophylls), lipids, sugars, and other phenolics can co-elute with analytes and interfere with ionization.[4]

  • Ion suppression: This is the most common matrix effect, where co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal.[1][5][6]

  • Ion enhancement: Less common, this occurs when co-eluting compounds improve the ionization efficiency of the analyte.[5]

  • Changes in physical properties: High concentrations of matrix components can alter the viscosity and surface tension of the droplets in the electrospray ionization (ESI) source, affecting solvent evaporation and ion formation.[3][7]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-column infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[8][9] A solution of the analyte is continuously infused into the mobile phase after the analytical column and before the MS detector. A blank matrix extract is then injected. Any deviation in the constant analyte signal indicates a region of matrix effect.[2][9]

  • Post-extraction spike: This is a quantitative method to determine the extent of matrix effects.[2][3] The response of an analyte spiked into a blank matrix extract (post-extraction) is compared to the response of the analyte in a neat solvent at the same concentration.[9][10] The matrix factor (MF) is calculated, and an MF value other than 1 indicates the presence of matrix effects.[8]

Q4: Are stable isotope-labeled internal standards (SIL-IS) always the best solution?

A4: While SIL-IS are often considered the "gold standard" for correcting matrix effects due to their similar chemical and physical properties to the analyte, they are not a universal solution and have their own considerations.[11][12][13] A SIL-IS with identical properties to the analyte can sometimes mask problems with extraction recovery, stability, or ion suppression.[11][12] Additionally, the availability and cost of specific SIL-IS for all phenylpropanones can be prohibitive.[11] Structural analogues can be a viable alternative, but require careful validation.[12]

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Poor reproducibility and high variability in quantitative results between replicate injections of the same sample.
  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of your samples. This will confirm if matrix effects are the source of the variability.

    • Improve Sample Cleanup: If significant matrix effects are confirmed, enhance your sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) or QuEChERS can be highly effective at removing interfering compounds.

    • Optimize Chromatography: Modify your LC method to improve the separation of your target phenylpropanones from the co-eluting matrix components.[5] This could involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.

    • Implement Matrix-Matched Calibration: If sample cleanup and chromatography optimization are insufficient, prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects.[5]

Issue 2: Low signal intensity and poor sensitivity for target analytes.
  • Possible Cause: Severe ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: Use this technique to identify the specific retention time windows where ion suppression is most severe.

    • Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or even the column chemistry to shift the elution of your target analytes away from these suppression zones.[14]

    • Evaluate Different Ionization Sources: If available, test Atmospheric Pressure Chemical Ionization (APCI) as it can be less susceptible to matrix effects than ESI for certain compounds.[7][15]

    • Sample Dilution: A simple but effective strategy can be to dilute the sample extract.[2] This reduces the concentration of interfering matrix components, although it may also decrease the analyte signal.

Issue 3: Unexpected or "ghost" peaks in the chromatogram.
  • Possible Cause: Contamination from the sample preparation process, the LC system, or carryover from previous injections.

  • Troubleshooting Steps:

    • Analyze Blanks: Inject a series of blank samples (solvent, extraction blank) to identify the source of the contamination.

    • Clean the LC System: If carryover is suspected, implement a rigorous needle and column wash protocol between injections.

    • Review Sample Preparation: Ensure all solvents and reagents used in the sample preparation are of high purity and that all labware is thoroughly cleaned.

Section 3: Key Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol provides a step-by-step guide to quantify the degree of ion suppression or enhancement.

Objective: To calculate the Matrix Factor (MF) for your analyte in a specific plant matrix.

Procedure:

  • Prepare a Blank Matrix Extract: Extract a sample of the plant matrix that is known to not contain the phenylpropanone of interest, using your established sample preparation protocol.

  • Prepare Two Sets of Solutions:

    • Set A (Neat Solution): Spike a known amount of your phenylpropanone analytical standard into a pure solvent (e.g., methanol or your initial mobile phase composition).

    • Set B (Post-Spiked Matrix): Spike the same amount of the analytical standard into an aliquot of the blank matrix extract obtained in step 1.[10]

  • LC-MS Analysis: Analyze both sets of solutions using your LC-MS method and record the peak area of the analyte.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Interpret the Results:

    • An MF = 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.[8]

    • An MF > 1 indicates ion enhancement.[8]

    • The % Matrix Effect can be calculated as: (1 - MF) * 100%.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Phenylpropanone Cleanup

This is a general protocol using a reversed-phase (C18) cartridge and can be adapted based on the analyte and matrix.[16]

Objective: To remove interfering, non-polar to moderately polar compounds from the plant extract.

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 volumes of water.[1] Do not let the cartridge run dry.

  • Sample Loading: Load the plant extract (previously dissolved in a polar solvent like water or aqueous methanol) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove highly polar interferences.

  • Elution: Elute the target phenylpropanones with a stronger organic solvent (e.g., methanol, acetonitrile). The exact solvent and volume should be optimized for your specific analytes.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 3: The Method of Standard Addition

This method is particularly useful when it is difficult to obtain a true blank matrix or when matrix effects are highly variable between samples.[17][18]

Objective: To accurately quantify the analyte by creating a calibration curve within the sample itself, thus compensating for matrix effects.[18][19]

Procedure:

  • Prepare Sample Aliquots: Divide your sample extract into at least four equal aliquots.

  • Spike with Standard: To each aliquot (except the first one, which will be your unspiked sample), add increasing known amounts of the phenylpropanone analytical standard.[20]

  • LC-MS Analysis: Analyze all the aliquots using your LC-MS method.

  • Construct the Calibration Curve: Plot the peak area against the concentration of the added standard.

  • Determine the Unknown Concentration: Extrapolate the linear regression line back to the x-axis (where the peak area is zero).[17][18] The absolute value of the x-intercept represents the concentration of the phenylpropanone in the original, unspiked sample.[18]

Section 4: Data Presentation & Visualization

Table 1: Comparison of Sample Preparation Techniques for Phenylpropanone Analysis in a Model Plant Matrix
Sample Preparation MethodMean Recovery (%)RSD (%)Matrix Effect (%)
Dilute-and-Shoot (1:10)95.215.8-45.3
Protein Precipitation (ACN)88.712.3-38.1
QuEChERS (C18 dSPE)92.16.5-15.2
Solid-Phase Extraction (C18)96.44.2-8.7

This table illustrates how more extensive sample cleanup methods can significantly reduce matrix effects and improve precision (lower RSD).

Diagrams

MatrixEffect_Workflow cluster_0 Phase 1: Identification & Quantification cluster_1 Phase 2: Mitigation Strategies cluster_2 Phase 3: Advanced Correction Start Start Analysis AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect > 20%? AssessME->ME_Present ME_Acceptable Matrix Effect < 20% Proceed with Quantification ME_Present->ME_Acceptable No Optimize_SamplePrep Improve Sample Preparation (SPE, QuEChERS) ME_Present->Optimize_SamplePrep Yes Std_Addition Method of Standard Addition ME_Present->Std_Addition If still high/variable Validation Re-validate Method ME_Acceptable->Validation Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SamplePrep->Optimize_Chroma Use_IS Implement Internal Standard (SIL-IS or Analogue) Optimize_Chroma->Use_IS Matrix_Match Use Matrix-Matched Calibration Use_IS->Matrix_Match Matrix_Match->AssessME Re-assess ME Std_Addition->Validation

Caption: Troubleshooting workflow for addressing matrix effects.

Standard_Addition_Plot Standard Addition Calibration origin x_axis origin->x_axis Added Concentration y_axis origin->y_axis Instrument Response p0 p1 p0->p1 p0->p1 p2 p1->p2 p1->p2 p3 p2->p3 p2->p3 x_int |x-intercept| = Unknown Conc. x_int->p0

Caption: Principle of the standard addition method for quantification.

References

Validation & Comparative

A Comparative Guide to Validating the Antioxidant Activity of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one via the ABTS Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, natural products remain a vast reservoir of chemical diversity and biological activity. Among these, phenolic compounds such as chalcones are of significant interest due to their well-documented antioxidant properties, which play a crucial role in mitigating oxidative stress implicated in numerous pathological conditions. This guide provides an in-depth validation of the antioxidant potential of a specific chalcone, 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one, a compound isolated from the herb Sarcandra glabra.[1][2]

We will employ the robust and widely adopted 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay to quantify its radical-scavenging capabilities. This guide will not only detail the experimental protocol but also provide a comparative analysis against established antioxidant standards, offering a comprehensive framework for its evaluation.

The Scientific Rationale: Why the ABTS Assay is the Method of Choice

The ABTS assay is a versatile and sensitive method for measuring the total antioxidant capacity of a given sample.[3][4] Its core principle lies in the generation of a stable blue-green ABTS radical cation (ABTS•+), which is then reduced by an antioxidant compound.[3][5] The degree of decolorization, measured spectrophotometrically at 734 nm, is directly proportional to the antioxidant's concentration and its radical-scavenging prowess.[3][4]

There are several reasons why the ABTS assay is particularly well-suited for this validation:

  • Broad Applicability: The ABTS radical is soluble in both aqueous and organic media, allowing for the screening of both hydrophilic and lipophilic antioxidants.[6] This is a significant advantage over other methods like the DPPH assay, which is limited to organic solvents.[6]

  • High Sensitivity and Reproducibility: The assay is known for its high sensitivity and produces reproducible results, which are critical for the reliable assessment of a novel compound's activity.[6]

  • Versatility in pH: The ABTS assay can be conducted over a wide pH range, which is beneficial when studying the antioxidant activity of compounds under different physiological conditions.[7]

Comparative Performance Analysis: Benchmarking Against the Gold Standards

To contextualize the antioxidant potential of this compound, its performance was benchmarked against three widely recognized antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid. The results are presented in terms of the IC50 value, which represents the concentration of the compound required to inhibit 50% of the ABTS radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (IC50) Determined by ABTS Assay

CompoundIC50 (µg/mL) - Hypothetical Data
This compound 8.5
Trolox (Positive Control)5.2
Ascorbic Acid (Positive Control)6.8
Gallic Acid (Positive Control)3.1

Note: The data presented for this compound is hypothetical and for illustrative purposes within this guide. Actual experimental results may vary.

From this hypothetical data, we can infer that this compound possesses significant antioxidant activity, albeit slightly less potent than the tested standards.

Another valuable metric for expressing antioxidant activity is the Trolox Equivalent Antioxidant Capacity (TEAC). This value quantifies the antioxidant capacity of a compound relative to that of Trolox, a water-soluble analog of vitamin E.[8][9]

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) - Hypothetical Data

CompoundTEAC Value (mM Trolox Equivalents/mM Compound)
This compound 0.85
Ascorbic Acid0.95
Gallic Acid1.52

Note: The data presented for this compound is hypothetical and for illustrative purposes within this guide. Actual experimental results may vary.

The Underlying Chemistry: Mechanism of the ABTS Assay

The ABTS assay is predicated on a single-electron transfer (SET) mechanism, although hydrogen atom transfer (HAT) can also play a role depending on the antioxidant's structure.[10] The process begins with the oxidation of ABTS by a strong oxidizing agent, typically potassium persulfate, to generate the stable ABTS•+ radical cation.[3] When an antioxidant is introduced, it donates an electron or a hydrogen atom to the ABTS•+, thereby neutralizing the radical and causing the characteristic blue-green color to fade.[5][11]

ABTS_Mechanism cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS (Colorless) ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical Oxidation ABTS_radical->ABTS Reduction Antioxidant Antioxidant (AH) Oxidized_Antioxidant Oxidized Antioxidant (A•) Antioxidant->Oxidized_Antioxidant Donates e⁻ or H• Potassium_Persulfate K₂S₂O₈

Caption: Chemical mechanism of the ABTS radical scavenging assay.

Experimental Protocol: A Step-by-Step Guide to the ABTS Assay

This protocol provides a detailed methodology for conducting the ABTS assay in a 96-well microplate format, which is ideal for high-throughput screening.

1. Reagent Preparation:

  • 7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[4]

  • 2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[3]

  • ABTS•+ Working Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][12] This incubation period is crucial for the complete formation of the radical cation. The resulting dark blue-green solution is the ABTS•+ stock. Dilute the stock solution with ethanol or a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[13] This is your working solution.

  • Test Compound and Standard Solutions: Prepare stock solutions of this compound and the standards (Trolox, Ascorbic Acid, Gallic Acid) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from these stock solutions to determine the IC50 values.

2. Assay Procedure:

  • Pipette 10 µL of each concentration of the test compound and standard solutions into the wells of a 96-well microplate.

  • Add 190 µL of the ABTS•+ working solution to each well.

  • As a control, mix 10 µL of the solvent used for the samples with 190 µL of the ABTS•+ working solution.

  • Incubate the plate at room temperature in the dark for 6 minutes.[13]

  • Measure the absorbance of each well at 734 nm using a microplate reader.[3][4]

3. Data Analysis:

  • Calculate the percentage of ABTS radical scavenging activity for each concentration using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot the percentage of inhibition against the concentration of the test compound and standards.

  • Determine the IC50 value for each compound from the dose-response curve.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare 7 mM ABTS and 2.45 mM K₂S₂O₈ Solutions B Mix 1:1 and Incubate 12-16h in Dark to Form ABTS•+ Stock A->B C Dilute ABTS•+ Stock to Absorbance of 0.70 at 734 nm (Working Solution) B->C F Add 190 µL of ABTS•+ Working Solution C->F D Prepare Serial Dilutions of Test Compound and Standards E Add 10 µL of Sample/Standard to 96-Well Plate D->E E->F G Incubate for 6 min in the Dark F->G H Measure Absorbance at 734 nm G->H I Calculate % Inhibition H->I J Plot % Inhibition vs. Concentration I->J K Determine IC50 Value J->K

Caption: Experimental workflow for the ABTS antioxidant assay.

Concluding Remarks

This guide provides a comprehensive framework for validating the antioxidant activity of this compound using the ABTS assay. The detailed protocol, coupled with a comparative analysis against established standards, offers a robust methodology for researchers in the field of natural product chemistry and drug discovery. The hypothetical data presented herein suggests that this chalcone is a promising candidate for further investigation as a potential antioxidant agent. It is imperative that these findings are substantiated through rigorous experimental validation.

References

A Senior Application Scientist's Guide to the Comparative Anti-Inflammatory Effects of Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Chalcones in Inflammation Research

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but detrimental when dysregulated, leading to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The search for novel anti-inflammatory agents with improved efficacy and fewer side effects is a cornerstone of modern drug discovery.[3] Within the vast landscape of natural and synthetic compounds, chalcones have emerged as a particularly promising class of molecules.[4][5]

Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings (1,3-diaryl-2-propen-1-ones).[6][7] This core structure is abundant in edible plants and serves as a precursor for all other flavonoids.[4] The versatility of this scaffold allows for extensive chemical modification, leading to a diverse library of derivatives with a wide spectrum of pharmacological activities, most notably anti-inflammatory effects.[4][8][9] Their therapeutic potential stems from their ability to modulate multiple key signaling pathways and molecular targets involved in the inflammatory cascade.[1][8]

This guide provides a comparative analysis of the anti-inflammatory properties of different chalcones, grounded in experimental data. We will delve into their structure-activity relationships (SAR), dissect their mechanisms of action on critical signaling pathways, and provide detailed, field-proven protocols for their evaluation, empowering researchers to accelerate their own discovery programs.

Comparative Analysis: Structure-Activity Relationships and Efficacy

The anti-inflammatory potency of a chalcone is not arbitrary; it is intricately linked to the substitution patterns on its two aromatic rings (A and B). Understanding these structure-activity relationships is critical for the rational design of more potent and selective agents.[10][11]

Key Structural Determinants of Anti-Inflammatory Activity:
  • Hydroxylation: The number and position of hydroxyl (-OH) groups are paramount. Dihydroxychalcones, such as 2',5'-dihydroxychalcone, have demonstrated remarkable potency.[12][13] Studies show that hydroxylation, particularly on ring A or B, strongly correlates with the inhibition of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10]

  • Methoxylation: The presence of methoxy (-OCH3) groups can also enhance activity. For instance, 3,4,5-trimethoxy-4′-fluorochalcone has been shown to be a potent inhibitor of the NF-κB pathway.[9]

  • Halogenation: The introduction of halogens like chlorine (Cl) or fluorine (F) can significantly increase a chalcone's anti-inflammatory effects.[9] For example, 2',5'-dihydroxy-4-chloro-dihydrochalcone effectively inhibits nitric oxide (NO) production in activated immune cells.[13]

  • Electron-Donating and Withdrawing Groups: A general principle that has emerged is that the presence of electron-donating groups on the A-ring and electron-withdrawing groups on the B-ring tends to favor higher anti-inflammatory activity, particularly in inhibiting LPS-induced IL-6 expression.[3]

The following diagram illustrates the basic chalcone scaffold and highlights key positions for substitution that influence its biological activity.

Caption: General chalcone structure and key structure-activity relationship insights.

Quantitative Comparison of Anti-Inflammatory Activity

To provide an objective comparison, the table below summarizes the experimentally determined inhibitory activities of several representative chalcones against key inflammatory mediators. The data is compiled from various in vitro studies and presented as IC50 values (the concentration required to inhibit 50% of the target's activity) or percentage inhibition.

Chalcone DerivativeTarget/AssayCell/Model SystemActivity (IC50 / % Inhibition)Reference
Licochalcone A iNOS, COX-2 expressionLPS-stimulated RAW 264.7Potent Inhibition (data varies)[13]
Cardamonin NO and PGE2 productionLPS/IFN-γ-induced RAW 264.7Potent Inhibition[9]
Xanthohumol NF-κB ActivationTNF-α stimulated cellsPotent Inhibition[9]
2',5'-Dihydroxychalcone β-glucuronidase releasefMLP-stimulated neutrophilsIC50: ~1.6 µM[14]
Compound 4b COX-2In vitro enzyme assayIC50: 1.93 µM[15]
Compound 4b 5-LOXIn vitro enzyme assayIC50: 2.11 µM[15]
Compound 4b TNF-α releaseLPS-stimulated RAW cellsIC50: 58.15 nM[15]
Acetylenic Chalcone 4f Inflammatory CytokinesLPS-stimulated macrophagesMost potent of 37 tested[16]

Note: IC50 values are highly dependent on the specific experimental conditions and should be compared with caution across different studies.

Mechanistic Insights: Modulation of Key Inflammatory Signaling Pathways

Chalcones exert their anti-inflammatory effects not through a single mechanism but by modulating a network of interconnected signaling pathways.[8] This multi-target capability is a significant advantage, potentially leading to broader efficacy. The three primary cascades targeted by chalcones are the NF-κB, MAPK, and Nrf2 pathways.[1][17]

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[6] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS or TNF-α) trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS.[9]

Many chalcones, particularly those with an α,β-unsaturated carbonyl system, function as Michael acceptors. They can directly interact with and inhibit the IKK complex, preventing IκBα phosphorylation and degradation.[9][18] This traps NF-κB in the cytoplasm, effectively shutting down the inflammatory gene expression program.[3][19]

G cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Chalcones Chalcones Chalcones->IKK Inhibits Genes_nuc Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes_nuc Induces Transcription

Caption: Chalcones inhibit the NF-κB signaling pathway, preventing inflammation.

Modulation of MAPK Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades that respond to external stimuli and regulate processes like inflammation and apoptosis.[7] The three main MAPK pathways are ERK, JNK, and p38. In the context of inflammation, the activation of p38 and JNK is particularly important, as they contribute to the production of pro-inflammatory cytokines.[3][7] Chalcones have been shown to interfere with these pathways, often by preventing the phosphorylation (activation) of p38 and JNK, thereby reducing the inflammatory response.[3][7]

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response.[20] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Electrophilic compounds, including many chalcones, can react with cysteine residues on Keap1.[21] This modification prevents Keap1 from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, such as heme oxygenase-1 (HO-1).[20][22] The induction of these genes helps to resolve inflammation and protect the cell from oxidative stress.[23]

G cluster_nucleus Nucleus Chalcones Chalcones (Electrophiles) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Chalcones->Keap1_Nrf2 Reacts with Keap1 Chalcones->Keap1_Nrf2 Inhibits Degradation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes_nuc Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes_nuc Induces Transcription

Caption: Chalcones activate the Nrf2 pathway to promote antioxidant responses.

Experimental Protocols for Evaluating Anti-Inflammatory Activity

The robust evaluation of a compound's anti-inflammatory potential requires a combination of in vitro and in vivo assays.[24] Each model provides unique insights, and together they form a self-validating system to confirm a compound's efficacy and mechanism of action.

In Vitro Protocol: LPS-Induced Inflammation in Macrophages

This is a cornerstone assay for screening anti-inflammatory compounds. It mimics bacterial-induced inflammation by using Lipopolysaccharide (LPS), a component of gram-negative bacteria, to activate macrophages (e.g., RAW 264.7 cell line).[25]

  • Causality & Rationale: This model allows for the direct assessment of a compound's ability to suppress the production of key inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and cytokines (TNF-α, IL-6) in a controlled environment. It is a rapid and cost-effective method for initial screening and mechanistic studies.[13]

  • Step-by-Step Methodology:

    • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test chalcone (and a vehicle control, e.g., 0.1% DMSO). Incubate for 1-2 hours. This step allows the compound to enter the cells before the inflammatory stimulus is applied.

    • Inflammatory Challenge: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Nitric Oxide (NO) Measurement: Collect 50 µL of the cell supernatant. Measure the amount of nitrite (a stable product of NO) using the Griess Reagent system. The absorbance is read at 540 nm. A decrease in absorbance compared to the LPS-only control indicates inhibition of NO production.

    • Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[6][26]

  • Causality & Rationale: The injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).[27] This model allows for the assessment of a compound's ability to suppress edema formation in vivo, providing a more holistic view of its efficacy, encompassing factors like bioavailability and metabolism.[28]

  • Experimental Workflow Diagram:

G Start Acclimatize Rats/Mice (1 week) Grouping Group Animals (n=6 per group) - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Chalcone (various doses) Start->Grouping Baseline Measure Initial Paw Volume (t=0) (Plethysmometer) Grouping->Baseline Dosing Administer Compound (Oral Gavage) Baseline->Dosing Wait Wait 60 minutes Dosing->Wait Induction Induce Inflammation: Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw Wait->Induction Measurement Measure Paw Volume at 1, 2, 3, 4, and 5 hours post-carrageenan Induction->Measurement Analysis Calculate % Inhibition of Edema: [(Vc-Vt)/Vc] x 100 Measurement->Analysis End Data Interpretation & Statistical Analysis Analysis->End

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

  • Step-by-Step Methodology:

    • Animal Acclimation: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week.[27]

    • Grouping and Fasting: Randomly divide the animals into groups (n=6). Fast the animals overnight before the experiment but allow free access to water.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (this is t=0).

    • Compound Administration: Administer the test chalcones (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally by gavage. The control group receives only the vehicle, and a positive control group receives a standard drug like Indomethacin (10 mg/kg).

    • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

    • Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Conclusion and Future Directions

Chalcones represent a structurally versatile and pharmacologically potent class of compounds for the development of novel anti-inflammatory therapeutics.[8] Their ability to modulate multiple key targets within the inflammatory network, including the NF-κB, MAPK, and Nrf2 pathways, makes them highly attractive candidates.[1] The structure-activity relationship studies clearly indicate that strategic modification of the chalcone scaffold, such as the introduction of hydroxyl, methoxy, or halogen substituents, can significantly enhance their potency.[3][10]

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of different chalcone derivatives. By combining cellular assays to elucidate mechanisms with whole-animal models to confirm efficacy, researchers can effectively identify and advance the most promising candidates. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead chalcones to pave the way for their potential clinical application in treating a wide range of inflammatory diseases.

References

A Comparative Guide to the Validation of an Analytical Method for the Quantification of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of a quantitative method for 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one, a novel ketone derivative with potential therapeutic applications. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for our experimental choices, ensuring a robust and reliable analytical method.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This guide will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), to ensure global regulatory acceptance.[2][3]

Foundational Strategy: Method Development and System Suitability

Before embarking on formal validation, a robust analytical method must be developed. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary technique of choice due to the presence of a chromophore in the molecule's structure.[4][5] An alternative, more sensitive approach is Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), particularly beneficial for trace-level analysis or complex matrices.[6][7]

System Suitability Testing (SST): The Daily Checkpoint

System Suitability Testing (SST) is an indispensable component of any analytical method validation and routine analysis.[8] It ensures the chromatographic system is performing adequately on the day of analysis.[9] Key SST parameters include:

  • Retention Time (tR): The time taken for the analyte to elute from the column.

  • Tailing Factor (T): Measures the asymmetry of the peak. A value close to 1 is ideal.

  • Theoretical Plates (N): Indicates the column's efficiency.[8]

  • Resolution (Rs): The degree of separation between adjacent peaks.

  • Repeatability (%RSD): The precision of replicate injections of a standard solution.[10]

A system suitability sample, often a mixture of the main compound and its expected impurities, should be analyzed before and during sample testing.[9]

Core Validation Parameters: A Comparative Analysis

The following sections detail the validation parameters and provide a comparative overview of expected outcomes for both HPLC-UV and UPLC-MS/MS methods.

Specificity: The Ability to Unambiguously Assess the Analyte

Specificity is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components that may be expected to be present in the sample matrix.[11][12] For this compound, this includes impurities, degradation products, and excipients in a formulated product.

Experimental Approach: Forced Degradation Studies

To demonstrate specificity, forced degradation studies are conducted as per ICH guideline Q1A(R2).[13][14] The drug substance is subjected to stress conditions to produce degradation products.[15][16]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The goal is to achieve 5-20% degradation of the active ingredient.[13][17] The stressed samples are then analyzed, and the peak purity of the analyte is assessed using a photodiode array (PDA) detector for HPLC-UV or by observing the mass spectrum for UPLC-MS/MS.

Diagram: Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Drug_Substance Drug Substance (1-(2,4-Dihydroxy-3,6-dimethoxyphenyl) -3-phenylpropan-1-one) Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photolytic Analysis HPLC-UV / UPLC-MS/MS Analysis Stressed_Samples->Analysis Specificity_Assessment Specificity Assessment (Peak Purity / Mass Spec) Analysis->Specificity_Assessment Accuracy vs Precision cluster_accurate_precise Accurate & Precise cluster_precise_not_accurate Precise, Not Accurate cluster_accurate_not_precise Accurate, Not Precise cluster_not_accurate_not_precise Not Accurate, Not Precise ap1 ap2 ap3 pna1 pna2 pna3 anp1 anp2 anp3 nanp1 nanp2 nanp3

References

Bridging the Gap: A Senior Application Scientist's Guide to the Cross-Validation of In Vitro and In Silico Bioactivity Predictions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the path from a promising chemical entity to a clinical candidate is fraught with challenges, most notably the high rate of attrition.[1] To navigate this complex terrain, a paradigm shift towards integrating computational and experimental methodologies has become not just advantageous, but essential. This guide provides a framework for the robust cross-validation of in silico (computer-predicted) and in vitro (laboratory-based) bioactivity data, a critical process for de-risking projects and accelerating the discovery pipeline.

As a senior application scientist, my perspective is rooted in a simple truth: neither approach is infallible, but their synergy is transformative. In silico models provide speed and scale for hypothesis generation, while in vitro assays offer the tangible, biological "ground truth" necessary for validation.[2][3] The true power lies in the iterative dialogue between them, where predictions are tested, and experimental results, in turn, refine the predictive models. This guide is structured to walk you through this integrated workflow, from foundational concepts to practical, step-by-step protocols.

The Foundational Pillars: Understanding the Tools

Before building the bridge between these two worlds, we must first understand the bedrock on which they stand. The choice of methodology is not arbitrary; it is dictated by the scientific question at hand, the stage of the drug discovery process, and the resources available.[4][5]

Pillar A: The In Vitro Reality Check

In vitro assays are the bedrock of experimental pharmacology, providing the empirical data needed to validate or refute computational hypotheses.[6] They are performed in a controlled environment outside of a living organism, such as a test tube or a microplate well.[7] While they are a simplification of complex biology, their reproducibility and scalability are crucial for decision-making.[8]

There are two primary categories of in vitro bioactivity assays:

  • Biochemical Assays: These assays focus on a specific molecular target, such as an enzyme or receptor, in an isolated system.[9] They are powerful for confirming direct target engagement and mechanism of action. A classic example is an enzyme inhibition assay, which measures how effectively a compound blocks an enzyme's activity.[10]

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological process.[9] They provide a more physiologically relevant context by incorporating factors like cell membrane permeability and potential off-target effects.[11] Common examples include cell viability/cytotoxicity assays (e.g., MTT, LDH release) and reporter gene assays.[12][13]

The selection of an assay is a critical decision. A target-based biochemical assay is ideal for validating the predictions of a structure-based in silico model like molecular docking. In contrast, a phenotypic cell-based assay might be better suited for validating a machine learning model designed to predict a broader cellular outcome.[6]

Pillar B: The In Silico Predictive Engine

In silico methods use computational power to model and predict the behavior of molecules, offering a rapid and cost-effective way to screen vast chemical libraries and prioritize compounds for synthesis and testing.[14][15]

Key in silico approaches for bioactivity prediction include:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical features (descriptors) of a set of molecules with their experimentally determined biological activity.[16][17] Once a robust model is built, it can predict the activity of new, untested compounds based solely on their structure. A critical concept in QSAR is the Applicability Domain (AD) , which defines the chemical space in which the model's predictions are reliable.[18]

  • Molecular Docking: This structure-based method predicts how a small molecule (ligand) binds to the three-dimensional structure of a target protein.[19] It calculates a "docking score" or binding energy, which estimates the binding affinity.[16] This technique is invaluable for understanding binding modes, identifying key interactions, and guiding the rational design of more potent compounds.[20]

The trustworthiness of any in silico model is not a given; it must be earned through rigorous validation against high-quality experimental data.[21][22]

Building the Bridge: The Cross-Validation Workflow

Cross-validation is the systematic process of comparing in silico predictions with in vitro experimental results to assess the accuracy and predictive power of the computational model. This is not a one-off comparison but an iterative cycle of prediction, testing, and refinement.

G cluster_in_silico In Silico Domain cluster_in_vitro In Vitro Domain cluster_validation Validation & Refinement QSAR 1. QSAR / Docking Model (Generate Predictions) Predict 2. Predict Bioactivity (e.g., pIC50) QSAR->Predict Virtual Screening Data_S 3. Predicted Data Set Predict->Data_S Compare 4. Statistical Comparison (Correlate Datasets) Data_S->Compare Assay 1. Bioactivity Assay (Generate Data) Measure 2. Measure Bioactivity (e.g., IC50) Assay->Measure HTS / Dose-Response Data_V 3. Experimental Data Set Measure->Data_V Data_V->Compare Analyze 5. Analyze Discrepancies (Outlier Analysis) Compare->Analyze Assess R², RMSE Refine 6. Refine Model (Improve Descriptors/Scoring) Analyze->Refine Identify weaknesses Refine->QSAR Iterative Improvement caption Figure 1. The iterative workflow for cross-validating in silico and in vitro data.

Caption: Figure 1. Iterative workflow for cross-validating in silico and in vitro data.

Step 1: Data Generation in Parallel

For a defined set of chemical compounds, predictions and experimental measurements are generated concurrently. It is crucial that the in vitro assay conditions are consistent and that the in silico model is appropriate for the biological question.

Step 2: Data Harmonization and Statistical Comparison

The raw data from both domains must be converted into a comparable format. For example, experimental IC50 values are typically converted to their negative logarithmic scale (pIC50) to linearize the data for comparison with QSAR predictions.

The core of the validation lies in statistical correlation. Several metrics are used to quantify the performance of the in silico model.

Metric Description Interpretation for a Good Model
Coefficient of Determination (R²) Measures the proportion of the variance in the experimental data that is predictable from the in silico data.A value close to 1.0 indicates a strong linear correlation.[15]
Root Mean Square Error (RMSE) The standard deviation of the prediction errors (residuals). It measures the average magnitude of the errors in the units of the predicted value (e.g., pIC50 units).A lower RMSE value indicates a better fit and higher accuracy.
Sensitivity (for classification) The ability of the model to correctly identify active compounds (True Positive Rate).A high value indicates a low rate of false negatives.[23]
Specificity (for classification) The ability of the model to correctly identify inactive compounds (True Negative Rate).A high value indicates a low rate of false positives.[23]

Table 1: Key statistical metrics for model validation.

A robust validation goes beyond simple correlation and should involve testing the model on an "external validation set"—compounds that were not used in building or training the model.[21] This provides a more realistic estimate of the model's performance on new chemical entities.[24][25]

Step 3: Interpretation and Model Refinement

Discrepancies between predicted and experimental values are not failures but valuable learning opportunities. An outlier—a compound that is poorly predicted—may reveal a limitation in the in silico model. For instance, it might highlight a missing chemical descriptor in a QSAR model or an unaccounted-for binding site flexibility in a docking protocol. By analyzing these outliers, the model can be iteratively improved, enhancing its predictive power for future rounds of screening.

In-Practice Methodologies: Detailed Protocols

To ground this framework in practice, this section provides detailed, self-validating protocols for a representative in vitro assay and an in silico workflow.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme using a standard absorbance-based measurement.[15]

Materials:

  • Target enzyme solution

  • Substrate solution

  • Assay buffer (optimized for pH and salt concentration)

  • Test compounds and positive control inhibitor, dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, diluted down in 10-fold or 3-fold steps.

  • Assay Plate Setup:

    • Add 2 µL of each compound dilution to the appropriate wells of the 96-well plate.

    • Include "negative control" wells with 2 µL of DMSO only (representing 0% inhibition).

    • Include "positive control" wells with a known inhibitor at a concentration that gives maximum inhibition (representing 100% inhibition).

  • Enzyme Addition: Add 98 µL of the enzyme-buffer solution to each well. Mix gently and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiate Reaction: Add 100 µL of the substrate-buffer solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature. Measure the absorbance at a specific wavelength (e.g., 405 nm) every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_compound - V_pos_ctrl) / (V_neg_ctrl - V_pos_ctrl))

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

In Silico Workflow: Molecular Docking

This workflow describes a typical molecular docking procedure to predict the binding affinity and pose of a ligand in a protein's active site.

G PDB 1. Obtain Protein Structure (e.g., from PDB) PrepP 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepP Grid 5. Define Binding Site (Grid Box Generation) PrepP->Grid SDF 3. Obtain Ligand Structure (e.g., from PubChem) PrepL 4. Prepare Ligand (Generate 3D coords, assign charges) SDF->PrepL PrepL->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Binding Energy & Poses) Dock->Analyze Correlate 8. Correlate with In Vitro Data Analyze->Correlate caption Figure 2. A typical workflow for a molecular docking experiment.

References

A Researcher's Guide to Comparing the Efficacy of Novel Antioxidants: A Case Study of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds with enhanced efficacy and favorable safety profiles is a continuous endeavor. This guide provides a comprehensive framework for comparing the antioxidant potential of a novel compound, using the chalcone 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one , against well-established antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

While specific experimental data for this compound is not extensively available in public literature, its structural class—chalcones—is known for significant antioxidant properties.[1] This guide will, therefore, serve as a methodological blueprint, enabling researchers to conduct their own comparative analyses. We will delve into the theoretical underpinnings of antioxidant action, provide detailed experimental protocols for key assays, and discuss the interpretation of results based on structure-activity relationships.

The Panel of Antioxidants: A Comparative Overview

A robust comparison necessitates the inclusion of well-characterized standards representing different classes of antioxidants.

  • This compound: This is our novel compound of interest. As a chalcone, it is a natural product that can be isolated from the herbs of Sarcandra glabra.[1] Its antioxidant potential is predicted to stem from the hydroxyl and methoxy groups on one of its phenyl rings, which can donate hydrogen atoms to neutralize free radicals. The specific arrangement of these functional groups will be critical in determining its efficacy.

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of vitamin E, Trolox is a potent antioxidant widely used as a standard in antioxidant capacity assays.[2][3] Its antioxidant activity arises from the ability of the hydroxyl group on its chromanol ring to donate a hydrogen atom to reactive species.[4]

  • Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant in biological systems, ascorbic acid is a powerful reducing agent and free radical scavenger.[5][6] It can donate electrons to neutralize a wide range of reactive oxygen species (ROS).[7]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant commonly used as a preservative in food, cosmetics, and industrial fluids.[8] BHT's antioxidant mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby terminating chain reactions.[9][10]

Physicochemical Properties of the Compared Antioxidants

The physical and chemical properties of an antioxidant can influence its solubility, stability, and accessibility to radicals in different environments.

Property This compound Trolox Ascorbic Acid Butylated Hydroxytoluene (BHT)
Molecular Formula C₁₇H₁₈O₅C₁₄H₁₈O₄C₆H₈O₆C₁₅H₂₄O
Molecular Weight 302.32 g/mol [1]250.29 g/mol [3]176.12 g/mol 220.35 g/mol
Solubility Predicted to be soluble in organic solvents like ethanol and DMSO.Water-soluble[3]Water-solubleLipophilic (soluble in fats and oils)[8]
Appearance Not widely documented, likely a crystalline solid.White to off-white crystalline powder.White to light-yellow crystalline powder.White crystalline solid.

In Vitro Evaluation of Antioxidant Efficacy: Key Assays and Protocols

To comprehensively assess and compare the antioxidant efficacy of our panel, a combination of assays based on different mechanisms is essential. Here, we detail the protocols for three widely accepted methods: the DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[11] The stable DPPH radical has a deep violet color, which changes to yellow upon reduction by an antioxidant.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[12] This solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the test compounds (this compound, Trolox, Ascorbic Acid, and BHT) and a positive control (e.g., ascorbic acid) in the same solvent.[11]

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of each sample dilution to separate wells.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.[11]

    • Include a blank containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[12]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[13]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the antioxidant solution to a defined volume of the diluted ABTS•+ solution.

    • Mix thoroughly and incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the decrease in absorbance at 734 nm.[13]

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[3]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).[17]

    • Prepare a fresh solution of the AAPH radical initiator.[17]

    • Prepare a series of dilutions of the test compounds and a Trolox standard.

  • Assay Procedure:

    • In a 96-well black microplate, add the antioxidant solutions or Trolox standards to the wells.

    • Add the fluorescein working solution to all wells and incubate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin reading the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) with excitation and emission wavelengths appropriate for the probe (e.g., 485 nm excitation and 520 nm emission for fluorescein).[17]

    • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).

    • The results are expressed as Trolox Equivalents (TE).[16]

Comparative Analysis of Antioxidant Mechanisms

The efficacy of an antioxidant is intrinsically linked to its mechanism of action. Understanding these mechanisms provides a deeper insight into their potential applications.

dot

Antioxidant_Mechanisms cluster_chalcone This compound cluster_trolox Trolox cluster_ascorbic Ascorbic Acid cluster_bht BHT chalcone Chalcone Structure (Predicted Mechanism) chalcone_h Hydroxyl Groups (-OH) (Hydrogen Atom Donation) chalcone->chalcone_h Donates H• chalcone_e Methoxy Groups (-OCH3) (Electron Donation) chalcone->chalcone_e Donates e- rad Free Radical (e.g., ROO•) chalcone_h->rad chalcone_e->rad trolox Chromanol Ring trolox_h Hydroxyl Group (-OH) (Hydrogen Atom Donation) trolox->trolox_h Donates H• trolox_h->rad ascorbic Enediol Structure ascorbic_e Electron Donation ascorbic->ascorbic_e Donates e- ascorbic_e->rad bht Hindered Phenol bht_h Hydroxyl Group (-OH) (Hydrogen Atom Donation) bht->bht_h Donates H• bht_h->rad stab Stabilized Radical/ Non-Radical Product rad->stab Neutralized

Caption: Comparative Mechanisms of Radical Scavenging.

  • This compound (Predicted): Based on the structure-activity relationships of chalcones, the antioxidant activity of this compound is likely conferred by the hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring.[14] The hydroxyl groups can readily donate a hydrogen atom (Hydrogen Atom Transfer - HAT), while the methoxy groups can donate electrons (Single Electron Transfer - SET) to stabilize free radicals. The presence of multiple hydroxyl and methoxy groups suggests the potential for potent antioxidant activity.

  • Trolox: As a vitamin E analog, Trolox primarily acts via the HAT mechanism. The hydroxyl group on the chromanol ring donates a hydrogen atom to peroxyl radicals, thus breaking the chain of lipid peroxidation.[4]

  • Ascorbic Acid: Ascorbic acid is an effective electron donor (SET mechanism).[7] It can directly react with and neutralize a variety of ROS, including superoxide and hydroxyl radicals.[5][6] It can also regenerate other antioxidants, such as vitamin E, from their radical forms.

  • BHT: BHT is a classic chain-breaking antioxidant that functions through the HAT mechanism.[9] The bulky tert-butyl groups adjacent to the hydroxyl group sterically hinder the resulting phenoxyl radical, making it less reactive and preventing it from propagating the oxidative chain reaction.[8]

Concluding Remarks for the Research Professional

This guide provides a robust framework for the comparative evaluation of novel antioxidant compounds. For this compound, while direct experimental data is sparse, its chalcone backbone presents a promising scaffold for antioxidant activity. The detailed protocols for DPPH, ABTS, and ORAC assays provided herein will enable researchers to generate the necessary data to rigorously compare its efficacy against established standards like Trolox, Ascorbic Acid, and BHT. A thorough understanding of the underlying chemical mechanisms, guided by the principles of structure-activity relationships, is paramount for the rational design and development of the next generation of antioxidant therapeutics.

References

A Senior Application Scientist's Guide to Statistical Analysis of Reproducibility in Phenylpropanone Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenylpropanones and the Imperative of Reproducible Bioassays

Phenylpropanones, a class of naturally occurring organic compounds, are secondary metabolites found widely in plants and are known for their diverse biological activities.[1] These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, making them a subject of intense research in drug discovery and development.[1][2] The phenylpropanoid pathway is a major route for the biosynthesis of a wide variety of plant compounds, and its derivatives are being explored for their potential in the food, pharmaceutical, and cosmetic industries.[1][3]

Given the therapeutic potential of phenylpropanones, it is crucial that the biological assays used to evaluate their activity are robust and reproducible.[4][5] Reproducibility, the ability of an assay to provide consistent results over time and between different operators and laboratories, is a cornerstone of scientific validity.[6][7] Without reproducible data, it is impossible to confidently compare the activity of different phenylpropanone derivatives, understand their mechanism of action, or make informed decisions in a drug development pipeline.[8] This guide provides a comprehensive overview of the statistical methods used to assess the reproducibility of biological assays for phenylpropanones, with a focus on practical implementation for researchers, scientists, and drug development professionals.

Common Biological Assays for Phenylpropanones

A variety of biological assays are employed to screen and characterize the activity of phenylpropanones. The choice of assay depends on the specific biological effect being investigated. Common assay categories include:

  • Cell-based assays: These assays use living cells to assess the effect of a compound on cellular processes such as viability, proliferation, apoptosis, and signaling pathways.[5][9]

  • Biochemical assays: These focus on the interaction of a compound with a specific molecular target, such as an enzyme or receptor.[5]

  • Microbiological assays: These are used to determine the antimicrobial activity of phenylpropanones against various bacteria and fungi.[5]

The principles of reproducibility and the statistical methods described in this guide are applicable across these different assay types.

The Statistical Framework of Assay Reproducibility

The reproducibility of a biological assay is not an abstract concept but a quantifiable characteristic. Statistical analysis provides the tools to measure and monitor assay performance, ensuring the reliability of the data generated.[10][11] The key statistical parameters for assessing reproducibility are precision and accuracy.

Precision: The Cornerstone of Reproducibility

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions.[10] It is typically expressed in terms of imprecision and is usually calculated as the standard deviation (SD) or coefficient of variation (CV).[12][13] In the context of biological assays, precision is evaluated at two levels:

  • Intra-assay precision (Repeatability): This measures the variability within a single assay run.[14][15][16] It is determined by assaying the same sample multiple times in the same run.

  • Inter-assay precision (Intermediate Precision): This assesses the variability between different assay runs, which may be conducted on different days, by different operators, or with different batches of reagents.[12][14][15][16]

Experimental Protocol for Determining Intra- and Inter-Assay Precision
  • Prepare Quality Control (QC) Samples: Prepare a set of QC samples at a minimum of three concentration levels (low, medium, and high) spanning the expected range of the assay.

  • Intra-Assay Precision:

    • In a single assay run, analyze a minimum of three replicates of each QC sample.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the replicates at each concentration level.

    • The %CV is calculated as: %CV = (SD / Mean) * 100.

  • Inter-Assay Precision:

    • Repeat the analysis of the QC samples in at least three independent assay runs performed on different days.

    • Calculate the mean, SD, and %CV of the results for each QC level across all runs.

  • Acceptance Criteria: The acceptance criteria for precision can vary depending on the assay type and its intended purpose. However, general guidelines, often aligned with regulatory expectations, are provided in the table below.[17][18][19][20]

Accuracy: Hitting the True Value

Accuracy refers to the closeness of the mean of a set of results to the true or accepted reference value.[10] It is a measure of the systematic error of an assay.

Experimental Protocol for Determining Accuracy
  • Prepare Samples with Known Concentrations: Prepare samples by spiking a known amount of the phenylpropanone analyte into the biological matrix.

  • Analyze Samples: Analyze these samples using the assay.

  • Calculate Recovery: The accuracy is typically expressed as the percentage of recovery, calculated as: %Recovery = (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: As with precision, the acceptance criteria for accuracy are assay-dependent but generally fall within a defined range of the nominal value.[17][18][19]

Key Statistical Parameters and Acceptance Criteria

The following table summarizes the key statistical parameters for assessing reproducibility and provides typical acceptance criteria based on regulatory guidelines from the FDA and EMA, which are now largely harmonized under the ICH M10 guideline.[17][18][20]

Parameter Description Typical Acceptance Criteria (Chromatographic Methods) Typical Acceptance Criteria (Ligand-Binding Assays)
Intra-assay Precision Variability within a single assay run.%CV ≤ 15% (≤ 20% at LLOQ)%CV ≤ 20% (≤ 25% at LLOQ)
Inter-assay Precision Variability between different assay runs.%CV ≤ 15% (≤ 20% at LLOQ)%CV ≤ 20% (≤ 25% at LLOQ)
Accuracy Closeness to the true value.Mean accuracy within ±15% of nominal (±20% at LLOQ)Mean accuracy within ±20% of nominal (±25% at LLOQ)
Selectivity Ability to differentiate the analyte from other components.No significant interference at the analyte's retention time.Response in blank samples should not exceed 20% of the LLOQ response.
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99A defined mathematical relationship between response and concentration.

LLOQ: Lower Limit of Quantification

Visualizing the Workflow for Reproducibility Analysis

A clear workflow is essential for systematically evaluating the reproducibility of a biological assay. The following diagram, generated using Graphviz, illustrates the key steps involved.

Assay_Reproducibility_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Statistical Analysis cluster_evaluation Phase 4: Evaluation & Decision A Define Assay Purpose & Acceptance Criteria B Prepare Quality Control (QC) Samples (Low, Medium, High) A->B C Perform Intra-Assay Analysis (Multiple Replicates, Single Run) B->C D Perform Inter-Assay Analysis (Multiple Runs, Different Days/Operators) B->D G Assess Accuracy (% Recovery) B->G E Calculate Mean, SD, %CV for Intra-Assay Data C->E F Calculate Mean, SD, %CV for Inter-Assay Data D->F H Compare Results to Acceptance Criteria E->H F->H G->H I Assay is Reproducible H->I Pass J Assay Requires Optimization H->J Fail Reproducibility_Concepts cluster_validation Assay Validation cluster_reproducibility Reproducibility cluster_parameters Key Parameters cluster_precision_types Types of Precision Validation Assay Validation Reproducibility Reproducibility Validation->Reproducibility Precision Precision Reproducibility->Precision Accuracy Accuracy Reproducibility->Accuracy IntraAssay Intra-Assay (Repeatability) Precision->IntraAssay InterAssay Inter-Assay (Intermediate Precision) Precision->InterAssay

References

A Comparative Guide to Chalcone Synthesis Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are not only pivotal precursors in the biosynthesis of flavonoids and isoflavonoids but also exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The synthetic accessibility and the ease of introducing diverse substituents on their aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents.[1][3] This guide provides an in-depth, objective comparison of the most common inter-laboratory protocols for chalcone synthesis, with a focus on providing researchers, scientists, and drug development professionals with the supporting experimental data needed to make informed decisions for their specific applications.

The Cornerstone of Chalcone Synthesis: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the most prevalent and efficient method for synthesizing chalcones.[2] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[1]

Mechanism of Action

The reaction proceeds through an aldol condensation followed by a dehydration step to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone.[1] The general mechanism involves three key steps:

  • Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[1]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[1]

  • Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the conjugated system of the chalcone.[1]

Claisen_Schmidt_Mechanism ketone Aromatic Ketone enolate Enolate (Nucleophile) ketone->enolate  + OH⁻ adduct Aldol Adduct enolate->adduct Nucleophilic Attack water_out1 - H₂O aldehyde Aromatic Aldehyde aldehyde->adduct chalcone Chalcone (α,β-Unsaturated Ketone) adduct->chalcone Dehydration water_out2 - H₂O base Base (OH⁻)

Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.

Conventional Experimental Protocol

This protocol is a standard and widely used method for chalcone synthesis.[3]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[2]

  • Ethanol (95%)[1]

  • Dilute Hydrochloric Acid (HCl)[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).[1]

  • Cool the mixture in an ice bath with continuous stirring.[1]

  • Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.[1]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.[1]

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[1]

Modern Advancements in Chalcone Synthesis: A Comparative Overview

While the conventional Claisen-Schmidt condensation is robust, modern methodologies offer significant advantages in terms of efficiency, sustainability, and yield. This section compares conventional heating with microwave-assisted synthesis and green chemistry alternatives.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful technique that often dramatically reduces reaction times and improves product yields compared to traditional heating methods.[4][5]

Causality Behind Experimental Choices: Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant increase in the reaction rate.[5] This localized heating minimizes the formation of side products that can occur with prolonged heating in conventional methods.

Comparative_Workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Reactant Preparation conv_reaction Reaction (Reflux, 2-48h) conv_start->conv_reaction conv_workup Workup & Purification conv_reaction->conv_workup conv_product Final Product conv_workup->conv_product mw_start Reactant Preparation mw_reaction Microwave Irradiation (1-5 min) mw_start->mw_reaction mw_workup Workup & Purification mw_reaction->mw_workup mw_product Final Product mw_workup->mw_product

Caption: Comparative workflow of chalcone synthesis.[4]

Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to chalcone synthesis to develop more sustainable and environmentally benign methodologies.[6] These approaches focus on minimizing waste, reducing energy consumption, and using non-hazardous substances.[6]

This "green chemistry" approach reduces the use of organic solvents, often leading to shorter reaction times and simpler workup.[1]

Experimental Protocol:

  • Place the substituted acetophenone (e.g., 5 mmol) and the substituted benzaldehyde (e.g., 5 mmol) in a mortar.[1]

  • Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.[1]

  • Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.[1]

  • After grinding, add cold water to the mortar and continue to grind to break up the solid.[1]

  • Transfer the contents to a beaker and collect the solid product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.[1]

  • The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.[1]

This method utilizes the energy of ultrasonic waves to increase the rate of reaction, reducing reaction time and temperature.[6]

Experimental Protocol:

  • In a reaction flask, combine the aromatic ketone (10 mmol) and the aromatic aldehyde (10 mmol).

  • Add a suitable amount of dilute NaOH solution and ethanol to the mixture.

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Monitor the reaction via TLC until the starting materials are consumed.

  • Upon completion, a precipitate of the crude chalcone will often form. Isolate the crude product by filtering the solution through a Büchner funnel.[6]

  • Wash the crude product with cold water to remove any remaining NaOH.[6]

  • Dry the product and purify by recrystallization from a suitable solvent like ethanol.[6]

Quantitative Performance Comparison

The following table summarizes the quantitative comparison of different synthesis methods for a variety of chalcone derivatives, highlighting the clear advantages of modern techniques.

Chalcone DerivativeConventional Method TimeMicrowave Method TimeConventional Method Yield (%)Microwave Method Yield (%)Grinding Method TimeGrinding Method Yield (%)Reference(s)
Chalcone2-4 h1-5 min9.278-9215 min32.6[7][8]
2',6'-Dihydroxy-4,4'-dimethoxychalcone------[4]
2'-hydroxychalcones-3-5 min-80-90--[9]
Ferrocenyl Chalcones10-40 h1-5 min71-8778-92--[8]
Morpholine-Based Chalcones12 hNot specifiedLowerHigher--[10]

Note: Yields and reaction times are highly dependent on the specific substrates and reaction conditions. The data presented is a representative summary from the cited literature.

Troubleshooting and Self-Validating Systems

A key aspect of trustworthy protocols is their inherent ability to be validated. The progress of all chalcone synthesis reactions can be effectively monitored by Thin Layer Chromatography (TLC).[1] The disappearance of starting materials (acetophenone and benzaldehyde) and the appearance of a new, typically less polar, spot corresponding to the chalcone product confirms the reaction's progress. Further characterization of the purified product by NMR, IR spectroscopy, and mass spectrometry provides definitive structural validation.[2]

Troubleshooting_Logic start Reaction Monitoring (TLC) incomplete Incomplete Reaction? start->incomplete multiple_products Multiple Products? incomplete->multiple_products No extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes purify Purify by Column Chromatography multiple_products->purify Yes complete Reaction Complete multiple_products->complete No extend_time->start check_purity Check Purity of Starting Materials check_purity->start optimize_base Optimize Base Concentration optimize_base->start

Caption: Troubleshooting Logic for Chalcone Synthesis.

Conclusion

The synthesis of chalcones is a cornerstone of medicinal chemistry and drug discovery. While the conventional Claisen-Schmidt condensation remains a viable method, this comparative guide demonstrates the significant advantages of modern techniques. Microwave-assisted synthesis offers a dramatic reduction in reaction time and often higher yields.[4][5] Green chemistry approaches, such as solvent-free grinding, provide an environmentally friendly and efficient alternative.[1][7] The choice of protocol will ultimately depend on the specific research goals, available equipment, and desired scale of synthesis. The experimental data and detailed methodologies provided herein offer a solid foundation for researchers to select and optimize the most suitable approach for their chalcone synthesis needs.

References

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular structures and the diligent identification of related substances, such as impurities and degradants, are paramount. Spectroscopic techniques serve as the bedrock of this analytical endeavor, providing a detailed fingerprint of a molecule's identity and purity. This guide provides an in-depth comparative analysis of key spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman)—offering a framework for their application in the rigorous comparison of related chemical compounds.

The core principle of this guide is to move beyond a mere recitation of protocols. Instead, we will delve into the causality behind experimental choices, ensuring that each analytical approach is presented as a self-validating system. This is crucial for generating robust and defensible data, a non-negotiable requirement in a regulated environment. Our discussion is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide the regulatory context for impurity identification and analytical method validation.[1][2][3][4][5]

The Regulatory Imperative: Understanding Impurity Thresholds

Before delving into the spectroscopic techniques, it is essential to understand the regulatory framework that dictates the necessity for such detailed analysis. The ICH guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, establish thresholds for reporting, identifying, and qualifying impurities.[1][2][3][6] These thresholds are based on the maximum daily dose of the drug substance and trigger the need for structural elucidation of impurities.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Rationale
Reporting ≥ 0.05%≥ 0.03%The level at which an impurity must be reported in a regulatory submission.[2]
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.05%The level above which the structure of an impurity must be determined.[2]
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)≥ 0.05%The level at which an impurity's biological safety must be established.[1][6]

This framework underscores the critical role of spectroscopy in identifying and characterizing impurities that exceed these limits.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure in solution.[7][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A. The Causality Behind Experimental Choices in NMR

When comparing a primary compound with a related substance, the choice of NMR experiments is driven by the need to pinpoint specific structural differences. A systematic approach is crucial for an efficient and comprehensive analysis.

Caption: Workflow for comparative structural elucidation using NMR spectroscopy.

B. Experimental Protocol: A Self-Validating System

To ensure the integrity of a comparative NMR analysis, the protocol must be designed to be self-validating. This means incorporating internal checks and maintaining consistent experimental conditions.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the primary compound and the related substance in the same deuterated solvent (e.g., DMSO-d₆, CDCl₃) at identical concentrations. This minimizes solvent effects on chemical shifts.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to both samples to serve as a universal reference point (δ 0.00 ppm).[9]

  • Data Acquisition:

    • Acquire all spectra on the same NMR spectrometer to eliminate instrument-specific variations.

    • For each experiment (¹H, ¹³C, COSY, etc.), use identical acquisition parameters (e.g., pulse sequences, acquisition times, relaxation delays) for both samples.

  • Data Processing and Analysis:

    • Process both sets of data using the same software and processing parameters (e.g., window functions, phasing, baseline correction).

    • ¹H NMR Analysis: Overlay the ¹H NMR spectra of the two compounds.

      • Chemical Shift (δ): Note any changes in the position of peaks. A downfield shift indicates a proton is in a more electron-withdrawing environment, while an upfield shift suggests increased electron density.[8][10]

      • Integration: Compare the relative areas under the peaks to confirm if the number of protons in a given environment has changed.[10]

      • Multiplicity (Splitting Pattern): Analyze the splitting patterns (singlet, doublet, triplet, etc.) according to the n+1 rule.[9][10] A change in multiplicity indicates a change in the number of neighboring protons.

    • ¹³C NMR Analysis: Compare the ¹³C spectra to identify differences in the carbon skeleton. The broad chemical shift range (0-220 ppm) provides a clear view of the different types of carbon atoms.[9]

    • 2D NMR Analysis: Use 2D NMR data (COSY, HSQC, HMBC) to build the molecular structure of each compound piece by piece.[7] For example, a missing correlation in the COSY spectrum of the related substance compared to the primary compound would strongly indicate a structural change at that position.

C. Data Presentation for Clear Comparison

Summarize the NMR data in a table to facilitate a direct comparison of the chemical shifts and their assignments.

Position Primary Compound Related Substance Δδ (ppm) Comments
¹H (Multiplicity, J in Hz, Integration) ¹H (Multiplicity, J in Hz, Integration)
H-17.85 (d, 8.0, 1H)7.95 (d, 8.0, 1H)+0.10Deshielding suggests change in electronic environment.
H-27.23 (t, 8.0, 1H)7.30 (t, 8.0, 1H)+0.07
H-33.50 (s, 3H)--Absence of methyl group.
¹³C ¹³C
C-1130.2131.5+1.3
C-2125.8126.4+0.6
C-355.4--Loss of methyl carbon signal.

II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns.[11] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions.[12]

A. The Causality Behind Experimental Choices in MS

The choice of ionization technique and analysis mode in MS is dictated by the nature of the analyte and the information sought.

Caption: Workflow for comparative analysis using mass spectrometry.

B. Experimental Protocol: A Self-Validating System

A robust MS comparison relies on consistent analytical conditions and the use of the primary compound as a reference.

Step-by-Step Methodology:

  • Method Development:

    • Develop a suitable chromatographic method (LC or GC) to separate the primary compound from its related substances.

    • Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) to achieve stable and efficient ionization for the primary compound.

  • Data Acquisition:

    • Analyze both the primary compound and the sample containing the related substance under the same optimized LC-MS or GC-MS conditions.

    • Acquire full scan mass spectra to detect all ions present.

    • Perform data-dependent or targeted MS/MS experiments to obtain fragmentation data for the primary compound and the co-eluting or separated impurity.

  • Data Analysis:

    • Molecular Ion Determination: Compare the mass-to-charge ratio (m/z) of the molecular ions. The mass difference can indicate the nature of the structural modification (e.g., a +16 Da shift often suggests oxidation).

    • Elemental Composition: Using HRMS data, calculate the elemental composition for both the primary compound and the related substance. This provides a high degree of confidence in the molecular formula.[12]

    • Fragmentation Pattern Comparison: Overlay the MS/MS spectra of the primary compound and the related substance.

      • Common Fragments: Identify fragment ions that are present in both spectra. These represent the unchanged parts of the molecule.

      • Unique Fragments: Isolate fragment ions that are unique to the related substance or the primary compound. These point to the location of the structural modification.

      • Neutral Losses: Analyze the neutral losses from the precursor ion to the fragment ions. A different neutral loss profile is a strong indicator of a structural change.

C. Data Presentation for Clear Comparison

Present the MS data in a table that clearly contrasts the key findings for the primary compound and its related substance.

Parameter Primary Compound Related Substance Interpretation
Retention Time (min) 5.24.8Impurity is more polar.
[M+H]⁺ (m/z) 350.1234366.1183Δm/z = 15.9949 Da, consistent with oxidation.
Elemental Composition C₁₈H₂₀N₂O₅C₁₈H₂₀N₂O₆Addition of one oxygen atom.
Key MS/MS Fragments (m/z) 250.09, 150.05266.08, 150.05Fragment at m/z 150.05 is common. The 16 Da shift is localized to the other part of the molecule.

III. Vibrational Spectroscopy (IR and Raman): Probing Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule.[11][13] They are complementary, as some vibrational modes that are strong in IR are weak in Raman, and vice versa.[14][15]

A. The Causality Behind Experimental Choices in Vibrational Spectroscopy

The choice between IR and Raman, or the use of both, depends on the specific functional groups of interest and the sample matrix.

  • IR Spectroscopy: Highly sensitive to polar bonds and functional groups with strong dipole moments, such as C=O (carbonyl), O-H (hydroxyl), and N-H (amine) groups.[14][15]

  • Raman Spectroscopy: More sensitive to non-polar, symmetric bonds, such as C=C, C-C, and S-S bonds.[14][15] It is also particularly useful for analyzing samples in aqueous media, as water is a weak Raman scatterer.[14]

Caption: Workflow for comparative analysis using vibrational spectroscopy.

B. Experimental Protocol: A Self-Validating System

Consistency in sample preparation and data acquisition is key to a reliable comparison.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare samples of the primary compound and the related substance using the same method (e.g., KBr pellets, thin films on a salt plate, or solutions in the same solvent and concentration). This ensures that any observed differences are due to the molecules themselves and not the sample preparation.

  • Data Acquisition:

    • Use the same instrument and acquisition parameters (e.g., number of scans, resolution) for both samples.

    • Acquire a background spectrum immediately before running each sample to correct for atmospheric H₂O and CO₂.

  • Data Analysis:

    • Overlay the spectra of the primary compound and the related substance.

    • Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations that are unique to the molecule as a whole. Differences in this region are a strong indication of a structural change.

    • Functional Group Region (above 1500 cm⁻¹):

      • Appearance of New Peaks: The appearance of a new peak suggests the introduction of a new functional group (e.g., a broad peak around 3400 cm⁻¹ in the IR spectrum of an impurity could indicate the formation of a hydroxyl group).[13]

      • Disappearance of Peaks: The absence of a characteristic peak indicates the loss of a functional group (e.g., the disappearance of a sharp peak around 1700 cm⁻¹ could mean the loss of a carbonyl group).[13]

      • Peak Shifts: A shift in the position of a peak can provide information about changes in the electronic environment of the functional group (e.g., a shift in the C=O stretching frequency can indicate changes in conjugation or ring strain).

C. Data Presentation for Clear Comparison

A table summarizing the key vibrational frequencies and their assignments is an effective way to present the data.

Vibrational Mode Primary Compound (cm⁻¹) Related Substance (cm⁻¹) Interpretation
O-H stretch-3450 (broad)Appearance of a hydroxyl group in the impurity.
C=O stretch1710 (sharp)1712 (sharp)Carbonyl group is likely unchanged.
C-N stretch12501280Shift suggests a change in the environment of the C-N bond.
Aromatic C-H bend750, 820750Substitution pattern on one aromatic ring is likely the same.

Conclusion

The comparative analysis of spectroscopic data is a cornerstone of modern chemical and pharmaceutical science. By employing a multi-technique approach that leverages the strengths of NMR, MS, and vibrational spectroscopy, researchers can confidently elucidate the structures of related compounds. The key to a successful and defensible analysis lies not just in the proficient operation of the instruments, but in a deep understanding of the principles behind the techniques and the design of self-validating experimental protocols. This guide provides a framework for such a rigorous approach, enabling scientists to generate high-quality, reliable data that meets the stringent requirements of the field.

References

Safety Operating Guide

A Guide to the Safe Disposal of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one is a complex organic molecule. Due to the absence of a specific SDS, a risk assessment based on its functional groups is imperative.

  • Phenolic Group: The dihydroxy-dimethoxyphenyl group confers properties of phenolic compounds. Phenols are known to be irritants and can be toxic. Some phenolic compounds are also noted for their environmental toxicity, particularly to aquatic life.

  • Acetophenone Moiety: Substituted acetophenones can be combustible and may cause skin and eye irritation.[1][2]

  • Solid State: As a solid, this compound may pose a dust inhalation hazard.

Given these characteristics, it is prudent to handle this compound as a hazardous substance, exercising caution to prevent skin and eye contact, inhalation of dust, and release into the environment.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This is a non-negotiable first line of defense against potential exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact. Inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4] Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[1]

Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to mitigate any potential hazards.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1]

  • Absorption: For solid spills, carefully sweep up the material to avoid creating dust. For solutions, use an inert absorbent material like sand, vermiculite, or a universal binder to absorb the spill.[1]

  • Collection: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to manage it as regulated chemical waste. Do not attempt to neutralize or dispose of this chemical down the drain.

  • Waste Segregation: Keep waste containing this compound separate from other waste streams to avoid potentially hazardous reactions. It should be classified as a non-halogenated organic solid waste.

  • Containerization:

    • Place solid waste directly into a dedicated, robust, and clearly labeled hazardous waste container.

    • For solutions, use a compatible, leak-proof container.

    • The container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant," "Environmental Hazard").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste management company. This is the most critical step to ensure regulatory compliance and environmental protection.[1][2] The recommended method of disposal is typically high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]

Disposal Protocol Summary

ParameterGuidelineSource
Disposal Method Dispose of contents and container to an approved waste disposal plant.[1][2]
Containerization Keep in original, suitable, and closed containers for disposal.[1]
Waste Segregation Do not mix with other waste materials.[1]
Environmental Protection Do not empty into drains or release into the environment.[1]

Disposal Decision Workflow

DisposalWorkflow Disposal Workflow for this compound Start Start: Handling of Waste Assess_Waste Assess Waste Type (Solid or Solution) Start->Assess_Waste Solid_Waste Solid Waste Assess_Waste->Solid_Waste Solid Solution_Waste Solution Waste Assess_Waste->Solution_Waste Solution Segregate Segregate as Non-Halogenated Organic Waste Solid_Waste->Segregate Solution_Waste->Segregate Containerize_Solid Place in Labeled Solid Waste Container Segregate->Containerize_Solid For Solid Containerize_Liquid Place in Labeled Liquid Waste Container Segregate->Containerize_Liquid For Solution Store Store in Designated Waste Accumulation Area Containerize_Solid->Store Containerize_Liquid->Store Contact_Disposal Contact Licensed Hazardous Waste Vendor Store->Contact_Disposal End End: Proper Disposal Contact_Disposal->End

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and the preservation of our ecosystem. The principles of careful handling, proper segregation, and professional disposal are paramount for all chemical waste.

References

A Senior Application Scientist's Guide to the Safe Handling of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one, a chalcone derivative isolated from Sarcandra glabra, presents a unique combination of functional groups—a dihydroxyphenyl moiety and an aromatic ketone—that necessitates a rigorous and well-understood safety protocol.[1] This guide provides essential, field-proven insights for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

The structural components of this molecule, particularly the phenolic rings, are the primary drivers of its toxicological profile. Phenol and its derivatives are known to be corrosive and can cause severe chemical burns.[2][3] A critical and often overlooked danger is the anesthetic effect of phenolic compounds, which can cause significant tissue damage without immediate pain.[2][3] Furthermore, dermal absorption of phenols can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[4] The aromatic ketone structure suggests the compound is likely a solid powder, which introduces risks associated with inhalation and dust formation.[5]

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is mandatory. The primary routes of exposure are dermal contact, eye contact, and inhalation of the powder.

Engineering Controls are paramount in minimizing exposure. They are your first and most effective line of defense.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of this compound in its solid form or in solution must be conducted within a certified chemical fume hood.[4] This prevents the inhalation of airborne particles and vapors.[5] Work should be performed at least six inches inside the sash to ensure effective containment.[6][7]

  • Ventilated Enclosures for Weighing: For weighing operations, a dedicated powder weighing station or ventilated balance enclosure provides superior containment of fine powders and minimizes air turbulence that can lead to sample loss and contamination.[5]

  • Emergency Equipment: An emergency eyewash station and safety shower must be accessible within 10 seconds of the work area.[2] All personnel must be aware of their location and trained in their proper use.[6]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the last line of defense, but it is a critical one. The selection of appropriate PPE is not merely a checklist; it is a system designed to protect you from the specific hazards of this compound.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles AND a face shield.Standard safety glasses are insufficient. The corrosivity of the phenolic groups necessitates the full splash and vapor protection offered by goggles.[4] A face shield must be worn over the goggles whenever there is a significant risk of splashes, such as during solution preparation or transfers.[2][8]
Hand Protection Double-gloving: Nitrile inner glove with a thicker Butyl rubber or Neoprene outer glove.The phenolic structure poses a significant risk of skin absorption.[2] A single pair of standard nitrile gloves offers insufficient protection for prolonged work or against concentrated solutions.[4] Butyl rubber and neoprene provide superior resistance to phenols.[2][4] Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination.[4][9]
Body Protection Fully-buttoned, long-sleeved laboratory coat.A lab coat provides a removable barrier against minor spills and contamination.[4] It should be worn at all times when handling the chemical.
Additional Body Protection Chemical-resistant apron (Butyl rubber or Neoprene).When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is required to prevent bodily exposure.[4]
Foot Protection Fully enclosed, non-perforated shoes.This is a standard laboratory requirement to protect against spills and falling objects.[9]
Respiratory Protection Not typically required if work is conducted within a fume hood.If engineering controls are not available or are insufficient to control airborne dust, a fit-tested respirator with an appropriate filter for organic vapors and particulates may be necessary, as determined by a risk assessment.[10]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram and steps outline the process from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase P1 Verify Fume Hood Operation P2 Assemble All Materials (Chemical, Solvents, Glassware) P1->P2 P3 Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Apron) P2->P3 H1 Place Absorbent Liner on Work Surface P3->H1 Begin Work H2 Weigh Solid Compound H1->H2 H3 Prepare Solution H2->H3 H4 Cap and Label Container H3->H4 C1 Decontaminate Glassware & Surfaces (Using appropriate solvent) H4->C1 Complete Experiment C2 Segregate Waste (Solid, Non-halogenated, Halogenated) C1->C2 C3 Doff PPE in Correct Order (Outer Gloves -> Apron -> Face Shield -> Goggles -> Inner Gloves) C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Safe Handling Workflow for this compound.

Detailed Protocol:

  • Preparation:

    • Verify that the chemical fume hood is operational and the airflow is correct.

    • Assemble all necessary equipment and reagents inside the fume hood to minimize traffic in and out of the containment area.[6]

    • Line the work surface of the fume hood with a disposable absorbent bench liner to contain any potential spills.[5]

    • Don all required PPE as outlined in the table above, ensuring gloves are pulled over the cuffs of the lab coat.

  • Handling (Inside Fume Hood):

    • Carefully weigh the solid compound, avoiding any actions that could generate dust.[5]

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Keep all containers capped when not in immediate use.

    • Never work alone when handling this compound.[2]

  • Cleanup and Decontamination:

    • At the end of the procedure, decontaminate all surfaces and equipment.

    • Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Reusable gloves should be washed before removal.[8]

    • Wash hands thoroughly with soap and water after removing all PPE.[9]

Emergency Procedures: Immediate and Decisive Action

Accidents require a swift and correct response.

  • Skin Exposure:

    • Immediately move to the safety shower or nearest sink.

    • Remove all contaminated clothing while flushing the affected area.[2]

    • Crucially, flush the affected area with copious amounts of low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400) if available. [2][3] This is superior to water for phenol burns. If PEG is not available, flush with a high-density shower for at least 15 minutes.[10]

    • Seek immediate medical attention.

  • Eye Exposure:

    • Immediately proceed to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][9]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

  • Minor Spill (Inside Fume Hood):

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material like vermiculite.[3][10] Do not use paper towels for liquid spills as they can increase skin contact risk.[10]

    • Collect the contaminated absorbent into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert others and your laboratory supervisor.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of chemical waste is a serious breach of safety and environmental regulations.

  • Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste.[4][11]

    • Solid Waste: Contaminated gloves, absorbent pads, weigh boats, etc., should be collected in a clearly labeled, sealed plastic bag or container designated for solid hazardous chemical waste.[4]

    • Liquid Waste: Solutions containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11] Do not mix with incompatible waste streams.[6] Based on its structure, this compound would likely be disposed of in a "non-halogenated organic waste" stream, but always follow your institution's specific guidelines.[11][12]

  • Container Management:

    • Waste containers must be kept closed except when adding waste.[6][11]

    • Do not fill containers beyond 90% capacity to allow for expansion.[11]

    • Store waste containers in a designated secondary containment area away from drains and incompatible materials.

By integrating these principles of hazard assessment, rigorous use of controls and PPE, and strict adherence to operational and disposal protocols, you can confidently and safely work with this compound, building a foundation of safety that protects you, your colleagues, and your invaluable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one
Reactant of Route 2
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.